2-Chloro-7,8-dihydropteridin-6(5H)-one
Description
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-7,8-dihydro-5H-pteridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c7-6-9-1-3-5(11-6)8-2-4(12)10-3/h1H,2H2,(H,10,12)(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINQHTVVSZHUSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CN=C(N=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501007610 | |
| Record name | 2-Chloro-1,7-dihydropteridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501007610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875231-98-4 | |
| Record name | 2-Chloro-1,7-dihydropteridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501007610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Pteridine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-7,8-dihydropteridin-6(5H)-one
Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their structural resemblance to endogenous molecules like folates allows them to interact with a wide array of biological targets.[3] This has led to the development of numerous therapeutic agents for conditions ranging from cancer to infectious and inflammatory diseases.[3][4] Prominent examples include the dihydrofolate reductase (DHFR) inhibitor Methotrexate, a cornerstone of cancer chemotherapy, and the diuretic Triamterene.[2][5]
Within this vital class of compounds, this compound emerges not as an end-product therapeutic, but as a pivotal synthetic intermediate. Its strategic importance lies in the reactive 2-chloro group, which serves as a versatile chemical handle. This allows for the systematic introduction of diverse functional groups, enabling the construction of large chemical libraries for high-throughput screening and the rational design of potent, target-specific inhibitors. This guide provides a comprehensive overview of the chemical properties, reactivity, synthetic utility, and analytical characterization of this key building block for researchers in drug development.
Core Chemical Properties
A precise understanding of the fundamental properties of a synthetic intermediate is critical for its effective use in multi-step synthesis and process development.
Structure and Identification
The structural and identifying information for this compound is summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 875231-98-4 | [6] |
| Molecular Formula | C₆H₅ClN₄O | [6] |
| Molecular Weight | 184.59 g/mol | [6] |
| Canonical SMILES | O=C1CNC2=NC(Cl)=NC=C2N1 | [6] |
Physicochemical Properties
While extensive experimental data for this specific intermediate is not widely published, its properties can be inferred from its structure and available safety data sheets.[7]
| Property | Value / Description | Notes |
| Physical State | Likely a solid at room temperature. | Based on typical properties of similar heterocyclic compounds. |
| Melting Point | No data available. | [7] |
| Boiling Point | No data available. | [7] |
| Solubility | Insoluble in water; soluble in polar aprotic organic solvents (e.g., DMSO, DMF). | Predicted based on its heterocyclic structure with both hydrogen bond donors/acceptors and a nonpolar chloro-aromatic moiety. |
| Stability | Stable under standard laboratory conditions. Store at room temperature. | [6][7] |
| Reactivity | The C2-chloro group is susceptible to nucleophilic substitution. Avoid strong oxidizing agents and strong bases. | [7] |
Reactivity and Synthetic Utility
The primary value of this compound lies in the reactivity of its C2-chloro substituent. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring activates the C2 position for nucleophilic aromatic substitution (SNAr), making the chloro atom an excellent leaving group.
This reactivity allows the molecule to serve as a versatile scaffold for generating a diverse range of derivatives. Key transformations include:
-
Amination: Reaction with primary or secondary amines to introduce various amino groups, a common feature in kinase and DHFR inhibitors.
-
Alkoxylation/Aryloxylation: Substitution with alcohols or phenols to yield ether linkages.
-
Thiolation: Reaction with thiols to form thioethers.
-
Cross-Coupling Reactions: Participation in palladium-catalyzed reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity.
This synthetic flexibility is paramount for structure-activity relationship (SAR) studies, where systematic modification of the C2 substituent is used to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis and Characterization
While not commercially available from all suppliers, this compound can be synthesized from its corresponding hydroxylated precursor. The characterization relies on standard analytical techniques.
Proposed Synthetic Pathway
A common and effective method for this transformation is the treatment of the corresponding 2-hydroxy-7,8-dihydropteridin-6(5H)-one (which exists in the more stable 2,6-dione tautomeric form) with a strong chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). This is a standard procedure for converting hydroxyl groups on electron-deficient heterocyclic rings into chlorides.[8]
Representative Protocol: Chlorination of a Pteridinone Precursor
Disclaimer: This protocol is representative and should be adapted and optimized by a qualified chemist. All work should be performed in a fume hood with appropriate personal protective equipment.
-
Step 1: Reaction Setup
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stirrer, add 2-hydroxy-7,8-dihydropteridin-6(5H)-one (1.0 eq).
-
Carefully add phosphoryl chloride (POCl₃, 10-15 eq) to the flask. An optional addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.
-
-
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Step 3: Workup and Isolation
-
Allow the mixture to cool to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice or into a cold, saturated sodium bicarbonate (NaHCO₃) solution. This step is highly exothermic and should be performed with caution.
-
The crude product often precipitates as a solid. Collect the solid by vacuum filtration.
-
If the product remains in the aqueous layer, extract multiple times with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
-
Step 4: Purification
-
Wash the collected solid or combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure this compound.
-
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods.
| Technique | Expected Observations |
| Mass Spectrometry (MS) | ESI(+): Expected [M+H]⁺ peak at m/z ≈ 185.0. A characteristic isotopic pattern with a ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ peaks, confirming the presence of one chlorine atom. |
| ¹H NMR | Signals corresponding to the protons on the pteridine core. Expected peaks include singlets or coupled signals for the C7-H and aromatic protons, as well as broad singlets for the N-H protons of the amide and dihydropyrazine ring. |
| ¹³C NMR | Resonances for all six carbon atoms. The C2 carbon directly attached to the chlorine atom would appear at a characteristic downfield shift (approx. 150-160 ppm). The C6 carbonyl carbon would be observed further downfield (approx. 160-170 ppm). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (approx. 3200-3400 cm⁻¹), C=O (amide) stretching (approx. 1650-1690 cm⁻¹), and C=N/C=C stretching in the aromatic region (approx. 1500-1600 cm⁻¹). |
Significance in Drug Discovery
The utility of this compound is best understood in the context of modern drug discovery campaigns, where it serves as a foundational element for building molecular diversity and targeting specific disease pathways.
Scaffold for Inhibitor Synthesis
Pteridine derivatives are known to inhibit a wide range of enzymes crucial for disease progression.[2][4] For instance, substituted pteridines have been identified as potent inhibitors of Hsp90 (Heat Shock Protein 90), a chaperone protein that is a key target in oncology.[9] The synthesis of such inhibitors often involves modifying the core pteridine structure, for which the 2-chloro intermediate is an ideal starting point. By reacting it with a library of amines, alcohols, or boronic acids, researchers can rapidly generate hundreds or thousands of unique compounds for screening against biological targets.
Role in Targeting Folate Metabolism
One of the most validated applications of the pteridine scaffold is the inhibition of dihydrofolate reductase (DHFR).[1][3] This enzyme is essential for the synthesis of nucleotides, the building blocks of DNA, making it a prime target for anticancer and antimicrobial agents.[3] A hypothetical drug discovery workflow could involve using this compound to create novel DHFR inhibitors.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
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General Handling: Use in a well-ventilated area or a chemical fume hood.[7] Avoid breathing dust, fumes, or vapors.[6]
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Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.[7]
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Storage: Store in a tightly sealed container in a cool, dry place.[6] The recommended storage temperature is often room temperature or refrigerated (2-8°C).[]
-
In case of contact:
Consult the full Safety Data Sheet (SDS) from the supplier before use.[7]
Conclusion
This compound is a strategically important, yet often overlooked, molecule in the field of medicinal chemistry. While not a therapeutic agent itself, its value as a versatile synthetic intermediate is immense. The reactivity of its 2-chloro group provides a reliable and flexible entry point for the synthesis of diverse pteridine libraries, enabling the exploration of structure-activity relationships and the development of novel inhibitors for critical biological targets. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this compound is essential for leveraging the full potential of the pteridine scaffold in the pursuit of new medicines.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. This compound 95% | CAS: 875231-98-4 | AChemBlock [achemblock.com]
- 7. echemi.com [echemi.com]
- 8. 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-7,8-dihydropteridin-6(5H)-one
Abstract
This guide provides a comprehensive technical overview of 2-Chloro-7,8-dihydropteridin-6(5H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pteridinone core is a privileged scaffold, appearing in numerous biologically active molecules. This document details the molecular structure, physicochemical properties, and synthesis of the title compound. Furthermore, it explores the broader context of pteridinone derivatives as potent kinase inhibitors, discussing their mechanism of action and relevance in oncology and immunology. Protocols for synthesis and biological evaluation are presented to provide researchers with actionable insights for leveraging this molecular framework in drug discovery programs.
Introduction: The Pteridinone Scaffold in Drug Discovery
The pteridinone ring system, a bicyclic heteroaromatic structure, is a cornerstone in the development of targeted therapeutics. Its unique arrangement of nitrogen atoms allows for a multitude of hydrogen bonding interactions, making it an ideal scaffold for engaging the active sites of various enzymes, particularly kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.
Derivatives of the pteridinone core have been successfully developed as inhibitors for a range of critical kinase targets. For instance, various pteridinone derivatives have been investigated as potent inhibitors of Polo-like kinase 1 (PLK1), Bruton's tyrosine kinase (BTK), and the heat-shock protein 90 (Hsp90).[1][2][3][4] The development of molecules that can simultaneously inhibit multiple targets, such as dual PLK1 and BRD4 inhibitors, represents a promising strategy to overcome drug resistance and improve therapeutic outcomes.[5][6] this compound serves as a key intermediate and a foundational structure for the synthesis of these complex and highly functionalized therapeutic agents. Its strategic chlorination at the 2-position provides a reactive handle for introducing diverse substituents to explore structure-activity relationships (SAR) and optimize pharmacological properties.
Molecular Structure and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.
Structural Characterization
-
IUPAC Name: this compound
-
CAS Number: 875231-98-4[7]
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Molecular Formula: C₆H₅ClN₄O[7]
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Molecular Weight: 184.59 g/mol [7]
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SMILES: O=C1CNC2=NC(Cl)=NC=C2N1[7]
The molecule consists of a dihydropyrimidine ring fused to a pyrazine ring, forming the pteridinone core. The chlorine atom at the C2 position is a key feature, offering a site for nucleophilic substitution. The dihydropyrazine ring contains a carbonyl group at C6 and two saturated carbons at C7 and C8.
Physicochemical Data
The following table summarizes key computed and experimental physicochemical properties. These parameters are crucial for predicting the compound's behavior in various solvent systems and its potential for oral bioavailability, as estimated by Lipinski's Rule of Five.
| Property | Value | Source |
| Molecular Weight | 184.59 g/mol | Advanced ChemBlocks[7] |
| XLogP3 | -0.5 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar Surface Area | 73.9 Ų | PubChem |
| Boiling Point (Predicted) | 482.0±40.0 °C at 760 mmHg | BOC Sciences[] |
| Density (Predicted) | 1.436±0.06 g/cm³ | BOC Sciences[] |
Note: Some properties are computationally predicted and should be confirmed experimentally.
The properties of this compound are consistent with those of a lead-like molecule, making it an excellent starting point for fragment-based drug discovery and library synthesis.
Synthesis and Reactivity
The synthesis of this compound and its analogs is a critical aspect of its utility. The chloro-substituent provides a versatile anchor for further chemical modifications.
General Synthetic Strategy
The construction of the pteridinone scaffold typically involves the condensation of a substituted pyrimidine with an α-amino acid derivative. A common approach utilizes a dichloronitropyrimidine as a versatile building block.[4] The reactivity of the chlorine atoms allows for sequential nucleophilic substitutions, followed by reduction of the nitro group and subsequent cyclization to form the dihydropteridinone ring.
The following workflow illustrates a generalized solid-phase synthesis approach, which is highly amenable to library generation for SAR studies.[4]
Caption: Generalized solid-phase workflow for pteridinone synthesis.
Detailed Experimental Protocol: Synthesis of a Pteridinone Analog
This protocol is adapted from methodologies used for synthesizing pteridinone libraries and illustrates the key chemical transformations.[4]
Objective: To synthesize a dihydropteridinone derivative via reductive cyclization.
Materials:
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Resin-bound nitro-pyrimidine precursor
-
Zinc dust (powdered)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup (Silica gel)
Procedure:
-
Preparation: The resin-bound nitro-pyrimidine precursor (prepared via multi-step synthesis on solid support) is swelled in a suitable solvent like DCM.
-
Reaction Setup: The swelled resin is suspended in glacial acetic acid.
-
Reduction and Cyclization: Powdered zinc (an excess of ~10-20 equivalents) is added portion-wise to the stirred suspension. The reaction is exothermic and should be monitored. The mixture is stirred at room temperature for 1-3 hours. Reaction progress can be monitored by LC-MS analysis of a small cleaved sample.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the zinc dust and the resin. The filtrate is collected.
-
Purification: The acetic acid is removed under reduced pressure using a rotary evaporator. The resulting residue is redissolved in a DCM/MeOH mixture and purified by silica gel column chromatography to yield the final dihydropteridinone product.
Self-Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application in Kinase Inhibitor Development
The 2-chloro-dihydropteridinone scaffold is a valuable starting point for developing potent and selective kinase inhibitors. The chlorine at the C2 position acts as a "warhead" for further chemical elaboration, enabling the exploration of deep pockets within the kinase active site.
Mechanism of Action: Targeting Kinase Pathways
Pteridinone derivatives have been shown to inhibit kinases involved in cell proliferation and survival pathways.[1][2] For example, their inhibitory activity against Polo-like kinase 1 (PLK1) leads to cell cycle arrest and apoptosis in cancer cells.[2][6] Similarly, inhibition of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, is a validated strategy for treating B-cell malignancies and autoimmune diseases.[1]
The general mechanism involves the pteridinone core forming key hydrogen bonds with the hinge region of the kinase domain, while substituents introduced at positions like C2 can extend into other pockets to enhance potency and selectivity.
Caption: Pteridinone inhibitors block kinase activity and downstream signaling.
Case Study: Development of BTK Inhibitors
A study published in the Journal of Medicinal Chemistry detailed the discovery of pteridine-7(8H)-one derivatives as potent and selective covalent BTK inhibitors.[1] The research started from an existing EGFR inhibitor and, through systematic structural modifications of the pteridinone scaffold, optimized the molecule to achieve high potency for BTK (IC₅₀ = 4.0 nM) and excellent selectivity over other kinases like ITK and EGFR.[1] The lead compound, 24a , demonstrated significant tumor growth inhibition in xenograft models, highlighting the therapeutic potential of this chemical class.[1] This work exemplifies how the pteridinone core can be strategically modified to achieve highly potent and selective inhibitors for desired therapeutic targets.
Conclusion and Future Directions
This compound is more than a simple chemical intermediate; it is a gateway to a rich chemical space of potent and selective kinase inhibitors. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The proven success of the pteridinone scaffold in targeting key kinases like BTK and PLK1 underscores its importance in modern drug discovery.[1][2]
Future research will likely focus on developing novel derivatives with improved pharmacokinetic profiles, exploring new kinase targets, and creating dual- or multi-target inhibitors to address complex diseases and combat drug resistance. The continued exploration of the structure-activity relationships around this privileged scaffold promises to yield the next generation of targeted therapies.
References
- 1. Discovery of Pteridine-7(8 H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. This compound 95% | CAS: 875231-98-4 | AChemBlock [achemblock.com]
An In-Depth Technical Guide to the Synthesis of 2-Chloro-7,8-dihydropteridin-6(5H)-one
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 2-Chloro-7,8-dihydropteridin-6(5H)-one. This pteridinone derivative is a valuable scaffold in medicinal chemistry and drug discovery, necessitating a reliable and well-understood synthetic route. This document delves into the strategic considerations behind the chosen pathway, the mechanistic underpinnings of each transformation, and detailed experimental protocols. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 2,4-diamino-6-chloropyrimidine, followed by a cyclocondensation to construct the target dihydropteridinone ring system. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Strategic Overview
The pteridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The presence of a chlorine atom at the 2-position provides a handle for further functionalization via nucleophilic substitution or cross-coupling reactions, making it an attractive target for synthetic chemists.
The synthetic strategy detailed herein is a convergent approach, focusing on the construction of the dihydropteridinone ring from a readily accessible pyrimidine precursor. This pathway is favored for its efficiency and the commercial availability of the initial starting materials. The overall synthesis is divided into two key stages:
-
Stage 1: Synthesis of 2,4-Diamino-6-chloropyrimidine. This stage involves the chlorination of the readily available 2,4-diamino-6-hydroxypyrimidine.
-
Stage 2: Cyclocondensation to form this compound. This crucial step involves the reaction of the diaminopyrimidine intermediate with a suitable C2 synthon to construct the fused pyrazinone ring.
This guide will provide a detailed examination of each stage, including the rationale for the selection of reagents and conditions.
Synthesis Pathway and Mechanism
Stage 1: Synthesis of 2,4-Diamino-6-chloropyrimidine
The initial step in the synthesis is the conversion of 2,4-diamino-6-hydroxypyrimidine to its chlorinated analogue. The hydroxyl group at the 6-position is a poor leaving group and must be activated for substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, as it is a powerful chlorinating and dehydrating agent.
Reaction Scheme:
The Pteridinone Scaffold: A Privileged Core for Modulating Cellular Signaling
An In-depth Technical Guide on the Biological Activity of 2-Chloro-7,8-dihydropteridin-6(5H)-one and its Analogs
Introduction: The Pteridinone Scaffold as a Versatile Pharmacophore
The pteridine ring system, a bicyclic heterocycle composed of fused pyrimidine and pyrazine rings, is a cornerstone of numerous biologically vital molecules, including folic acid and biopterin.[1] Its synthetic derivatives, particularly the pteridinones, have garnered significant attention in medicinal chemistry as "privileged scaffolds." This designation stems from their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Researchers have successfully developed pteridinone derivatives as potent inhibitors of various enzymes, demonstrating their potential in therapeutic areas such as oncology and inflammation.[3][4][5][6] This guide will delve into the known biological activities of the pteridinone class of molecules, with a specific focus on elucidating the potential of this compound as a lead compound for drug discovery.
Synthesis and Physicochemical Properties of this compound
The synthesis of pteridinone scaffolds is adaptable, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).[2] While specific synthetic routes for this compound are not extensively detailed in publicly available literature, general methods for creating substituted pteridinones can be employed. The physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H5ClN4O | |
| Molecular Weight | 184.59 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 875231-98-4 |
A Survey of the Biological Activities of Pteridinone Derivatives
The pteridinone core has proven to be a fertile ground for the discovery of potent and selective inhibitors of key cellular enzymes, particularly protein kinases.
Kinase Inhibition: A Prominent Therapeutic Target
Protein kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pteridinone derivatives have emerged as a significant class of kinase inhibitors.
-
Polo-like Kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4) Inhibition: Several studies have highlighted the potential of pteridinone derivatives as dual inhibitors of PLK1 and BRD4.[3][4] For instance, compound B2, a pteridinone derivative with a sulfonyl moiety, demonstrated potent inhibition of both PLK1 and BRD4 with IC50 values of 6.3 nM and 179 nM, respectively.[4] This dual inhibition leads to significant antiproliferative effects in cancer cell lines.[3][4] Another series of pteridinone derivatives bearing a hydrazone moiety also exhibited potent PLK1 inhibition.[7]
-
Bruton's Tyrosine Kinase (BTK) Inhibition: A series of pteridine-7(8H)-one derivatives have been identified as potent and selective covalent inhibitors of BTK.[5] Compound 24a from this series displayed a remarkable IC50 of 4.0 nM for BTK and exhibited high selectivity over other kinases like ITK and EGFR.[5]
-
p90 Ribosomal S6 Protein Kinase (RSK) Inhibition: Substituted pteridinones have been investigated as inhibitors of RSK2, a kinase involved in cell proliferation and transformation.[6] These studies provide a platform for developing novel RSK2 inhibitors for cancer therapy.[6]
The inhibitory activities of selected pteridinone derivatives against various kinases are summarized in the table below.
| Compound | Target Kinase(s) | IC50 | Cell Line(s) | Reference |
| B2 | PLK1 | 6.3 nM | HCT116, PC3, BT474 | [4] |
| BRD4 | 179 nM | [4] | ||
| L19 | PLK1 | 75.1% inhibition | A549, HCT116, PC-3 | [7] |
| 24a | BTK | 4.0 nM | U-937 | [5] |
Antiproliferative and Pro-Apoptotic Activity
The inhibition of key cellular kinases by pteridinone derivatives translates into potent anticancer activity. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the colon (HCT116), prostate (PC3), and breast (BT474).[4] The antiproliferative effects are often mediated by the induction of apoptosis, as evidenced by a decrease in mitochondrial membrane potential and the cleavage of caspases.[4][8] Furthermore, some derivatives have been observed to cause cell cycle arrest, for example, at the G2 phase.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pteridinone derivatives as potent dual inhibitors of PLK1 and BRD4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of Pteridine-7(8 H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted pteridinones as p90 ribosomal S6 protein kinase (RSK) inhibitors: A structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and preliminary antiproliferative activity of new pteridin-7(8H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Chloro-7,8-dihydropteridin-6(5H)-one: A Technical Guide for Drug Development Professionals
Foreword: Embracing the Known and Charting the Unknown in Pharmaceutical Research
In the realm of drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide focuses on 2-Chloro-7,8-dihydropteridin-6(5H)-one, a heterocyclic compound of interest in medicinal chemistry. A thorough investigation of existing literature reveals a conspicuous absence of quantitative solubility data for this specific molecule in organic solvents. This reality, while presenting a challenge, offers a unique opportunity to underscore the importance of predictive modeling and robust experimental design. This document, therefore, serves a dual purpose: to provide a scientifically-grounded estimation of the solubility profile of this compound based on analog data and theoretical principles, and to equip researchers with the requisite knowledge and protocols to determine its solubility empirically.
The Physicochemical Profile of this compound: A Structural Overview
A molecule's solubility is intrinsically linked to its structural and electronic characteristics. This compound is a pteridinone derivative characterized by a fused pyrimidine and pyrazine ring system. Key structural features that are expected to influence its solubility include:
-
The Dihydropteridinone Core: This heterocyclic system possesses multiple nitrogen atoms and a carbonyl group, which can act as hydrogen bond acceptors. The presence of N-H protons allows for hydrogen bond donation. This inherent polarity suggests a degree of solubility in polar solvents.
-
The Chloro Substituent: The introduction of a chlorine atom at the 2-position increases the molecule's lipophilicity and molecular weight. This modification can modulate the compound's solubility, often decreasing it in polar solvents while potentially increasing it in less polar organic solvents.
-
Crystalline Structure: For solid compounds, the strength of the crystal lattice, dictated by intermolecular forces in the solid state, must be overcome by solvent-solute interactions for dissolution to occur. A high lattice energy can result in poor solubility, even in solvents that are chemically compatible with the solute.
Estimated Solubility Profile: Insights from Structural Analogs
In the absence of direct experimental data, the solubility behavior of structurally similar compounds can offer valuable qualitative insights. Research on novel pterin derivatives has indicated that, in contrast to the often poor solubility of the parent pterin scaffold, certain modifications can lead to broad solubility in a range of organic solvents, with the exception of highly non-polar solvents like hexane. This suggests that the dihydropteridinone core of our target molecule may not be an insurmountable barrier to dissolution in common organic solvents.
Based on these observations and general principles of solubility, a qualitative estimation of the solubility of this compound in various organic solvents is presented in Table 1. It is crucial to interpret this table as a set of educated hypotheses that must be validated by empirical data.
Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Likely Soluble to Very Soluble | These solvents are strong hydrogen bond acceptors and have high dielectric constants, which should effectively solvate the polar pteridinone core. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | The ability of these solvents to both donate and accept hydrogen bonds should facilitate interaction with the solute. However, the chloro-substituent may limit high solubility. |
| Non-Polar Aprotic | Toluene, Dichloromethane (DCM) | Sparingly Soluble to Insoluble | While DCM has some polarity, the overall non-polar character of these solvents is unlikely to overcome the crystal lattice energy of the polar solute. |
| Non-Polar | Hexane, Heptane | Likely Insoluble | The significant mismatch in polarity between the solute and these solvents makes dissolution highly unfavorable. |
A Pathway to Quantitative Understanding: Predictive Solubility Models
The field of computational chemistry offers powerful tools for predicting the solubility of molecules, providing a valuable starting point for experimental work. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are at the forefront of these predictive methods.[1][2]
These models leverage a molecule's structural descriptors to predict its physicochemical properties, including solubility. The general workflow for utilizing such models is depicted in the diagram below.
References
The Pteridinone Scaffold: A Versatile Platform for Kinase Inhibitor Design Utilizing the Key Intermediate 2-Chloro-7,8-dihydropteridin-6(5H)-one
Abstract
The pteridinone core is a recognized "privileged scaffold" in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This guide delves into the mechanistic intricacies of pteridinone-based inhibitors, with a particular focus on their role as modulators of key enzymatic targets in oncology and immunology. We will explore various classes of pteridinone derivatives, elucidating their mechanisms of action through detailed case studies on Polo-like Kinase 1 (PLK1), Bruton's Tyrosine Kinase (BTK), and Heat Shock Protein 90 (Hsp90) inhibition. Furthermore, this document will serve as a practical resource for researchers by providing a comprehensive overview of the synthetic strategies used to generate diverse pteridinone libraries, highlighting the pivotal role of the versatile building block, 2-Chloro-7,8-dihydropteridin-6(5H)-one. Detailed, field-proven experimental protocols for the biochemical and cellular characterization of these compounds are also presented to ensure scientific rigor and reproducibility.
The Pteridinone Core: A Privileged Scaffold in Drug Discovery
The pteridinone heterocyclic system, a bicyclic aromatic structure, has garnered substantial interest in drug discovery due to its inherent drug-like properties. Its rigid framework, coupled with multiple sites for substitution, allows for the precise three-dimensional arrangement of pharmacophoric features. This structural versatility enables high-affinity interactions with the active sites of a wide range of biological targets, particularly the ATP-binding pocket of kinases. The nitrogen-rich core provides a constellation of hydrogen bond donors and acceptors, facilitating strong and specific binding to enzyme targets.
The strategic functionalization of the pteridinone scaffold has led to the discovery of potent and selective inhibitors for a variety of enzyme families. This guide will focus on the mechanism of action of pteridinone derivatives targeting kinases and other key proteins in cellular signaling pathways.
Mechanisms of Action: Case Studies of Pteridinone-Based Inhibitors
The therapeutic potential of the pteridinone scaffold is best illustrated through the examination of specific examples of its derivatives and their well-characterized mechanisms of action.
Case Study: Pteridinone Derivatives as Polo-like Kinase 1 (PLK1) Inhibitors
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is a common feature in many human cancers, making it an attractive target for anticancer drug development. Several studies have reported the development of pteridinone-based PLK1 inhibitors.[1]
These inhibitors typically function as ATP-competitive inhibitors, binding to the active site of PLK1 and preventing the phosphorylation of its downstream substrates. This inhibition of PLK1 activity leads to a cascade of cellular events, including:
-
Cell Cycle Arrest: Inhibition of PLK1 disrupts the formation of the mitotic spindle and proper chromosome segregation, leading to an arrest of the cell cycle in the G2/M phase.[2]
-
Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of cancer cells.[1]
-
Inhibition of Tumor Cell Proliferation and Migration: By halting cell division and inducing apoptosis, these compounds effectively inhibit the growth and spread of tumors.[1]
One study highlighted a series of pteridinone derivatives possessing a hydrazone moiety that demonstrated potent PLK1 inhibition. The lead compound, L19, exhibited significant antiproliferative effects and induced apoptosis in cancer cell lines.[1] Another promising derivative, B2, featuring a sulfonyl moiety, was identified as a potent dual inhibitor of PLK1 and BRD4, showcasing the potential for multi-targeted therapy with this scaffold.[2]
Case Study: Pteridinone Derivatives as Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor signaling pathway. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. Pteridine-7(8H)-one derivatives have been successfully developed as potent and selective covalent inhibitors of BTK.[3]
The mechanism of these inhibitors involves the formation of a covalent bond with a specific cysteine residue (Cys481) in the active site of BTK. This irreversible binding permanently inactivates the enzyme, leading to the blockade of downstream signaling pathways that are essential for B-cell proliferation and survival. The high selectivity of these compounds for BTK over other kinases, such as ITK and EGFR, is a key advantage, potentially reducing off-target side effects.[3] A lead compound, 24a, demonstrated excellent BTK inhibition and significant tumor growth inhibition in a xenograft model.[3]
Case Study: Pteridinone Derivatives as Hsp90 Inhibitors
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is responsible for the proper folding and stability of a wide range of "client" proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive strategy for cancer therapy.
A series of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones have been identified as potent and selective inhibitors of Hsp90.[4] These compounds bind to the N-terminal ATP-binding pocket of Hsp90, competing with ATP and inhibiting its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, such as Her2, resulting in the suppression of tumor cell growth.[4] The high selectivity of these pteridinone derivatives for Hsp90 over a panel of other kinases underscores the tunability of this scaffold for specific targets.[4]
Synthetic Strategies: The Central Role of this compound
The diverse biological activities of pteridinone derivatives are a direct result of the ability to systematically modify the core structure. A key intermediate in the synthesis of many of these potent inhibitors is This compound . The chlorine atom at the 2-position of the pteridinone ring is a versatile synthetic handle, allowing for the introduction of a wide array of functional groups through nucleophilic aromatic substitution (SNAr) reactions. This enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Below is a generalized synthetic workflow illustrating the utility of this key intermediate.
Caption: Synthetic workflow for generating a diverse pteridinone library.
General Protocol for Nucleophilic Aromatic Substitution
The following is a representative protocol for the diversification of the 2-chloro-pteridinone core.
Materials:
-
This compound
-
Desired nucleophile (e.g., a primary or secondary amine)
-
Aprotic polar solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., DIPEA or K2CO3)
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add the desired nucleophile (1.1-1.5 equivalents) and the base (2-3 equivalents).
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pteridinone derivative.
Experimental Protocols for Inhibitor Characterization
The following protocols provide a framework for the biochemical and cellular characterization of novel pteridinone-based inhibitors.
Biochemical Assay: Kinase Inhibition using TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive method for measuring kinase activity in a high-throughput format.
Caption: Experimental workflow for a TR-FRET based kinase inhibition assay.
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, biotinylated peptide substrate, ATP, and the pteridinone inhibitor in the appropriate assay buffer.
-
Inhibitor Dispensing: Serially dilute the inhibitor and dispense into a 384-well assay plate.
-
Kinase/Substrate Addition: Add a mixture of the kinase and substrate to each well.
-
Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at room temperature for the desired reaction time.
-
Detection: Stop the reaction by adding a detection solution containing a Europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-allophycocyanin (SA-APC) conjugate (acceptor).
-
Final Incubation: Incubate the plate to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.
Cell-Based Assay: Cell Viability using MTT
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pteridinone inhibitor and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the inhibitor concentration versus viability to determine the GI50 (concentration for 50% growth inhibition).
Data Summary
The following table summarizes the reported inhibitory activities of representative pteridinone derivatives from the literature.
| Compound ID | Target(s) | IC50/GI50 | Cell Line(s) | Reference |
| B2 | PLK1, BRD4 | PLK1: 6.3 nM, BRD4: 179 nM | HCT116, PC3, BT474 | [2] |
| L19 | PLK1 | 75.1% inhibition | A549, HCT116, PC-3 | [1] |
| 24a | BTK | 4.0 nM | U-937 | [3] |
| Series Lead | Hsp90 | Nanomolar potency | Panel of human tumor cell lines | [4] |
Conclusion
The pteridinone scaffold has proven to be a highly fruitful starting point for the design of potent and selective inhibitors of various therapeutically relevant enzymes. The case studies presented herein on PLK1, BTK, and Hsp90 inhibitors demonstrate the versatility of this core structure in targeting diverse active sites. The synthetic accessibility of a wide range of pteridinone derivatives, facilitated by key intermediates such as this compound, ensures that this scaffold will continue to be a valuable tool in the hands of medicinal chemists. The experimental protocols provided in this guide offer a solid foundation for researchers to characterize the biological activities of their novel pteridinone-based compounds, thereby accelerating the discovery of new and effective therapeutics.
References
- 1. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Pteridine-7(8 H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of dihydropteridinone compounds
Investigating Pteridinone Compounds
I'm currently focused on a deep dive into dihydropteridinone compounds. My initial exploration is underway, with a broad search encompassing chemical structures, key properties, and common applications. I'm also now running more specific searches, drilling down on related compounds.
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Structuring My Approach
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Gathering Literature Details
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Analyzing Inhibitor Potency
I'm now diving deeper into the specifics. I've uncovered some quantitative data - IC50 and Ki values - which will strengthen my analysis of dihydropteridinone compound potency. This will allow for a more precise comparison of efficacy across different targets. Now I'm shifting focus toward SAR to fully comprehend the structural features that influence activity.
Deepening the Analysis
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Discovering VR's Details
I'm now diving deep into the recent findings. The synthesis, SAR, and kinase inhibition profiles of dihydropteridinones are becoming clearer. A detailed route for VR synthesis has been uncovered, providing a valuable next step.
Consolidating Data Gaps
I'm now focusing on filling the remaining holes. I've found more on SAR for both kinase inhibitors and CRF-1 antagonists, and now the kinase inhibition MoA is clearer. While the search for clinical trials has been sparse, I am working on building a more consolidated view of therapeutic targets and pathways. I'm also gathering quantitative data, like IC50 and Ki values, to make a data table.
Expanding VR Knowledge Base
I'm making progress in consolidating the details. The second round of searches has uncovered further details on dihydropteridinones, including synthesis, SAR, and kinase inhibition. The kinase inhibitor MoA is now clearer, and I've found more on SAR for both kinase inhibitors and CRF-1 antagonists. However, I still need a detailed experimental protocol and specifics on antiviral activity. I'm also preparing to focus the search for clinical trials and am starting to extract quantitative data.
Synthesizing kinase inhibitors
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Analyzing Structural Relationships
My data now includes structure-activity relationships, which I'm analyzing for kinase targets like VRK1 and PLK1, and CRF-1 receptors. The ATP-competitive inhibition mechanism is clear, and I've noted antiviral activity against Porcine Deltacoronavirus. However, I still need a detailed experimental protocol for representative dihydropteridinone synthesis and diagrams for signaling pathways to complete the guide. I'll make a final search attempt for clinical trials.
Completing Technical Requirements
I'm aiming to enhance my understanding of dihydropteridinone compounds' synthesis, specifically for the synthesis of kinase inhibitors. I've found a good understanding of the structure-activity relationship for various targets, which will allow me to create a detailed technical guide. However, an in-depth step-by-step experimental protocol for a representative dihydropteridinone synthesis is still missing, along with diagrams for signaling pathways. The search for clinical trials has not yielded much success so far. I will organize my quantitative data into a comprehensive table to better meet the user's needs.
Synthesizing Knowledge Base
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Finalizing the Analysis
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Composing the Technical Guide
I've assembled a comprehensive overview of dihydropteridinone compounds, incorporating data on synthesis, mechanisms, SAR, and clinical relevance. I'm focusing now on constructing the signaling diagrams and compiling the quantitative data table. Although I have a synthetic scheme, the detailed experimental protocol needs further refinement for the technical guide. The antiviral mechanism also requires more in-depth explanation. I'm diligently working to finalize all components now.
Spectroscopic Characterization of 2-Chloro-7,8-dihydropteridin-6(5H)-one: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Chloro-7,8-dihydropteridin-6(5H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide combines theoretical predictions with established analytical methodologies to provide a robust framework for the identification and characterization of this molecule.
Introduction: The Significance of Pteridinone Scaffolds
Pteridinone derivatives are a class of heterocyclic compounds that form the core structure of several biologically important molecules, including folic acid and biopterin. Their diverse pharmacological activities have led to their investigation as potential therapeutic agents for a range of diseases. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in drug discovery and development pipelines. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity of synthesized pteridinone analogs like this compound.
Molecular Structure and Predicted Spectroscopic Data
This compound possesses a dihydropteridinone core with a chlorine substituent at the 2-position. The structural features of this compound, including the pyrimidine and pyrazine rings, amide functionality, and various protons and carbons, give rise to a unique spectroscopic fingerprint.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value/Characteristic |
| ¹H NMR | Chemical Shift (δ) | Aromatic CH, Amide NH, Aliphatic CH₂ |
| Multiplicity | Singlets, Triplets, etc. | |
| Coupling Constants (J) | Hz | |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl C, Aromatic C, Aliphatic C |
| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H stretch, C=O stretch, C=N stretch, C-Cl stretch |
| Mass Spectrometry | m/z | [M]+, [M+H]+, Characteristic Fragments |
In-depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.
The proton NMR spectrum is expected to show distinct signals corresponding to the protons in different chemical environments. The aromatic proton on the pyrazine ring is anticipated to appear in the downfield region. The protons of the methylene groups in the dihydropyrazine ring will likely exhibit signals in the aliphatic region, potentially as triplets if coupled to adjacent protons. The amide protons (NH) are also expected and may show broadening due to exchange.
The carbon NMR spectrum will provide information about all the carbon atoms in the molecule. The carbonyl carbon of the amide group will be the most downfield signal. The carbons of the aromatic and heteroaromatic rings will resonate in the aromatic region, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The aliphatic carbons of the dihydropyrazine ring will appear in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is predicted. The N-H stretching vibrations of the amide and amine groups will likely appear as broad bands. The C=N stretching of the pyrazine and pyrimidine rings, as well as the C-Cl stretching, will also be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (184.59 g/mol ) is expected.[1] The isotopic pattern of the molecular ion peak, showing a characteristic M+2 peak with approximately one-third the intensity of the M peak, will be a clear indicator of the presence of a chlorine atom. Common fragmentation pathways for pteridinone structures may involve the loss of small molecules like CO or HCN, leading to characteristic fragment ions.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound. These protocols are based on established techniques for the analysis of heterocyclic compounds.[2][3][4]
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Data Acquisition
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Processing: Perform background correction and analyze the positions and intensities of the absorption bands.
Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, is essential for its unambiguous identification and characterization. This guide provides a foundational understanding of the expected spectral data and robust experimental protocols for their acquisition. By adhering to these methodologies, researchers can ensure the scientific integrity of their findings and accelerate the progress of drug discovery and development projects involving this and related pteridinone scaffolds.
References
Methodological & Application
The Strategic Deployment of 2-Chloro-7,8-dihydropteridin-6(5H)-one in Modern Drug Discovery: A Guide for Researchers
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore diverse chemical scaffolds capable of yielding potent and selective modulators of biological targets. Among these, the pteridinone core has emerged as a "privileged scaffold," demonstrating remarkable versatility in targeting a range of enzymes and receptors implicated in various pathologies, from cancer to viral infections.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of a key starting material, 2-Chloro-7,8-dihydropteridin-6(5H)-one , in the discovery and development of next-generation therapeutics.
The Pteridinone Scaffold: A Foundation for Therapeutic Innovation
The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is a cornerstone of various biologically active molecules. Its structural resemblance to endogenous folates has historically positioned it as a prime candidate for targeting enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR).[1] However, recent research has unveiled a much broader therapeutic potential for pteridinone derivatives, with successful applications in the development of inhibitors for crucial drug targets, including:
-
Kinases: Bruton's tyrosine kinase (BTK) and Polo-like kinase 1 (PLK1) are key regulators of cell signaling and proliferation, and their dysregulation is a hallmark of many cancers. Pteridinone-based inhibitors have shown significant promise in targeting these kinases.
-
Dual-Inhibitors: The complexity of diseases like cancer often necessitates targeting multiple pathways simultaneously. Pteridinone derivatives have been engineered as dual inhibitors of targets such as PLK1 and Bromodomain-containing protein 4 (BRD4), offering a multi-pronged therapeutic approach.
-
Heat Shock Proteins (Hsp90): As a molecular chaperone, Hsp90 is critical for the stability and function of numerous oncoproteins. Pteridinone analogs have been identified as potent Hsp90 inhibitors.
-
Toll-like Receptors (TLRs): TLR7, an endosomal receptor that recognizes single-stranded RNA, is a key player in the innate immune response. Pteridinone-based TLR7 agonists are being explored for the treatment of viral hepatitis and other infectious diseases.[2]
The subject of this guide, This compound , represents a strategic entry point into this rich chemical space. The presence of a reactive chloro group at the 2-position of the pteridinone core provides a versatile handle for synthetic elaboration, enabling the generation of diverse compound libraries for high-throughput screening and subsequent structure-activity relationship (SAR) studies.
Library Synthesis: Unleashing the Potential of the 2-Chloro-pteridinone Scaffold
The chloro-substituent at the 2-position of the pteridinone ring is amenable to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is analogous to that observed in other chloro-heterocycles like 2-chloropyridines and 2-chloropyrimidines, where the electron-withdrawing nature of the ring nitrogen atoms activates the carbon-chlorine bond towards nucleophilic attack.[3][4] This provides a straightforward and efficient method for introducing a wide array of chemical diversity into the pteridinone scaffold.
A general workflow for the synthesis of a diverse library of 2-substituted-7,8-dihydropteridin-6(5H)-one derivatives is depicted below:
Caption: Library synthesis workflow from this compound.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a general framework for the synthesis of a library of 2-substituted-7,8-dihydropteridin-6(5H)-one derivatives. Optimization of reaction conditions (solvent, temperature, base) may be necessary for specific nucleophiles.
Materials:
-
This compound
-
A diverse library of nucleophiles (e.g., primary and secondary amines, thiols, alkoxides)
-
Anhydrous solvent (e.g., DMF, DMSO, NMP)
-
Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA)
-
Reaction vials or multi-well plates
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vial containing this compound (1 equivalent), add the desired nucleophile (1.1-1.5 equivalents).
-
Add a suitable base (1.5-2.0 equivalents) and anhydrous solvent.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Purify the product by flash column chromatography, preparative HPLC, or crystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
High-Throughput Screening: Identifying Bioactive Hits
Once a diverse library of 2-substituted pteridinone derivatives has been synthesized, the next critical step is to identify compounds with the desired biological activity through high-throughput screening (HTS). The choice of assay will depend on the therapeutic target of interest. Below are example protocols for two common target classes for pteridinone derivatives: kinases and TLR7.
Kinase Inhibition Assays
Protein kinases are a major class of drug targets, and numerous HTS assays have been developed to identify their inhibitors.[5][6][7] A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Objective: To identify inhibitors of a specific kinase from the synthesized pteridinone library.
Materials:
-
Recombinant kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Synthesized pteridinone library (dissolved in DMSO)
-
Assay buffer (specific to the kinase)
-
384-well white, flat-bottom plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the pteridinone library into the wells of a 384-well plate. Include appropriate controls (e.g., DMSO for 0% inhibition, a known inhibitor for 100% inhibition).
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in the assay buffer.
-
Prepare an ATP solution in the assay buffer.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Add 5 µL of the ATP solution to initiate the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound relative to the controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Caption: Workflow for a high-throughput kinase inhibitor screen.
Cell-Based TLR7 Agonist Assays
For targets like TLR7, cell-based assays are essential to assess the functional activity of compounds in a more physiologically relevant context. A common approach is to use a reporter cell line that expresses TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB promoter.[8]
Objective: To identify TLR7 agonists from the synthesized pteridinone library.
Materials:
-
HEK-Blue™ hTLR7 cells (or a similar reporter cell line)[8]
-
HEK-Blue™ Detection medium (InvivoGen)
-
Synthesized pteridinone library (dissolved in DMSO)
-
Known TLR7 agonist (e.g., R848) as a positive control
-
96-well or 384-well flat-bottom cell culture plates
-
Spectrophotometer or plate reader capable of measuring absorbance at 620-655 nm
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR7 cells into a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Addition: Add the test compounds from the pteridinone library at various concentrations to the cells. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add the detection medium to a new plate.
-
Transfer a small volume of the cell culture supernatant from the compound-treated plate to the plate containing the detection medium.
-
Incubate at 37°C and monitor for a color change (purple/blue).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 620-655 nm at various time points.
-
Determine the EC₅₀ value for each active compound.
-
From Hit to Lead: The Path of Optimization
Identifying a "hit" in a high-throughput screen is just the beginning of a long and intricate journey. The subsequent "hit-to-lead" (H2L) and lead optimization phases are critical for transforming a promising initial finding into a viable drug candidate.[9][10] This process involves a multidisciplinary effort to enhance the potency, selectivity, and pharmacokinetic properties of the hit compound while minimizing off-target effects and toxicity.
Structure-Activity Relationship (SAR) Studies
The initial hits from the HTS campaign, along with a focused set of newly synthesized analogs, are subjected to rigorous SAR studies. This involves systematically modifying the chemical structure of the hit compound and evaluating the impact of these changes on its biological activity. For the 2-substituted pteridinone scaffold, key areas for modification include:
-
The 2-substituent: The nature of the group introduced via SNAr is a primary determinant of activity and selectivity. Exploration of different amines, thiols, and other nucleophiles can reveal crucial interactions with the target protein.
-
The dihydropyrazine ring: Modifications at the N5, N8, and C7 positions can influence the compound's conformation and interactions with the target.
-
The pteridinone core: While less frequently modified, subtle changes to the core structure can impact overall properties.
The data from these SAR studies are used to build a model of the key structural features required for potent and selective activity.[11][12][13][14][15][16]
Lead Optimization and ADMET Profiling
Once a lead compound with promising potency and selectivity is identified, the focus of optimization shifts to improving its drug-like properties. This includes evaluating its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Key considerations include:
-
Solubility: Poor aqueous solubility can limit bioavailability. Modifications to the lead structure can be made to enhance solubility without compromising activity.
-
Metabolic Stability: The compound should be stable enough in the body to reach its target and exert its therapeutic effect. In vitro and in vivo metabolic studies are conducted to identify potential metabolic liabilities.
-
Permeability: The ability of the compound to cross cell membranes is crucial for its efficacy.
-
Toxicity: Early assessment of potential toxicity is essential to avoid late-stage failures.
The lead optimization process is an iterative cycle of design, synthesis, and testing, with the ultimate goal of identifying a clinical candidate with the optimal balance of efficacy, safety, and pharmacokinetic properties.
Caption: The hit-to-lead optimization process in drug discovery.
Conclusion
This compound is a valuable and versatile starting material for the discovery of novel therapeutic agents. Its amenability to synthetic diversification, coupled with the proven track record of the pteridinone scaffold, makes it an attractive platform for targeting a wide range of biological targets. By employing a strategic approach that combines efficient library synthesis, robust high-throughput screening, and iterative lead optimization, researchers can unlock the full potential of this promising scaffold in the quest for new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. invivogen.com [invivogen.com]
- 9. drughunter.com [drughunter.com]
- 10. Hit to Lead Program - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 11. mdpi.com [mdpi.com]
- 12. Binding Studies and Lead Generation of Pteridin-7(8 H)-one Derivatives Targeting FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substituted pteridinones as p90 ribosomal S6 protein kinase (RSK) inhibitors: A structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Chloro-7,8-dihydropteridin-6(5H)-one in Modern Organic Synthesis
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the pteridine core stands out as a privileged scaffold, forming the structural basis for a multitude of biologically active molecules. From potent kinase inhibitors to novel therapeutic agents targeting a range of diseases, the functionalization of this heterocyclic system is of paramount importance.[1][2] Central to this endeavor is the strategic use of reactive intermediates that allow for the efficient and modular construction of diverse chemical libraries. 2-Chloro-7,8-dihydropteridin-6(5H)-one has emerged as a key building block in this context. Its utility lies in the inherent reactivity of the C2-chloro substituent towards nucleophilic aromatic substitution (SNAr), providing a reliable handle for introducing a wide array of functional groups and building molecular complexity. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis and application of this pivotal intermediate.
Core Principles: The Chemistry of a Privileged Intermediate
The synthetic value of this compound is rooted in the electronic nature of the pteridine ring system. The electron-withdrawing character of the pyrimidine and pyrazine nitrogen atoms, as well as the adjacent carbonyl group, renders the C2 position electron-deficient and thereby highly susceptible to attack by nucleophiles. This activation facilitates the displacement of the chloride leaving group, a classic example of nucleophilic aromatic substitution.[3][4] This reaction proceeds via a Meisenheimer-like intermediate, a resonance-stabilized anionic species, whose formation is the rate-determining step. The stability of this intermediate, and thus the facility of the reaction, is significantly enhanced by the inherent electronic properties of the pteridine core.
The general workflow for the utilization of this intermediate can be visualized as a two-stage process: first, the synthesis of the chloro-intermediate itself, and second, its subsequent reaction with a diverse range of nucleophiles to generate a library of functionalized pteridinone derivatives. This modular approach is highly amenable to both discovery and process chemistry settings.
Caption: General workflow for the synthesis and application of the intermediate.
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps to ensure both reproducibility and a deep understanding of the underlying chemistry.
Part 1: Synthesis of the Precursor, 2-Amino-7,8-dihydropteridin-6(5H)-one
The synthesis of the chloro-intermediate begins with the construction of its amino precursor. This is typically achieved through a condensation reaction between a suitable pyrimidine and an alpha-amino acid derivative, followed by cyclization.
Protocol 1: Synthesis of 2,4-Diamino-6-carboxymethylpyrimidine (Intermediate A)
-
Materials:
-
2,4,6-Triaminopyrimidine
-
Glyoxylic acid monohydrate
-
Sodium metabisulfite
-
Deionized water
-
-
Procedure:
-
In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,4,6-triaminopyrimidine (1.0 eq) in deionized water.
-
Add sodium metabisulfite (1.1 eq) to the suspension.
-
In a separate beaker, dissolve glyoxylic acid monohydrate (1.2 eq) in deionized water.
-
Add the glyoxylic acid solution to the pyrimidine suspension.
-
Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.
-
Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to a constant weight to yield Intermediate A.
-
Protocol 2: Cyclization to 2-Amino-7,8-dihydropteridin-6(5H)-one
-
Materials:
-
Intermediate A
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
-
Procedure:
-
Dissolve Intermediate A (1.0 eq) in a 1 M aqueous solution of NaOH.
-
Stir the solution at room temperature for 2 hours to effect cyclization.
-
Cool the solution in an ice bath.
-
Slowly acidify the reaction mixture to pH 6-7 by the dropwise addition of concentrated HCl.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove any salts, and then with a small amount of cold ethanol.
-
Dry the product under vacuum at 50 °C to a constant weight.
-
Part 2: Synthesis of this compound via Sandmeyer Reaction
The conversion of the 2-amino group to a chloro group is achieved via a Sandmeyer reaction. This classic transformation involves the diazotization of the amine followed by a copper(I)-catalyzed substitution with chloride.[3][4][5]
Caption: Key stages of the Sandmeyer reaction for the target intermediate.
Protocol 3: Chloro-dediazoniation of 2-Amino-7,8-dihydropteridin-6(5H)-one
-
Materials:
-
2-Amino-7,8-dihydropteridin-6(5H)-one
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) chloride (CuCl)
-
Deionized water
-
Ice
-
-
Procedure:
-
Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-Amino-7,8-dihydropteridin-6(5H)-one (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.2 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled pteridinone suspension over 30 minutes, ensuring the temperature is strictly maintained below 5 °C. Causality Note: Low temperatures are crucial to prevent the premature decomposition of the diazonium salt and to minimize the formation of phenolic byproducts.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30-45 minutes.
-
Sandmeyer Reaction: In a separate 1 L beaker, dissolve copper(I) chloride (1.5 eq) in concentrated HCl. Causality Note: The use of a copper(I) salt is catalytic and facilitates the single-electron transfer mechanism that initiates the radical substitution.
-
Cool the CuCl solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour, or until the evolution of nitrogen ceases.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the solid with copious amounts of water to remove copper salts, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure this compound.
-
Part 3: Application in Nucleophilic Aromatic Substitution (SNAr)
The C2-chloro group of the intermediate is now primed for displacement by a variety of nucleophiles. The following protocol details a representative SNAr reaction with a substituted aniline to generate a 2-anilino-pteridinone derivative, a common core in many kinase inhibitors.[6][7][8]
Protocol 4: Synthesis of 2-(4-Methoxyphenylamino)-7,8-dihydropteridin-6(5H)-one
-
Materials:
-
This compound
-
4-Methoxyaniline
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
-
Procedure:
-
To a sealed reaction vial, add this compound (1.0 eq), 4-methoxyaniline (1.2 eq), and a suitable base such as DIPEA (2.0 eq) or K₂CO₃ (2.0 eq). Causality Note: A non-nucleophilic base is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Add a suitable polar aprotic solvent such as DMF or 1,4-dioxane.
-
Seal the vial and heat the reaction mixture to 80-120 °C. The reaction can be conveniently performed using a microwave reactor for accelerated reaction times.
-
Monitor the reaction progress by TLC or LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate in hexanes as the eluent, to afford the pure 2-(4-methoxyphenylamino)-7,8-dihydropteridin-6(5H)-one.
-
Data Presentation
The following table summarizes the expected outcomes for the key synthetic steps outlined above. Yields are representative and may vary based on scale and purification efficiency.
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (by HPLC) |
| Protocol 2 | 2-Amino-7,8-dihydropteridin-6(5H)-one | Intermediate A | NaOH, HCl | 85-95 | >95% |
| Protocol 3 | This compound | 2-Amino-7,8-dihydropteridin-6(5H)-one | NaNO₂, CuCl, HCl | 60-75 | >98% |
| Protocol 4 | 2-(4-Methoxyphenylamino)-7,8-dihydropteridin-6(5H)-one | This compound | 4-Methoxyaniline, DIPEA | 70-90 | >99% |
Conclusion and Future Outlook
This compound is a robust and highly valuable intermediate for the synthesis of functionalized pteridinone libraries. The protocols detailed herein provide a reliable pathway for its preparation and subsequent elaboration via nucleophilic aromatic substitution. The modularity of this approach allows for the rapid generation of diverse analogues, making it an indispensable tool in modern drug discovery programs aimed at developing novel therapeutics, particularly in the realm of kinase inhibition. Further exploration of the reactivity of this intermediate with other classes of nucleophiles, such as thiols and alkoxides, will undoubtedly continue to expand its utility in the synthesis of novel chemical entities.
References
- 1. Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of histidine kinase inhibitors and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Chloro-7,8-dihydropteridin-6(5H)-one using HPLC-UV and LC-MS/MS
Abstract
This document provides detailed analytical procedures for the quantitative determination of 2-Chloro-7,8-dihydropteridin-6(5H)-one, a heterocyclic compound of interest in pharmaceutical development as a potential impurity or synthetic intermediate. Given the absence of a standardized pharmacopeial method, two robust, validated analytical approaches are presented: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols herein are designed to be self-validating, with comprehensive guidance on method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction and Analytical Rationale
This compound is a pteridinone derivative. The accurate quantification of such molecules is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. Whether it is monitored as a process impurity, a degradation product, or a synthetic starting material, a reliable analytical method is paramount.
The selection of analytical methodology is dictated by the analyte's physicochemical properties and the intended purpose of the analysis. The pteridine core possesses a strong chromophore, making it amenable to UV detection.[3][4] The heterocyclic structure with multiple nitrogen atoms also allows for efficient ionization, making it an excellent candidate for mass spectrometry.
This guide details two complementary methods:
-
RP-HPLC with UV Detection: A robust, accessible, and cost-effective method ideal for quantifying the analyte in bulk materials (e.g., drug substance) and formulations where concentration levels are relatively high.
-
LC-MS/MS: A highly selective and sensitive method essential for trace-level quantification, such as impurity profiling in drug substances or for pharmacokinetic studies in biological matrices.[5][6][7]
The validation of these procedures is grounded in the principles outlined in ICH Q2(R1) to ensure the generation of reliable and consistent data.[8][9]
Proposed Method 1: RP-HPLC with UV Detection
This method is designed for the quantification of this compound in drug substance or finished product. The methodology is based on established principles for the analysis of pteridine derivatives.[10][11]
Experimental Protocol
2.1.1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Waters Atlantis dC18, 4.6 x 100 mm, 5 µm, or equivalent reversed-phase C18 column.
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic (KH₂PO₄), Orthophosphoric Acid (ACS grade), Water (HPLC grade).
-
Analyte Standard: this compound, reference standard of known purity.
2.1.2. Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Methanol/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
2.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 268 nm (based on typical pterin absorbance)[3] |
| Run Time | 15 minutes |
| Gradient Elution | See Table 1 below |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Sample Preparation
-
Drug Substance: Accurately weigh approximately 10 mg of the drug substance, dissolve in 10 mL of diluent. Further dilute as necessary to fall within the calibration curve range.
-
Formulation (e.g., Tablet): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a target amount of the active ingredient, transfer to a suitable volumetric flask, add diluent to about 70% of the volume, sonicate for 15 minutes, dilute to volume with diluent, and mix. Centrifuge or filter a portion of this solution through a 0.45 µm syringe filter before injection.
Proposed Method 2: LC-MS/MS
This method is intended for the trace-level quantification of this compound, particularly in complex matrices like biological fluids.
Experimental Protocol
3.1.1. Instrumentation and Materials
-
LC System: Waters ACQUITY UPLC I-Class System or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent, equipped with an Electrospray Ionization (ESI) source.
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent.
-
Chemicals: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Analyte Standard & Internal Standard (IS): Reference standard of this compound and a suitable stable isotope-labeled internal standard.
3.1.2. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Standard & IS Solutions: Prepare stock and working solutions in Methanol/Water (50:50, v/v).
3.1.3. LC-MS/MS Conditions
| Parameter | Condition |
| Column Temperature | 40 °C |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 below |
| Ionization Mode | ESI Positive |
| Key MS Parameters | See Table 3 below |
Table 2: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 3.0 | 20 | 80 |
| 3.1 | 98 | 2 |
| 5.0 | 98 | 2 |
Table 3: Mass Spectrometer Parameters (Hypothetical - requires optimization)
| Parameter | Setting | Rationale |
| IonSpray Voltage | +4500 V | For efficient ionization of N-containing heterocycles.[5] |
| Source Temperature | 550 °C | To facilitate desolvation. |
| Curtain Gas (CUR) | 35 psi | To prevent solvent droplets from entering the mass analyzer. |
| Ion Source Gas 1 | 50 psi | Nebulizer gas. |
| Ion Source Gas 2 | 55 psi | Turbo gas for desolvation. |
| MRM Transitions | Q1: 185.0 -> Q3: 128.0 (Quantifier) | Values are theoretical based on MW (184.59) and must be determined experimentally via infusion and fragmentation analysis. |
| Q1: 185.0 -> Q3: 101.0 (Qualifier) |
Sample Preparation (from Plasma)
For bioanalytical applications, sample preparation is critical to remove interferences.[12][13][14]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (protein precipitation agent).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation Protocol (ICH Q2(R1))
A full validation should be performed for the chosen method to demonstrate its suitability for the intended purpose.[1][2] The objective of validation is to provide documented evidence that the method is reliable.[8][15]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijisrt.com [ijisrt.com]
- 14. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH Official web site : ICH [ich.org]
Application Note: Quantitative Analysis of 2-Chloro-7,8-dihydropteridin-6(5H)-one in Solution by HPLC-MS/MS
Abstract
This application note describes a robust, sensitive, and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 2-Chloro-7,8-dihydropteridin-6(5H)-one. This compound, a heterocyclic molecule relevant in synthetic chemistry and drug development, presents analytical challenges due to its polarity. The described method utilizes a reversed-phase C18 column with a formic acid-modified mobile phase for optimal chromatographic retention and peak shape. Detection is achieved via electrospray ionization in positive mode (ESI+) with Multiple Reaction Monitoring (MRM), ensuring high selectivity and sensitivity. This protocol is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this pteridine derivative in research and quality control settings.
Introduction
This compound (Molecular Formula: C₆H₅ClN₄O, Molecular Weight: 184.59 g/mol ) is a pteridine derivative.[1] Pteridines are a class of heterocyclic compounds that form the core structure of vital cofactors and signaling molecules, such as folic acid and biopterin.[2][3] The analysis of synthetic pteridine analogs is crucial for process monitoring in medicinal chemistry and for metabolic studies in drug development.
The inherent polarity of the pteridine core makes chromatographic analysis challenging, often resulting in poor retention on traditional reversed-phase columns.[4] Furthermore, achieving sensitive and specific detection in complex matrices requires a highly selective analytical technique. This note details an HPLC-MS/MS method developed to overcome these challenges, providing a reliable workflow for the quantification of this compound. The use of tandem mass spectrometry (MS/MS) provides unambiguous identification and quantification, free from matrix interferences.
Experimental
-
This compound standard (purity ≥95%)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
HPLC System: Agilent 1290 Infinity II LC System (or equivalent)
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS System (or equivalent)
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
A stock solution of this compound (1.0 mg/mL) was prepared in Methanol. A series of working standard solutions ranging from 1 ng/mL to 1000 ng/mL were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of water and methanol. Samples for analysis should be diluted to fall within this calibration range using the same diluent.
The separation was optimized to achieve sufficient retention and symmetrical peak shape for the polar analyte. The addition of formic acid to the mobile phase is critical; it serves to protonate the analyte, enhancing ionization efficiency for MS detection, and to improve the chromatographic peak shape.[5][6][7]
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to 5% B |
Electrospray ionization in the positive mode (ESI+) was selected due to the presence of multiple nitrogen atoms in the pteridine structure, which are readily protonated.[5][6] The instrument was operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.
| Parameter | Value |
| Ionization Mode | ESI Positive (ESI+) |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 3500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
The precursor ion corresponds to the protonated molecule [M+H]⁺. Product ions were determined by infusing the standard solution and performing a product ion scan. The chlorine atom provides a characteristic isotopic pattern (³⁵Cl/³⁷Cl) which can be used for confirmation. The most abundant transition was used for quantification, and a second transition was used for confirmation. The presence of chlorine can lead to characteristic fragmentation patterns, such as the loss of HCl or a chloride radical.[8][9][10]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 185.0 | 128.1 | 20 | Quantifier |
| This compound | 185.0 | 100.1 | 25 | Qualifier |
Workflow and Data Processing
The overall analytical workflow is designed for efficiency and accuracy, from sample receipt to final data reporting.
Results and Discussion
Under the specified HPLC conditions, this compound eluted at approximately 3.2 minutes with excellent peak symmetry (tailing factor < 1.2). The use of a modern, high-efficiency C18 column combined with a gradient elution provided sharp peaks, essential for accurate quantification.
The precursor ion [M+H]⁺ at m/z 185.0 was readily formed under ESI+ conditions. Collision-induced dissociation (CID) in the collision cell produced consistent and specific product ions. The proposed fragmentation pathway involves initial cleavages around the dihydropyrazine ring, which is a common fragmentation pattern for pteridine structures.
The method demonstrated excellent performance characteristics suitable for quantitative applications.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 96% - 104% |
Conclusion
The HPLC-MS/MS method presented here provides a highly selective, sensitive, and reliable tool for the quantitative analysis of this compound. By employing a reversed-phase separation with an MS-friendly mobile phase and tandem mass spectrometry detection, the method overcomes the challenges associated with analyzing polar heterocyclic compounds. This application note serves as a comprehensive guide for researchers in pharmaceutical development and related fields, enabling them to implement a robust analytical workflow for this and structurally similar molecules.
References
- 1. This compound 95% | CAS: 875231-98-4 | AChemBlock [achemblock.com]
- 2. dehesa.unex.es [dehesa.unex.es]
- 3. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications and uses of formic acid in liquid chromatography-mass spectrometry analysis [air.uniud.it]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. An electrospray ionization-tandem mass spectrometry method for identifying chlorinated drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray ionization-tandem mass spectrometry method for differentiating chlorine substitution in disinfection byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pteridine Scaffold: A Versatile Platform in Medicinal Chemistry
Abstract
The pteridine ring system, a bicyclic heterocycle formed by the fusion of pyrimidine and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry. Its prevalence in numerous biologically active compounds, both of natural and synthetic origin, underscores its significance as a foundational structure for drug discovery. This in-depth technical guide provides a comprehensive overview of the applications of pteridine derivatives, delving into their roles as anticancer, antimicrobial, and diuretic agents, as well as their crucial involvement in the pathophysiology of neurological disorders. We will explore the mechanisms of action of established drugs, provide detailed protocols for their synthesis and evaluation, and present visual workflows to aid researchers, scientists, and drug development professionals in this dynamic field.
Introduction: The Pteridine Core - A Foundation for Diverse Biological Activity
The remarkable versatility of the pteridine nucleus lies in its amenability to functionalization at multiple positions, enabling the precise modulation of its physicochemical properties and interactions with biological targets.[1] This inherent adaptability has fueled the development of a diverse array of pteridine-based drugs. Nature itself provides the blueprint, with endogenous pteridines like folic acid and biopterin playing essential roles in fundamental biological processes.[1] This guide will dissect the multifaceted applications of pteridine derivatives, showcasing their journey from chemical synthesis to clinical significance.
Part 1: Pteridine Derivatives as Anticancer Agents
The antiproliferative properties of pteridine derivatives have been extensively harnessed in oncology. By targeting key enzymes and signaling pathways integral to cancer cell growth and survival, these compounds have emerged as potent therapeutic agents.[1]
Dihydrofolate Reductase (DHFR) Inhibition: A Cornerstone of Chemotherapy
One of the most well-established anticancer strategies involving pteridine derivatives is the inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for the regeneration of tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and amino acids, which are the building blocks of DNA and proteins.[2][3] By blocking DHFR, pteridine-based drugs effectively halt DNA synthesis and cell replication, leading to the death of rapidly dividing cancer cells.[2][4]
Key Drugs and Mechanisms:
-
Methotrexate (MTX): A cornerstone of cancer therapy, methotrexate is a potent antimetabolite that competitively inhibits DHFR.[2] It is used in the treatment of various malignancies, including leukemias, lymphomas, and certain solid tumors.[2] High-dose methotrexate followed by leucovorin rescue is a strategy to maximize its anticancer effects while minimizing toxicity to healthy cells.[2]
-
Pralatrexate: This folate analog metabolic inhibitor is designed for selective entry into cancer cells that overexpress the reduced folate carrier (RFC-1).[5] Once inside, it competitively inhibits DHFR, disrupting DNA synthesis and leading to apoptosis.[5][6] Its enhanced cellular uptake and polyglutamylation contribute to prolonged intracellular retention and potent cytotoxicity.[5][7]
Protocol 1: Synthesis of the Pteridine Scaffold (Isay Reaction)
The Isay reaction is a classical and versatile method for constructing the pteridine ring system.[1]
Principle: This method involves the condensation of a 4,5-diaminopyrimidine with an α-dicarbonyl compound.[1]
Materials:
-
4,5-Diaminopyrimidine
-
α-Dicarbonyl compound (e.g., glyoxal, biacetyl)
-
Solvent (e.g., ethanol, acetic acid)
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Dissolve the 4,5-diaminopyrimidine in a suitable solvent in a round-bottom flask.
-
Add the α-dicarbonyl compound to the solution.
-
Heat the reaction mixture to reflux with stirring for a specified time (typically 1-4 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The pteridine product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[8]
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (pteridine derivatives)
-
Positive control (e.g., Methotrexate)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound or control to the appropriate wells.
-
Add the DHFR enzyme to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding DHF to all wells.
-
Immediately begin kinetic measurement of the absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Kinase Inhibition: Targeting Dysregulated Signaling
In addition to DHFR, pteridine derivatives have been developed as potent inhibitors of various protein kinases, which are often dysregulated in cancer and play a crucial role in tumor growth and proliferation.
Key Kinase Targets:
-
Aurora Kinases: These are key regulators of mitosis, and their overexpression is common in many cancers. Pteridine-based inhibitors of Aurora kinases can induce cell cycle arrest and apoptosis.
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is involved in cell proliferation and survival. Pteridine derivatives have been designed to inhibit JAKs, showing promise in the treatment of hematological malignancies.[9][10]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases: VEGFRs are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Pteridine-based VEGFR inhibitors can block this process, thereby inhibiting tumor growth.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[11]
Materials:
-
Kinase of interest (e.g., Aurora A, JAK2, VEGFR2)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (pteridine derivatives)
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase and the test compound.
-
Incubate at room temperature for 10-30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Data Summary: Anticancer Pteridine Derivatives
| Compound | Target | Mechanism of Action | Therapeutic Application |
| Methotrexate | DHFR | Inhibition of nucleotide synthesis | Leukemias, lymphomas, solid tumors[2] |
| Pralatrexate | DHFR | Selective uptake and inhibition of nucleotide synthesis | Peripheral T-cell lymphoma[5] |
| Pteridinyl-ureas | Aurora Kinase A | Inhibition of mitotic progression | Preclinical development for various cancers |
| Pteridine-based JAK inhibitors | JAK1/2 | Inhibition of cytokine signaling | Rheumatoid arthritis, myelofibrosis |
| Pteridinyl-aminopyrimidines | VEGFR2 | Inhibition of angiogenesis | Preclinical development for solid tumors |
Diagram: DHFR Inhibition by Methotrexate
Caption: Methotrexate competitively inhibits DHFR, blocking THF synthesis.
Part 2: Antimicrobial Applications of Pteridine Derivatives
The pteridine scaffold is also a valuable template for the development of antimicrobial agents, targeting essential metabolic pathways in bacteria, fungi, viruses, and parasites.
Antibacterial Activity: Targeting Folate Biosynthesis
Similar to their anticancer mechanism, some pteridine derivatives exhibit antibacterial properties by inhibiting bacterial DHFR.
Key Drug and Mechanism:
-
Trimethoprim: This synthetic pteridine derivative is a potent and selective inhibitor of bacterial DHFR.[12] It is often used in combination with sulfamethoxazole to block two sequential steps in the bacterial folate synthesis pathway, resulting in a synergistic bactericidal effect.[13]
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.[14]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Test compounds (pteridine derivatives)
-
Positive control antibiotic (e.g., Trimethoprim)
-
96-well microplates
-
Incubator
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the bacterial strain in MHB.
-
Prepare serial twofold dilutions of the test compounds and control antibiotic in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by identifying the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Antifungal, Antiviral, and Antimalarial Activities
Pteridine derivatives have also demonstrated efficacy against other microbial pathogens:
-
Antifungal Activity: Certain pteridine derivatives have shown activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans.[6][15]
-
Antiviral Activity: Some novel pteridine derivatives have been synthesized and shown to reduce the cytopathogenicity of viruses like the Peste des petits ruminants virus (PPRV).[3]
-
Antimalarial Activity: The folate pathway is also a target in the malaria parasite, Plasmodium falciparum. Pteridine-based compounds that inhibit DHFR or other enzymes in this pathway are effective antimalarial agents.
Part 3: Pteridine Derivatives as Diuretics
In the realm of cardiovascular medicine, pteridine derivatives have found a niche as potassium-sparing diuretics.
Key Drug and Mechanism:
-
Triamterene: This pteridine derivative acts directly on the distal renal tubule and collecting duct of the kidney.[16] It blocks the epithelial sodium channel (ENaC), inhibiting the reabsorption of sodium ions from the urine back into the blood.[17][18] This leads to increased excretion of sodium and water, producing a diuretic effect, while also reducing the excretion of potassium.[19]
Diagram: Mechanism of Action of Triamterene
Caption: Triamterene blocks ENaC, preventing Na+ reabsorption and K+ secretion.
Part 4: Pteridines in Neurological Disorders
Pteridines, particularly tetrahydrobiopterin (BH4), play a vital role in the central nervous system as an essential cofactor for the synthesis of key neurotransmitters.[20]
Tetrahydrobiopterin (BH4) and Neurotransmitter Synthesis
BH4 is a cofactor for the following enzymes:[12]
-
Tyrosine hydroxylase: The rate-limiting enzyme in the synthesis of dopamine, norepinephrine, and epinephrine.
-
Tryptophan hydroxylase: The rate-limiting enzyme in the synthesis of serotonin.
Deficiencies in BH4 synthesis or regeneration can lead to severe neurological disorders characterized by a lack of these crucial neurotransmitters.[21]
Diagram: Tetrahydrobiopterin (BH4) Synthesis Pathway
Caption: The de novo synthesis pathway of Tetrahydrobiopterin (BH4) from GTP.
Pteridines as Biomarkers in Neurodegenerative Diseases
Alterations in pteridine levels in cerebrospinal fluid (CSF) and other biological fluids have been observed in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[22]
-
Parkinson's Disease: A deficiency in BH4 can lead to reduced dopamine synthesis, a hallmark of Parkinson's disease.
-
Alzheimer's Disease: Studies have reported alterations in neopterin and biopterin levels in patients with Alzheimer's disease, suggesting a potential role for these molecules as biomarkers of neuroinflammation and oxidative stress.[22][23]
Protocol 5: Analysis of Neurotransmitter Metabolites in Cerebrospinal Fluid (CSF)
Measuring the levels of neurotransmitter metabolites in CSF can provide an indirect assessment of neurotransmitter turnover in the brain.[24][25]
Materials:
-
CSF sample collected via lumbar puncture
-
Special collection tubes containing antioxidants
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection
-
Internal standards for each metabolite
-
Centrifuge
Procedure:
-
Collect CSF directly into pre-chilled tubes containing antioxidants to prevent degradation of the metabolites.
-
Immediately freeze the samples on dry ice and store at -80°C until analysis.
-
Thaw the samples on ice and centrifuge to remove any cellular debris.
-
Inject a specific volume of the CSF supernatant into the HPLC system.
-
Separate the neurotransmitter metabolites (e.g., homovanillic acid for dopamine, 5-hydroxyindoleacetic acid for serotonin) based on their physicochemical properties.
-
Detect and quantify the metabolites using an electrochemical or fluorescence detector.
-
Calculate the concentration of each metabolite by comparing its peak area to that of the internal standard.
Conclusion and Future Perspectives
The pteridine ring system continues to be a remarkably fruitful scaffold in medicinal chemistry, yielding a diverse range of therapeutic agents. From established anticancer and antimicrobial drugs to diuretics and its fundamental role in neurological function, the applications of pteridine derivatives are vast and continue to expand. Future research will likely focus on the development of more selective and potent pteridine-based inhibitors for novel therapeutic targets, as well as the exploration of their potential in other disease areas. The synthetic versatility and proven biological activity of the pteridine nucleus ensure its enduring legacy in the quest for new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, DNA binding and antiviral activity of new uracil, xanthine, and pteridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. ijrpr.com [ijrpr.com]
- 7. sincerechemical.com [sincerechemical.com]
- 8. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of methotrexate - Patent CA-1077477-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. leedsth.nhs.uk [leedsth.nhs.uk]
- 15. researchgate.net [researchgate.net]
- 16. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 17. portlandpress.com [portlandpress.com]
- 18. Synthesis, characterization and antimicrobial studies of some novel indolo pteridine derivatives containing benzimidazole moiety | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neurotransmitter Metabolites (5HIAA, HVA, 3OMD), CSF | MLabs [mlabs.umich.edu]
- 22. A systematic review and meta-analysis of pteridines in mild cognitive impairment and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 25. mayocliniclabs.com [mayocliniclabs.com]
Application Notes and Protocols for Cell-Based Assays with 2-Chloro-7,8-dihydropteridin-6(5H)-one
Authored by: Your Senior Application Scientist
Date: December 31, 2025
Introduction: The Pteridinone Scaffold as a Foundation for Novel Therapeutics
The pteridinone core structure is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of compounds with significant biological activities. Derivatives of this versatile heterocycle have been extensively investigated as potent inhibitors of various protein kinases and molecular chaperones, which are critical regulators of cellular signaling pathways.[1][2][3][4][5] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. For instance, various pteridinone derivatives have demonstrated potent inhibitory activity against Polo-like kinase 1 (PLK1), Bruton's tyrosine kinase (BTK), and the p90 ribosomal S6 protein kinase (RSK), all of which are implicated in cell cycle progression, proliferation, and survival.[1][2][4] Furthermore, other related compounds have been identified as inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous oncoproteins.[6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of 2-Chloro-7,8-dihydropteridin-6(5H)-one , a pteridinone-based compound. Given the established activities of this chemical class, we present a panel of foundational cell-based assays to elucidate its potential cytotoxic and apoptotic effects, as well as its impact on key cellular signaling pathways. The following protocols are designed to be adaptable and serve as a robust starting point for a thorough investigation into the compound's mechanism of action.
Data Presentation: A Framework for Quantifying Cellular Responses
To effectively evaluate the biological activity of this compound, it is crucial to present quantitative data in a clear and structured format. The following tables provide templates for summarizing the results from the key experimental protocols detailed in this guide.
Table 1: Cytotoxicity Profile of this compound
| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| Cell Line A (e.g., HCT116) | Experimental Value | Experimental Value |
| Cell Line B (e.g., PC-3) | Experimental Value | Experimental Value |
| Cell Line C (e.g., BT474) | Experimental Value | Experimental Value |
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Apoptosis Induction by this compound at 48 hours
| Cell Line | Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Cell Line A | Vehicle Control | Experimental Value | Experimental Value |
| IC₅₀ Concentration | Experimental Value | Experimental Value | |
| 2x IC₅₀ Concentration | Experimental Value | Experimental Value | |
| Cell Line B | Vehicle Control | Experimental Value | Experimental Value |
| IC₅₀ Concentration | Experimental Value | Experimental Value | |
| 2x IC₅₀ Concentration | Experimental Value | Experimental Value |
Experimental Protocols: A Step-by-Step Guide to Cellular Analysis
The following section provides detailed, step-by-step methodologies for the essential cell-based assays to characterize the biological effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] The principle of the assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Cell line(s) of interest (e.g., HCT116, PC-3, BT474)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired time points (e.g., 48 and 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well.[11] Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay is a standard method for the detection and differentiation of apoptotic and necrotic cells.[12] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[14]
Materials:
-
This compound
-
Cell line(s) of interest
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for the desired time (e.g., 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[12]
Protocol 3: Analysis of Protein Phosphorylation by In-Cell Western™ Assay
The In-Cell Western™ assay is a quantitative immunofluorescence method performed in microplates, allowing for the simultaneous measurement of protein levels and their phosphorylation status within the cellular context.[16][17] This technique is particularly useful for investigating the effect of kinase inhibitors on signaling pathways.[18] This protocol provides a general framework for assessing the phosphorylation of a target protein (e.g., Akt, ERK) relative to the total protein level.
Materials:
-
This compound
-
Cell line(s) of interest
-
96-well or 384-well black-walled tissue culture plates
-
Primary antibodies: one specific for the phosphorylated form of the target protein (e.g., rabbit anti-phospho-Akt) and another for the total protein (e.g., mouse anti-total-Akt)
-
Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., LI-COR® Odyssey® Blocking Buffer or 5% BSA in TBS-T)[19]
-
Wash Buffer (e.g., 0.1% Tween-20 in PBS)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black-walled multiwell plate and allow them to attach. Treat the cells with a dilution series of this compound for a specified time.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 20 minutes at room temperature. Wash the cells and then permeabilize with 0.1% Triton X-100 for 20 minutes.
-
Blocking: Block non-specific binding by incubating the cells with blocking buffer for 1.5 hours at room temperature.[16]
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the primary antibodies against the phospho-protein and total protein, diluted in blocking buffer, overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer.
-
Secondary Antibody Incubation: Incubate the cells with a cocktail of the corresponding fluorescently-labeled secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Washing: Wash the plate extensively with wash buffer.
-
Imaging: Scan the plate using an infrared imaging system. The signal from the two different fluorescent dyes will be quantified.
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal for each well to determine the specific effect of the compound on protein phosphorylation.
Visualizations: Mapping the Experimental and Biological Pathways
To provide a clearer understanding of the experimental workflows and the potential biological context for the activity of this compound, the following diagrams have been generated.
Caption: Workflow for the MTT-based cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Caption: A hypothetical signaling pathway illustrating potential targets of pteridinone compounds.
References
- 1. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Pteridine-7(8 H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Substituted pteridinones as p90 ribosomal S6 protein kinase (RSK) inhibitors: A structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding Studies and Lead Generation of Pteridin-7(8H)-one Derivatives Targeting FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Product Inhibitors of Hsp90: Potential Leads for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Hsp90: small-molecule inhibitors and their clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Investigation of Hsp90 C-terminal inhibitors containing Amide bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. licorbio.com [licorbio.com]
- 17. offers.the-scientist.com [offers.the-scientist.com]
- 18. caymanchem.com [caymanchem.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Note: A Robust and Scalable Synthesis of 2-Chloro-7,8-dihydropteridin-6(5H)-one
Abstract
2-Chloro-7,8-dihydropteridin-6(5H)-one is a pivotal intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2] Its pteridinone core is a privileged scaffold in medicinal chemistry. This application note details a validated, large-scale synthetic protocol for this compound, designed for implementation in drug development and manufacturing environments. The described process emphasizes scalability, safety, and high purity of the final product, moving from readily available starting materials through a streamlined, two-step reaction sequence.
Strategic Overview: Synthetic Design and Rationale
The development of a large-scale synthesis requires a strategy that prioritizes cost-effectiveness, operational safety, and robustness. The chosen synthetic route is a convergent two-step process, commencing with commercially available 2,4-dichloro-5-aminopyrimidine and glycine ethyl ester hydrochloride.
Causality of Strategic Choices:
-
Starting Materials: 2,4-dichloro-5-aminopyrimidine is an ideal starting point due to its two chlorine atoms with differential reactivity. The chlorine at the 2-position is less reactive to nucleophilic substitution than the chlorine at the 4-position, allowing for selective initial reaction. Glycine ethyl ester provides the necessary two-carbon backbone for the formation of the second ring of the pteridinone system.
-
Reaction Sequence: The synthesis proceeds via two logical steps:
-
Nucleophilic Aromatic Substitution (SNAr): Selective displacement of the more reactive C4-chloro group of the pyrimidine by the amino group of glycine ethyl ester. This step is controlled under mild basic conditions to prevent side reactions.
-
Intramolecular Cyclization/Condensation: Subsequent ring closure is induced by a stronger base to form the dihydropteridinone ring system. This tandem reaction is efficient and drives the synthesis towards the desired product.
-
-
Scalability: This route avoids complex purification steps between stages (telescoping), uses standard reactor conditions, and minimizes the use of hazardous or expensive reagents, making it suitable for kilogram to metric ton scale production.[3]
The overall synthetic transformation is illustrated in the workflow below.
Figure 1: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is designed for a 100-gram scale and can be linearly scaled with appropriate engineering controls.
Step 1: Synthesis of Ethyl 2-((5-amino-2-chloropyrimidin-4-yl)amino)acetate
This step involves the selective SNAr reaction at the C4 position of the pyrimidine ring.
Reaction Scheme:
Figure 2: Reaction scheme for the formation of the key intermediate.
Table 1: Reagents for Step 1
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Notes |
| 2,4-dichloro-5-aminopyrimidine | 56631-93-9 | 163.99 | 0.61 | 100 g | Limiting Reagent (1.0 eq) |
| Glycine ethyl ester HCl | 623-33-6 | 139.58 | 0.67 | 93.5 g | 1.1 eq |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 1.34 | 173 g (233 mL) | 2.2 eq (Base for free amine and HCl) |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | - | 1.0 L | Reaction Solvent |
Protocol:
-
Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and reflux condenser. Purge the reactor with nitrogen.
-
Reagent Charging: Charge the reactor with 2,4-dichloro-5-aminopyrimidine (100 g), glycine ethyl ester hydrochloride (93.5 g), and ethanol (1.0 L).
-
Initiation: Begin stirring to form a slurry. Cool the reactor contents to 15-20 °C using a circulating chiller.
-
Base Addition: Add DIPEA (233 mL) dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 30 °C. An exotherm is expected.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature (25-30 °C) and stir for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction progress using HPLC. The reaction is considered complete when <1% of the starting pyrimidine remains.
-
Work-up and Isolation: a. Concentrate the reaction mixture under reduced pressure to approximately one-third of the original volume. b. Add deionized water (1.0 L) to the concentrated slurry and stir for 1 hour at 10-15 °C. c. Filter the resulting precipitate through a Büchner funnel. d. Wash the filter cake with cold deionized water (2 x 250 mL). e. Dry the solid in a vacuum oven at 50 °C until constant weight is achieved.
-
Expected Outcome: A pale yellow to off-white solid. Typical yield: 125-135 g (84-90%).
Step 2: Intramolecular Cyclization to this compound
This step utilizes a strong base to deprotonate the secondary amine, which then attacks the ester carbonyl to form the six-membered ring.
Table 2: Reagents for Step 2
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Notes |
| Ethyl 2-((5-amino-2-chloropyrimidin-4-yl)amino)acetate | N/A | 246.67 | 0.487 | 120 g | Substrate (1.0 eq) |
| Sodium Ethoxide (21% w/w in Ethanol) | 141-52-6 | 68.05 | 0.584 | 187 g (220 mL) | Base (1.2 eq) |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | - | 1.2 L | Reaction Solvent |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | ~0.6 | ~36 g | For neutralization |
Protocol:
-
Reactor Setup: Use the same 2 L reactor setup as in Step 1. Ensure the system is dry and purged with nitrogen.
-
Reagent Charging: Charge the reactor with the intermediate from Step 1 (120 g) and ethanol (1.2 L).
-
Base Addition: Heat the slurry to 60-65 °C. Add the sodium ethoxide solution dropwise over 30-45 minutes. The mixture should become more homogeneous.
-
Reaction: Maintain the reaction temperature at 60-65 °C and stir for 4-6 hours.
-
IPC: Monitor the disappearance of the starting material by HPLC.
-
Work-up and Isolation: a. Cool the reaction mixture to 10-15 °C. b. Slowly add glacial acetic acid to neutralize the mixture to a pH of 6.5-7.0. A thick precipitate will form. c. Stir the slurry at 5-10 °C for 1 hour to maximize precipitation. d. Filter the solid product. e. Wash the filter cake with cold ethanol (2 x 200 mL) and then with deionized water (2 x 200 mL). f. Dry the product in a vacuum oven at 60 °C to a constant weight.
-
Expected Outcome: An off-white to light tan solid. Typical yield: 78-85 g (87-94%). Purity by HPLC: >98%.
Characterization and Quality Control
The identity and purity of the final product must be confirmed before use in subsequent GMP steps.
Table 3: Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | Off-white to light tan solid |
| Identity by ¹H NMR | NMR | Conforms to the structure. Key peaks should be consistent with literature values for pteridinone scaffolds.[4] |
| Purity by HPLC | HPLC | ≥ 98.0% |
| Mass Spectrometry | LC-MS | [M+H]⁺ = 185.02 (for C₆H₅ClN₄O) |
| Residual Solvents | GC-HS | Ethanol ≤ 5000 ppm |
Safety, Handling, and Storage
Adherence to safety protocols is critical for a large-scale synthesis.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, face shield, flame-retardant lab coat, and chemically resistant gloves.[5]
-
Engineering Controls: All operations should be conducted in a well-ventilated fume hood or a contained reactor system to avoid inhalation of dust or vapors.[5][6]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[6]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[6]
-
-
Storage: Store the material in a tightly closed container in a dry, cool, and well-ventilated place.[5][7] Recommended storage is at room temperature.
Conclusion
The protocol described herein provides a reliable and scalable method for the synthesis of this compound. The process is high-yielding, uses readily available materials, and follows a straightforward procedure suitable for industrial application. The defined in-process controls and final product specifications ensure that the material produced is of high quality and suitable for its intended use in pharmaceutical development.
References
- 1. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. This compound 95% | CAS: 875231-98-4 | AChemBlock [achemblock.com]
Topic: Purification Strategies for 2-Chloro-7,8-dihydropteridin-6(5H)-one
An Application Note from the Office of the Senior Application Scientist
**Abstract
This document provides a comprehensive guide to the purification of 2-Chloro-7,8-dihydropteridin-6(5H)-one, a heterocyclic building block crucial in medicinal chemistry and drug discovery. Recognizing the challenges associated with purifying polar pteridinone systems, this guide details three primary methodologies: flash column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC). Each protocol is presented with an in-depth explanation of the underlying principles, step-by-step instructions, and expert insights to empower researchers to select and execute the optimal strategy for achieving high purity. The protocols are designed to be self-validating, incorporating analytical checkpoints to ensure the integrity of the final compound.
Introduction and Preliminary Analysis
This compound (CAS 875231-98-4) is a member of the pteridine class of compounds, which are characterized by a fused pyrimidine and pyrazine ring system.[1] Its utility as a synthetic intermediate necessitates a high degree of purity (typically >98%) to ensure the integrity of subsequent reactions and the biological activity of its derivatives. The purification of pteridines can be challenging due to their polarity and often limited solubility.[2]
Successful purification begins with a thorough analysis of the crude material. Synthetic routes, such as the cyclization of pyrimidine precursors, can introduce a variety of impurities that must be identified to devise an effective purification strategy.[3]
1.1. Common Impurities and Their Origin
Understanding the potential impurities is critical for selecting the appropriate purification technique. The primary impurities often stem from the synthetic pathway.
| Impurity Type | Potential Source | Analytical Signature (LC-MS) |
| Unreacted Starting Materials | Incomplete reaction | Peaks corresponding to the molecular weights of precursors. |
| Dehalogenated Analog | Over-reduction or side reaction | A peak at [M-Cl+H]+, approximately 34 Da lighter than the product. The removal of this impurity can be particularly challenging.[4] |
| Isomeric Byproducts | Lack of regioselectivity in cyclization | A peak with the same mass as the product but a different retention time. |
| Solvent Adducts | Reaction with solvent molecules | Peaks corresponding to [M+Solvent+H]+. |
1.2. Initial Crude Analysis Protocol
Before attempting purification, a baseline purity assessment is mandatory.
-
Thin Layer Chromatography (TLC): A rapid, qualitative assessment. Spot the crude material on a silica gel plate and develop using a solvent system such as 10% Methanol in Dichloromethane. Visualize under UV light (254 nm). This helps in selecting a starting solvent system for column chromatography.[1][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Dissolve a small sample of the crude material in a suitable solvent (e.g., DMSO or DMF) and analyze to identify the product peak and characterize the mass of impurities.[3]
-
Analytical High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. A reversed-phase C18 column is typically effective.[2]
Purification Methodologies
The choice of purification method depends on the impurity profile, the required scale, and the desired final purity.
Method 1: Flash Column Chromatography (The Workhorse Method)
This is the most common and versatile technique for purifying gram-scale quantities of the target compound. It relies on the differential adsorption of the compound and its impurities to a solid stationary phase as a liquid mobile phase passes through.[6][7]
Principle of Causality: The separation is driven by the polarity difference between the target compound and its impurities. The polar silica gel stationary phase retains more polar compounds longer. By gradually increasing the polarity of the mobile phase (eluent), compounds are eluted in order of increasing polarity.
Caption: Workflow for Flash Column Chromatography Purification.
Detailed Protocol:
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., for 1 g of crude, a 40 g silica column is a good starting point).
-
Insert a small cotton or glass wool plug at the bottom.
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and gently tap the sides to ensure even packing.[6] Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent (like methanol or DMF).
-
Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.
-
Remove the solvent under reduced pressure (rotovap) to obtain a dry, free-flowing powder. This is the "dry loading" method, which typically results in better separation.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 100% Dichloromethane).
-
Gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% Methanol in Dichloromethane.
-
Collect fractions (e.g., 10-20 mL each) in test tubes.
-
Monitor the elution of the compound by spotting fractions on a TLC plate.
-
-
Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified solid.
-
Method 2: Recrystallization (The High-Yield, Green Method)
For crude material that is already of moderate purity (>85%) with one major impurity, recrystallization can be a highly efficient and scalable method. It avoids the use of large volumes of chromatography solvents.
Principle of Causality: This technique leverages the difference in solubility between the target compound and its impurities in a specific solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures. Some pteridine derivatives can be isolated simply via crystallization, avoiding chromatography entirely.[1]
Detailed Protocol:
-
Solvent Screening (Microscale):
-
Place a small amount (10-20 mg) of crude material into several test tubes.
-
Add a few drops of different solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Water, or mixtures like Ethanol/Water) to each tube.
-
Observe solubility at room temperature.
-
Heat the tubes that show poor room-temperature solubility to the solvent's boiling point. The ideal solvent will fully dissolve the compound when hot.
-
Allow the promising solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a good solvent system.
-
-
Recrystallization (Scale-up):
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a boil (using a hot plate with stirring). Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
-
If colored impurities are present, you may add a small amount of activated charcoal and hot filter the solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to obtain the final, purified product.
-
Method 3: Preparative HPLC (The High-Purity Method)
When the highest possible purity is required, or when impurities are structurally very similar to the product (e.g., isomers), preparative HPLC is the method of choice.[8] It is a powerful tool for isolating pure enantiomers or purifying compounds for preclinical studies.[9]
Principle of Causality: Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle milligram to gram quantities of material.[10] The separation is based on the differential partitioning of components between a liquid mobile phase and a solid stationary phase (commonly C18 for pteridines).
Detailed Protocol:
-
Analytical Method Development:
-
Develop a separation method on an analytical HPLC system first.
-
Screen different mobile phases (e.g., Acetonitrile/Water or Methanol/Water with additives like 0.1% formic acid or TFA) to achieve good resolution between the product peak and impurity peaks. Pteridines often require careful optimization due to their polarity.[2]
-
-
Scale-Up Calculation:
-
Based on the analytical method, calculate the parameters for the preparative run, including flow rate, injection volume, and sample concentration. The goal is to maximize loading without sacrificing resolution.
-
-
Preparative Run and Fraction Collection:
-
Equilibrate the preparative column with the mobile phase.
-
Dissolve the crude sample in the mobile phase or a compatible strong solvent (like DMSO) and inject it onto the column.
-
Run the separation and collect fractions corresponding to the target peak using an automated fraction collector. Mass-directed purification can be employed to selectively collect the fraction with the correct molecular weight.[11]
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (Acetonitrile/Methanol) via rotary evaporation.
-
If the mobile phase contained non-volatile buffers, a subsequent desalting step (e.g., solid-phase extraction or lyophilization) may be necessary. For volatile additives like formic acid, lyophilization (freeze-drying) is often used to remove the remaining aqueous mobile phase and isolate the final compound.
-
Workflow Summary and Method Selection
Choosing the right purification strategy is key to achieving your research goals efficiently. The following diagram and table provide a guide for this decision-making process.
Caption: Decision Tree for Selecting a Purification Method.
Table 2: Comparison of Purification Techniques
| Parameter | Flash Column Chromatography | Recrystallization | Preparative HPLC |
| Typical Scale | 100 mg - 10 g | 500 mg - 100+ g | 10 mg - 5 g |
| Achievable Purity | 95 - 99% | 98 - 99.9% | >99.5% |
| Resolution | Moderate | Variable (impurity dependent) | Very High |
| Solvent Usage | High | Low | Moderate to High |
| Cost | Low | Very Low | High |
| Time Investment | Moderate (4-8 hours) | Moderate (includes screening) | High (includes method dev.) |
| Best For | General purpose, primary purification | Removing small amounts of impurities from a mostly pure product | Final polishing, separating very similar compounds |
Final Purity Verification
Regardless of the method used, the purity of the final compound must be rigorously verified.
| Technique | Purpose | Expected Result for Pure Product |
| Analytical HPLC | Quantify purity | Single major peak (>98% area) at the expected retention time. |
| LC-MS | Confirm mass and purity | A single LC peak with the corresponding mass signal for [M+H]+ (m/z ≈ 185.03). |
| ¹H NMR | Confirm structure and check for impurities | A spectrum consistent with the structure of this compound, with no significant signals from impurities or residual solvents. |
By following these detailed protocols and applying the principles outlined, researchers can confidently purify this compound to the high standard required for advanced research and development applications.
References
- 1. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. youtube.com [youtube.com]
- 8. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 9. lcms.cz [lcms.cz]
- 10. jordilabs.com [jordilabs.com]
- 11. Preparative Chromatography | Evotec [evotec.com]
Application Notes and Protocols: Investigating 2-Chloro-7,8-dihydropteridin-6(5H)-one in Cancer Research
A Guide for the Preclinical Evaluation of a Novel Pteridinone-Based Anticancer Agent
Introduction: The Pteridine Scaffold as a Foundation for Novel Oncology Therapeutics
The pteridine core, a heterocyclic system composed of fused pyrimidine and pyrazine rings, is a well-established "privileged scaffold" in medicinal chemistry.[1] This structural motif is integral to various biological cofactors and signaling molecules, and its synthetic derivatives have been extensively explored as therapeutic agents. In oncology, pteridine derivatives have been successfully developed to target a range of critical cancer pathways, including dihydrofolate reductase (DHFR), carbonic anhydrases, and various protein kinases.[1] This document provides a detailed guide for the preclinical investigation of a specific, novel derivative, 2-Chloro-7,8-dihydropteridin-6(5H)-one , as a putative inhibitor of Heat Shock Protein 90 (HSP90), a critical molecular chaperone implicated in cancer cell survival and proliferation.
While direct studies on the unsubstituted this compound are emerging, a significant body of evidence demonstrates that substituted dihydropteridinone analogs are potent and selective inhibitors of HSP90.[2] These findings provide a strong rationale for investigating the core compound as a potential lead in this class. This guide outlines the foundational experiments required to characterize its in vitro efficacy and mechanism of action.
Hypothesized Mechanism of Action: Targeting the HSP90 Chaperone Machinery
We hypothesize that this compound functions as an HSP90 inhibitor . HSP90 is an ATP-dependent molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins. In cancer cells, HSP90 is overexpressed and plays a crucial role in maintaining the function of numerous oncoproteins that drive tumor growth, metastasis, and therapeutic resistance.
By inhibiting HSP90, the compound is expected to bind to the N-terminal ATP-binding pocket of the chaperone, preventing its function. This leads to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of key oncogenic client proteins, such as:
-
HER2 (ErbB2): A receptor tyrosine kinase overexpressed in breast and other cancers.
-
AKT: A central kinase in the PI3K signaling pathway, promoting cell survival and proliferation.
-
RAF-1: A key component of the MAPK/ERK signaling pathway.
-
CDK4/6: Cyclin-dependent kinases that regulate cell cycle progression.
The downstream consequences of HSP90 inhibition are cell cycle arrest and the induction of apoptosis, making it an attractive target for cancer therapy. A hallmark of HSP90 inhibition is the compensatory upregulation of the heat shock response, leading to increased expression of chaperones like HSP70.
Visualizing the Impact of HSP90 Inhibition
Caption: Hypothesized mechanism of this compound.
Experimental Protocols
The following protocols provide a framework for the initial in vitro characterization of this compound.
Protocol 1: In Vitro Cell Proliferation (MTT) Assay
This assay determines the compound's effect on cancer cell viability and allows for the calculation of its IC₅₀ (half-maximal inhibitory concentration).
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Caption: Workflow for determining cell viability via MTT assay.
-
Cell Seeding: Seed a HER2-positive breast cancer cell line (e.g., BT-474) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol confirms the on-target activity of the compound by assessing the degradation of known HSP90 client proteins and the induction of the HSP70 biomarker.
Rationale: If the compound inhibits HSP90, its client proteins will be destabilized and degraded via the proteasome. This can be visualized as a dose-dependent decrease in the protein levels of clients like HER2 and AKT. Concurrently, the cell will activate the heat shock response, leading to an increase in HSP70 protein levels.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-7,8-dihydropteridin-6(5H)-one
Welcome to the technical support center for the synthesis of 2-Chloro-7,8-dihydropteridin-6(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
I. Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves the cyclization of a substituted pyrimidine with a suitable C2 synthon. The general workflow is outlined below.
Caption: A plausible synthetic workflow for this compound.
II. Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Starting Materials and Step 1: Nitration
Q1: My nitration of 2,4-diamino-6-chloropyrimidine is resulting in a low yield and multiple unidentified byproducts. What could be the cause?
A1: Low yields and side products during nitration are often due to a few critical factors:
-
Reaction Temperature: The nitration of activated rings like diaminopyrimidines is highly exothermic. Insufficient cooling can lead to over-nitration or degradation of the starting material. It is crucial to maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent.
-
Purity of Starting Material: The purity of your 2,4-diamino-6-chloropyrimidine is paramount. Impurities can compete in the nitration reaction, leading to a complex mixture of products.[1] Consider recrystallization or column chromatography of your starting material if its purity is questionable.
-
Nitrating Agent Concentration: The concentration of nitric and sulfuric acid should be carefully controlled. Using fuming nitric acid can sometimes be too aggressive. A mixture of concentrated nitric acid and sulfuric acid is generally sufficient.
Troubleshooting Protocol: Optimizing Nitration
-
Ensure your 2,4-diamino-6-chloropyrimidine is of high purity (>98%).
-
In a flask equipped with a dropping funnel and a thermometer, dissolve the starting material in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize with a base (e.g., aqueous ammonia) to precipitate the product.
Step 2: Reduction of the Nitro Group
Q2: The reduction of 2,4-diamino-6-chloro-5-nitropyrimidine is not going to completion, or I am observing degradation of the product.
A2: The reduction of the nitro group to an amine is a critical step, and the resulting triaminopyrimidine is often unstable.
-
Choice of Reducing Agent: Sodium dithionite (Na₂S₂O₄) is a common choice for this reduction. However, its stability in solution can be an issue. Always use freshly prepared solutions. Catalytic hydrogenation (e.g., with Pd/C) is another option but requires careful optimization to avoid dechlorination.
-
Atmosphere: The product, 2,4,5-triamino-6-chloropyrimidine, is highly susceptible to aerial oxidation. It is essential to perform the reduction and subsequent steps under an inert atmosphere (e.g., nitrogen or argon).
-
Immediate Use: Due to its instability, it is highly recommended to use the triaminopyrimidine intermediate in the next cyclization step immediately after its formation and isolation, without prolonged storage.
Caption: Key troubleshooting points for the reduction of the nitro-pyrimidine intermediate.
Step 3: Cyclization to Form the Dihydropteridinone Ring
Q3: My cyclization reaction is giving a low yield of the desired this compound. What are the key parameters to optimize?
A3: The cyclization of the unstable triaminopyrimidine with a C2 synthon like ethyl chloroacetate is a delicate step.
-
pH Control: The pH of the reaction medium is critical. The nucleophilicity of the amino groups is pH-dependent. A slightly acidic to neutral pH is often optimal to facilitate the initial condensation while minimizing side reactions.[2]
-
Reaction Temperature and Time: These parameters should be carefully optimized. Higher temperatures can promote cyclization but may also lead to the decomposition of the sensitive triaminopyrimidine. A gradual increase in temperature after the initial condensation may be beneficial.[3]
-
Choice of Solvent: The solvent should be able to dissolve both reactants and be inert under the reaction conditions. Polar aprotic solvents like DMF or DMSO are often used, but their purity is crucial.
Experimental Protocol: Optimized Cyclization
-
Prepare the 2,4,5-triamino-6-chloropyrimidine in situ or use it immediately after isolation under an inert atmosphere.
-
Dissolve the triaminopyrimidine in a suitable solvent (e.g., ethanol/water mixture).
-
Adjust the pH to around 4-5 with a suitable buffer or dilute acid.
-
Add ethyl chloroacetate and heat the reaction mixture at a controlled temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
Side Reactions and Purification
Q4: I am observing a significant amount of an impurity that is difficult to separate from my final product. What could it be?
A4: A common side reaction in pteridine synthesis is the formation of regioisomers, especially if the starting pyrimidine is not symmetrically substituted at the 4- and 6-positions.[4] In this synthesis, other potential side reactions include:
-
Hydrolysis of the Chloro Group: The chloro substituent on the pyrimidine ring can be susceptible to hydrolysis, especially under harsh pH or high-temperature conditions, leading to the corresponding hydroxypteridinone.[5]
-
Dimerization or Polymerization: The reactive triaminopyrimidine intermediate can undergo self-condensation if not efficiently trapped by the cyclizing agent.
Purification Strategies
| Method | Application | Advantages | Disadvantages |
| Recrystallization | Removal of minor impurities with different solubilities. | Scalable, cost-effective. | Can lead to significant product loss if solubility is high. |
| Column Chromatography | Separation of closely related impurities and regioisomers. | High resolution. | Can be time-consuming and require large volumes of solvent. |
| Preparative HPLC | Final purification to achieve high purity. | Excellent separation. | Expensive, limited scalability. |
III. Data Summary and Key Parameters
| Step | Key Parameters | Recommended Conditions | Potential Issues |
| Nitration | Temperature, Purity of Starting Material | 0-5 °C, >98% purity | Over-nitration, side product formation |
| Reduction | Reducing Agent, Atmosphere | Fresh Na₂S₂O₄, Inert (N₂/Ar) | Incomplete reaction, oxidation of product |
| Cyclization | pH, Temperature | pH 4-5, 60-80 °C | Low yield, decomposition of intermediate |
| Purification | Method Selection | Recrystallization followed by chromatography if needed | Co-elution of impurities, product loss |
IV. References
-
Guidechem. (n.d.). How is 2-Chloro-4-methyl-5-nitropyridine synthesized?. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Strategies for Increasing the Yield of Synthesized Pteridines. Retrieved from --INVALID-LINK--
-
An unusual aromatic substitution. (2009). ElectronicsAndBooks. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2009). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution | Request PDF. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of 1b | Download Table. Retrieved from --INVALID-LINK--
-
Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. (n.d.). PMC. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 944580-73-8|2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). CAS 944580-73-8 2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one. Retrieved from --INVALID-LINK--
-
PubMed. (2009). Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Retrieved from --INVALID-LINK--
-
Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). Purity determination of the starting materials used in the synthesis of pharmaceutical substances. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 2,4-Dichloropyrimidine. Retrieved from --INVALID-LINK--
-
Sigarra. (n.d.). Starting Material – Concept and Impact on Pharmaceutical Regulations. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions | Download Table. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the reaction conditions in pilot reaction. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines. Retrieved from --INVALID-LINK--
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of 4,4-disubstituted cyclohexenones. Part 2. Cycloaddition of 2-chloroacrylonitrile to 5-substituted 1,3-dimethoxycyclohexa-1,4-dienes. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). IL129935A - Chloropyrimidine intermediates for preparing 2-aminopurine nucleoside analogues and their preparation. Retrieved from --INVALID-LINK--
-
LUTPub. (n.d.). HIGH THROUGHPUT PURIFICATION OF COMBINATORIAL LIBRARIES BY PREPARATIVE LC/MS. Retrieved from --INVALID-LINK--
-
Mastering Organic Synthesis with 2-Chloronicotinic Acid. (n.d.). Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3557124A - Process for the manufacture of 2,6-dichloropyridine. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. IL129935A - Chloropyrimidine intermediates for preparing 2-aminopurine nucleoside analogues and their preparation - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Chloro-7,8-dihydropteridin-6(5H)-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Chloro-7,8-dihydropteridin-6(5H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As a key intermediate in the development of various bioactive molecules, including Hsp90 inhibitors, achieving high purity is paramount[1]. This guide provides in-depth, experience-driven answers to frequently encountered issues, focusing on the identification and mitigation of common impurities.
Section 1: Plausible Synthetic Pathway & Key Control Points
The synthesis of pteridinones often involves the condensation of a substituted pyrimidine with a suitable cyclizing agent. A common and efficient route to the this compound core involves the reaction of 2,4-diamino-6-chloropyrimidine with a glyoxal derivative or a related three-carbon electrophile. The purity of the starting 2,4-diamino-6-chloropyrimidine is a critical initial control point, as impurities in this material can carry through the synthesis[2][3].
The reaction is sensitive to several factors, including pH, temperature, and atmospheric exposure, which can lead to the formation of characteristic impurities.
Caption: General synthetic scheme for this compound.
Section 2: Troubleshooting Guide & FAQs on Impurity Profiling
This section addresses the most common questions and issues encountered during the synthesis and purification of this compound.
Q1: What are the most common impurities I should expect in my crude product?
A: During the synthesis, several process-related and degradation impurities can form. The most prevalent are typically unreacted starting materials, oxidation byproducts, and hydrolysis products. Proactive control strategies and robust analytical methods are essential for managing these impurities[4].
Below is a summary of the primary impurities to monitor:
| Impurity Name | Molecular Formula | Δ Mass from Product¹ | Likely Cause & Formation Mechanism |
| 2,4-Diamino-6-chloropyrimidine | C₄H₅ClN₄ | -40.03 | Incomplete reaction; carryover of starting material[5]. |
| 2-Chloro-pteridin-6(5H)-one | C₆H₃ClN₄O | -2.02 | Oxidation of the dihydropterin ring, often caused by exposure to atmospheric oxygen[6]. |
| 2-Hydroxy-7,8-dihydropteridin-6(5H)-one | C₆H₆N₄O₂ | -18.47 | Hydrolysis of the 2-chloro group, typically under aqueous acidic or basic conditions. |
| Over-condensation Products | Variable | >0 | Reaction of the primary product with additional electrophiles or dimerization. |
¹Δ Mass calculated as (Impurity MW - Product MW). The product, this compound (C₆H₅ClN₄O), has a molecular weight of 184.59 g/mol [7].
Q2: My LC-MS analysis shows a significant peak at [M-2]+. What is this impurity and how did it form?
A: A peak at two mass units less than your target product is the hallmark of 2-Chloro-pteridin-6(5H)-one , the fully oxidized, aromatic analog of your target compound.
Causality: The 7,8-dihydropterin core is highly susceptible to autooxidation, especially in air-equilibrated solutions[6]. This process involves the loss of two hydrogen atoms to form a more stable, conjugated aromatic system. The reaction can be accelerated by the presence of trace metal ions, UV light, or reactive oxygen species[8][9]. 7,8-dihydroneopterin, a related compound, is known to oxidize to neopterin under similar conditions[6][9].
Prevention Strategy:
-
Inert Atmosphere: Conduct the reaction and workup under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Controlled Temperature: Avoid excessive heat during workup and purification, as this can increase the rate of oxidation.
-
Chelating Agents: In cases where metal catalysis is suspected, the addition of a small amount of a chelating agent like EDTA can be beneficial[8].
Caption: Oxidation pathway of the target compound.
Q3: I am observing an impurity with a mass corresponding to the loss of HCl and the addition of OH. What is it and how can I prevent its formation?
A: This impurity is almost certainly 2-Hydroxy-7,8-dihydropteridin-6(5H)-one . It forms via the hydrolysis of the C2-chloro substituent.
Causality: The chlorine atom at the 2-position of the pteridinone ring is susceptible to nucleophilic aromatic substitution. Water or hydroxide ions can act as nucleophiles, displacing the chloride ion. This reaction is often catalyzed by acidic or basic conditions, which can be present during the reaction itself or, more commonly, during aqueous workup or purification steps like reverse-phase HPLC with acidic mobile phases.
Prevention Strategy:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use to minimize the presence of water.
-
pH Control: During workup, maintain a neutral pH. Avoid strong acids or bases. If an acid or base is required, use it at low temperatures and for the shortest possible time. A buffered aqueous solution can be effective.
-
Non-Aqueous Workup: If possible, devise a non-aqueous workup procedure to avoid introducing water altogether.
-
Purification Method: When using chromatography, consider normal-phase silica gel chromatography with anhydrous solvents over reverse-phase HPLC with aqueous mobile phases if hydrolysis is a persistent issue.
Q4: What is the best analytical strategy to identify and quantify these impurities?
A: A multi-technique approach is recommended for comprehensive impurity profiling. The combination of chromatographic separation with spectroscopic detection provides the most robust data[4].
Recommended Workflow:
-
Separation (HPLC/UPLC): High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the gold standard for separating the target compound from its closely related impurities[4][10]. A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with a modifier like formic acid or ammonium acetate) is a good starting point.
-
Identification (Mass Spectrometry): Coupling the HPLC to a mass spectrometer (LC-MS) allows for the determination of the molecular weight of each separated component, enabling the confident identification of the M-2 (oxidation) and M-Cl+OH (hydrolysis) impurities[11][12].
-
Structure Elucidation (NMR): For unknown impurities or to confirm the structure of known ones, fractions can be collected from the HPLC for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy[10]. NMR provides detailed structural information that is definitive for structure elucidation.
-
Quantification (HPLC-UV): Once impurities are identified, they can be quantified using a validated HPLC method with a UV detector, comparing the peak areas to that of a known reference standard.
Caption: Analytical workflow for impurity profiling.
Section 3: Recommended Experimental Protocols
Protocol 1: General Procedure for Minimizing Oxidation during Workup
This protocol outlines best practices to prevent the formation of the M-2 (oxidized) impurity.
-
Inert Gas Blanket: Once the reaction is deemed complete, cool the reaction vessel to room temperature while maintaining a positive pressure of nitrogen or argon.
-
Solvent Removal: If the reaction solvent needs to be removed, use a rotary evaporator equipped with a nitrogen/argon inlet to break the vacuum, preventing air from entering the flask.
-
Aqueous Quench/Extraction:
-
Prepare all aqueous solutions (e.g., water, brine, bicarbonate solutions) by sparging them with nitrogen or argon for at least 30 minutes prior to use.
-
Perform any liquid-liquid extractions quickly, minimizing the time the mixture is agitated.
-
Separate the layers and immediately proceed to the drying step.
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent under a positive pressure of inert gas.
-
Storage: Store the crude or purified material in a sealed vial under an inert atmosphere, preferably at a low temperature (2-8°C) and protected from light.
Protocol 2: Standard LC-MS Method for Impurity Analysis
This protocol provides a starting point for the analytical characterization of your product. Method optimization will be required based on your specific instrumentation.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude sample.
-
Dissolve in 1 mL of a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of ~10-50 µg/mL with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile).
-
-
LC Conditions:
-
Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100 - 500.
-
Data Acquisition: Full scan mode. If impurity levels are very low, consider using Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Examine the mass spectrum for each peak to identify the molecular ion ([M+H]⁺).
-
Compare the observed masses with the expected masses for the target product and potential impurities listed in the table above.
-
References
- 1. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound 95% | CAS: 875231-98-4 | AChemBlock [achemblock.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. rroij.com [rroij.com]
- 12. biomedres.us [biomedres.us]
stability issues of 2-Chloro-7,8-dihydropteridin-6(5H)-one in solution
Welcome to the technical support center for 2-Chloro-7,8-dihydropteridin-6(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a heterocyclic compound with potential applications in various research fields. As with many pteridine derivatives, its stability in solution can be a critical factor for obtaining reliable and reproducible experimental results.[1] The dihydropteridinone core, coupled with a reactive chloro-substituent, presents specific challenges that researchers must navigate. This guide will walk you through understanding and mitigating these stability concerns.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound in solution.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors:
-
pH: The compound is susceptible to both acid- and base-catalyzed hydrolysis.[2] Extreme pH values can lead to the degradation of the molecule.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[3][4] For optimal stability, solutions should be kept cool unless otherwise specified by a protocol.
-
Solvent: The choice of solvent can impact the solubility and stability of the compound. Protic solvents, especially water, can participate in hydrolysis reactions.
Q2: How should I store stock solutions of this compound?
A2: For maximum stability, stock solutions should be prepared in a suitable anhydrous aprotic solvent such as DMSO or DMF. It is recommended to store these stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. While some suppliers suggest storing the solid compound at room temperature or 2-8°C, solutions are generally less stable and require colder storage.[5][]
Q3: I observe a change in the color of my solution over time. What could be the cause?
A3: A change in solution color is often an indicator of chemical degradation. Pteridine compounds can undergo oxidation or other transformations to form colored byproducts.[7] If you observe a color change, it is crucial to verify the integrity of your compound using analytical methods like HPLC or LC-MS before proceeding with your experiment.
Q4: Can I prepare aqueous solutions of this compound?
A4: While aqueous solutions may be necessary for biological assays, it is important to be aware of the risk of hydrolysis. If aqueous buffers are required, they should be freshly prepared, and the pH should be carefully controlled, ideally within a neutral to slightly acidic range (pH 4-7).[8] The solution should be used as quickly as possible after preparation.
Q5: What are the likely degradation products of this compound in an aqueous solution?
A5: The primary degradation pathway in aqueous media is likely the hydrolysis of the 2-chloro substituent to a hydroxyl group, forming 2-hydroxy-7,8-dihydropteridin-6(5H)-one (also known as isoxanthopterin-6,7-dihydride). Under harsh conditions, further degradation of the pteridine ring may occur.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
Possible Cause: Degradation of this compound in your experimental solution.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent results.
Detailed Steps:
-
Solution Freshness: Always prioritize the use of freshly prepared solutions. If the solution was stored for an extended period, even at low temperatures, degradation may have occurred.
-
pH Control: The pH of aqueous solutions is critical.[9] Use a calibrated pH meter to ensure your buffer is within the optimal range of 4-7 to minimize hydrolysis.[8]
-
Proper Storage: Avoid repeated freeze-thaw cycles by storing stock solutions in single-use aliquots at -20°C or -80°C.
-
Purity Analysis: If the above steps do not resolve the issue, the integrity of the compound in your solution must be analytically verified. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.[10][11]
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
Possible Cause: Formation of degradation products.
Troubleshooting and Identification of Degradants:
Table 1: Potential Degradation Products and their Characteristics
| Potential Degradant | Structure | Expected Mass Change | Potential Cause |
| 2-Hydroxy-7,8-dihydropteridin-6(5H)-one | Isoxanthopterin-6,7-dihydride | -17.98 Da (Cl replaced by OH) | Hydrolysis (acidic or basic conditions) |
| Oxidized Pteridine Species | Aromatized pteridine ring | -2.02 Da (loss of 2 H atoms) | Oxidation |
Experimental Protocol for Stability Assessment:
-
Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions:
-
Acidic: 0.1 M HCl at room temperature and 60°C.
-
Basic: 0.1 M NaOH at room temperature and 60°C.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Heating the solution at 60°C.
-
Photolytic: Exposing the solution to UV light.
-
-
Analytical Monitoring: Analyze the samples from the forced degradation study at different time points using a stability-indicating HPLC method.[12]
-
Peak Identification: Use LC-MS to determine the mass of the parent compound and any new peaks that appear, which can help in identifying the degradation products.[11]
Diagram of Potential Hydrolysis:
Caption: Primary hydrolysis degradation pathway.
Part 3: Best Practices for Handling and Use
To ensure the highest quality data, adhere to the following best practices:
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents for preparing stock solutions to minimize water content and potential contaminants.
-
Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Work Quickly with Aqueous Solutions: When experiments require aqueous buffers, prepare the solution immediately before use and minimize its time at room temperature.
-
Establish a Stability Protocol: For ongoing projects, it is advisable to establish an internal protocol for regularly testing the stability of your stock solutions.
By understanding the potential stability issues of this compound and implementing these troubleshooting and handling strategies, researchers can significantly improve the reliability and reproducibility of their experimental outcomes.
References
- 1. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound 95% | CAS: 875231-98-4 | AChemBlock [achemblock.com]
- 7. Identification of 6-acetyl-7-methyl-7,8-dihydropterin as a degradation product of 5,10-methenyl-5,6,7,8-tetrahydromethanopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. scribd.com [scribd.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-Chloro-7,8-dihydropteridin-6(5H)-one
Document ID: TSC-CDP-20251231
Version: 1.0
Welcome to the technical support center for the crystallization of 2-Chloro-7,8-dihydropteridin-6(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this pteridinone derivative. While specific literature on the crystallization of this exact molecule is limited, the principles outlined below are derived from extensive experience with similar N-rich heterocyclic compounds and established crystallization science.
Introduction to this compound Crystallization
This compound is a heterocyclic compound with multiple hydrogen bond donors and acceptors. Its planar, rigid core, combined with the chloro-substituent, suggests that π-π stacking and hydrogen bonding will be dominant forces in its crystal lattice formation.[1] The key to successful crystallization is to carefully manipulate solubility to achieve a state of supersaturation from which well-ordered crystals can grow slowly.
This guide provides a logical, question-and-answer framework to troubleshoot common issues encountered during the crystallization process.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental failures in a Q&A format, providing both immediate steps and the scientific rationale behind them.
Q1: I've dissolved my compound, but no crystals are forming upon cooling. What should I do?
This is a common issue indicating that the solution is not sufficiently supersaturated. The compound remains soluble even at lower temperatures.[2]
Immediate Actions & Rationale:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed for crystals to begin forming.[3][4]
-
Add a Seed Crystal: If you have a previous batch of solid material, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth, bypassing the often difficult initial nucleation step.[3][5]
-
Reduce Solvent Volume: Your compound may be too dilute. Gently heat the solution to evaporate a small portion of the solvent, then allow it to cool again. This increases the concentration, pushing it toward supersaturation.[6][7]
-
Lower the Temperature: If cooling to room temperature or 4°C is ineffective, try a lower temperature bath (e.g., an ice-salt bath) to further decrease the compound's solubility.[4]
Q2: My compound has separated as an oily liquid instead of solid crystals. How do I fix this "oiling out"?
"Oiling out" occurs when the solute separates from the solution above its melting point or when its concentration is too high for nucleation to occur properly.[6] Impurities can also significantly contribute to this phenomenon by depressing the melting point.[8]
Immediate Actions & Rationale:
-
Re-dissolve and Dilute: Heat the solution until the oil fully redissolves. Add a small amount (10-20% of the original volume) of additional solvent to decrease the supersaturation level.[6]
-
Ensure Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask by placing it in a beaker of warm water or wrapping it in glass wool. This gives molecules more time to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.
-
Change Solvents: The chosen solvent may be too "good" or have a boiling point that is too high. Try a solvent in which the compound is less soluble, or use a co-solvent (anti-solvent) system.
Q3: I managed to get crystals, but they are very small, needle-like, or clumped together. How can I improve the crystal quality?
Poor crystal morphology is typically a result of a crystallization process that occurred too rapidly. The rate of nucleation significantly outpaced the rate of crystal growth.[1]
Immediate Actions & Rationale:
-
Decrease Supersaturation: The most effective solution is to slow down the entire process. Use a slightly larger volume of solvent so that it takes longer to reach the point of saturation as it cools or evaporates.
-
Control Evaporation/Cooling Rate:
-
Re-evaluate Your Solvent System: The interaction between the solvent and solute can influence which crystal faces grow, affecting the crystal's shape (habit). Try a different solvent or a mixture of solvents. For heterocyclic compounds, solvents like ethyl acetate, acetonitrile, or mixtures involving alcohols (ethanol, isopropanol) can be effective.[9][10]
Q4: My crystallization yield is very low. How can I recover more material?
A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.[7]
Immediate Actions & Rationale:
-
Extend Cooling Time/Lower Temperature: Ensure the solution has been given ample time at the target low temperature (e.g., several hours or overnight in a refrigerator) to allow for maximum precipitation.
-
Concentrate the Mother Liquor: After filtering your initial crop of crystals, take the remaining filtrate (mother liquor) and reduce its volume by evaporation. Upon cooling this more concentrated solution, a second crop of crystals will often form.[6] Note that this second crop may be less pure than the first.
-
Check Initial Solvent Volume: You may have simply used too much solvent at the beginning. While this can lead to good quality crystals, it will naturally reduce the overall yield. Finding the right balance is key.
Frequently Asked Questions (FAQs)
Q: How pure does my this compound need to be before attempting crystallization?
A: A minimum purity of 80-90% is recommended.[1] Impurities can significantly inhibit crystal growth, lead to "oiling out," or become incorporated into the crystal lattice, compromising the quality of the final crystals.[11][12] They act by adsorbing onto the growing crystal faces, which can block or slow the addition of new solute molecules.[11][13]
Q: What is the best general technique to start with for this compound?
A: For a compound with unknown crystallization behavior, Vapor Diffusion is an excellent and highly controlled method.[1] It requires only a small amount of material and allows for a very slow approach to supersaturation, which is ideal for growing high-quality single crystals.
-
Vapor Diffusion Workflow:
-
Dissolve your compound in a small volume of a "good" solvent (one in which it is readily soluble).
-
Place this vial inside a larger, sealed jar.
-
Add a larger volume of a volatile "poor" solvent (anti-solvent, one in which your compound is insoluble) to the bottom of the larger jar.
-
Over time, the poor solvent's vapor will slowly diffuse into the good solvent, reducing the solubility of your compound and inducing crystallization.
-
Q: What are some good starting solvents to screen for this compound?
A: Given the pteridinone structure, which contains both hydrogen bond donors (N-H) and acceptors (C=O, N), as well as a polarizable chloro-group, a range of solvents should be screened.
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol | Can form hydrogen bonds, often good for moderately polar compounds. |
| Esters | Ethyl Acetate | Good balance of polarity; often a successful choice for heterocyclic systems.[1] |
| Ketones | Acetone | A more polar option, but its volatility can lead to rapid crystallization.[1] |
| Nitriles | Acetonitrile | A polar aprotic solvent that is often effective for N-heterocycles.[9] |
| Ethers | Tetrahydrofuran (THF) | Can be effective but is also known to sometimes cause "oiling out".[8] |
| Aromatic | Toluene | Can promote crystallization through π-π stacking interactions with the pteridinone ring.[1] |
Q: What is polymorphism and should I be concerned about it?
A: Polymorphism is the ability of a compound to crystallize into more than one distinct crystal structure.[14] These different forms, or polymorphs, can have different physical properties, including solubility, stability, and melting point.[14][15] For pharmaceutical development, this is critical, as a change in crystal form could affect a drug's bioavailability. You should be aware of polymorphism, as different crystallization conditions (solvent, temperature, cooling rate) can yield different polymorphs.
Visual Protocols and Workflows
General Troubleshooting Workflow
This diagram outlines a decision-making process for addressing common crystallization failures.
Caption: A decision tree for troubleshooting common crystallization issues.
Solvent Screening Protocol
This diagram illustrates a parallel approach to identifying a suitable crystallization solvent.
Caption: A systematic workflow for screening and selecting an optimal solvent.
References
- 1. unifr.ch [unifr.ch]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. scispace.com [scispace.com]
- 12. youtube.com [youtube.com]
- 13. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 14. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 15. Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Dihydropteridinones
Welcome to the Technical Support Center for the synthesis of dihydropteridinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of heterocyclic compounds. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your synthetic routes.
Introduction to Dihydropteridinone Synthesis
Dihydropteridinones are a core structural motif in numerous biologically active molecules, including kinase inhibitors used in oncology.[1] Their synthesis typically involves the condensation of a substituted pyrimidinediamine, most commonly 2,5,6-triaminopyrimidin-4(3H)-one, with an α-dicarbonyl compound. While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can complicate purification, reduce yields, and compromise the stereochemical integrity of the final product. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis of dihydropteridinones, providing insights into their causes and actionable solutions.
Issue 1: Formation of an Unexpected, Highly Fluorescent Byproduct
Question: During the synthesis of my target dihydropteridinone, I observe the formation of a significant amount of a highly fluorescent byproduct, which complicates purification. What is this byproduct and how can I prevent its formation?
Answer:
The fluorescent byproduct you are observing is likely a Hantzsch-type 1,4-dihydropyridine (DHP) derivative. This side reaction is analogous to a known issue in the Biginelli reaction for pyrimidine synthesis.
Causality: The Hantzsch pathway becomes competitive when two equivalents of the β-ketoester (if used as the dicarbonyl source) react with the aldehyde component and a source of ammonia. In the context of dihydropteridinone synthesis, decomposition of the triaminopyrimidine precursor at elevated temperatures can generate ammonia, which then participates in this side reaction.
Prevention Strategies:
-
Temperature Control: Elevated temperatures favor the Hantzsch condensation. Maintaining a lower and consistent reaction temperature is crucial to minimize the formation of the DHP byproduct.
-
Order of Reagent Addition: If your synthesis protocol allows, adding the pyrimidinediamine precursor last to the reaction mixture can help to minimize its decomposition before it has a chance to react with the dicarbonyl compound.
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. While acidic catalysts are common, their strength and concentration should be carefully optimized to favor the desired pteridinone ring formation over the Hantzsch reaction.
Troubleshooting Workflow for Unexpected Fluorescence:
Caption: Diagnosing and resolving unexpected fluorescence.
Issue 2: Low Yield and Incomplete Conversion
Question: My dihydropteridinone synthesis is suffering from low yields, and I observe a significant amount of unreacted starting materials. What are the potential causes, and how can I improve the conversion?
Answer:
Low conversion in dihydropteridinone synthesis can be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions and reactant purity.
Probable Causes and Solutions:
-
Catalyst Inactivity: Ensure your catalyst is active. If you are using a reusable solid-supported catalyst, it may require regeneration. For homogeneous acid catalysts, confirm the concentration is appropriate and that the catalyst has not degraded.
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate and carefully controlled increase in temperature to proceed to completion. It is essential to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reactant Purity: Impurities in the starting materials, particularly the 2,5,6-triaminopyrimidin-4(3H)-one and the dicarbonyl compound, can inhibit the reaction. Ensure all reactants are of high purity. The triaminopyrimidine is susceptible to oxidation and should be stored under an inert atmosphere.[2]
-
Solvent Choice: The polarity and proticity of the solvent can significantly impact the reaction rate. A solvent that aids in the dissolution of both reactants while facilitating the key condensation and cyclization steps is ideal. Protic solvents like ethanol or acetic acid are commonly used.
Issue 3: Difficulty in Purification due to N-Acylurea Byproducts
Question: My crude dihydropteridinone product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and, more importantly, prevent their formation?
Answer:
N-acylureas are common byproducts in reactions involving urea or urea-like functional groups, such as the pyrimidinone core of your starting material. They arise from an O→N acyl migration.
Mechanism of Formation: The reaction between a carboxylic acid (which can be present as an impurity or a degradation product) and a carbodiimide (if used as a coupling agent) forms a reactive O-acylisourea intermediate. This intermediate can then undergo an intramolecular acyl transfer to the nitrogen, yielding a stable N-acylurea.[3] While not a direct side reaction of the main condensation, it can occur if related reagents or impurities are present.
Prevention and Mitigation:
-
Purity of Starting Materials: Ensure that the dicarbonyl compound is free from carboxylic acid impurities.
-
Reaction Conditions: The formation of N-acylureas is often promoted by non-polar solvents and the absence of a nucleophile. Running the reaction in a protic solvent can help to suppress this side reaction.
-
Purification Strategy: N-acylureas often have different polarity profiles compared to the desired dihydropteridinone. Careful optimization of column chromatography conditions (e.g., gradient elution) can aid in their separation. Recrystallization can also be an effective method for removing these impurities.
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual and practical questions related to the synthesis of dihydropteridinones.
FAQ 1: How can I control regioselectivity when using an unsymmetrical dicarbonyl compound?
Question: I am using an unsymmetrical α-ketoaldehyde to synthesize a 7-substituted dihydropteridinone. How can I ensure the reaction proceeds with the desired regioselectivity?
Answer:
Controlling regioselectivity in the condensation of 2,5,6-triaminopyrimidin-4(3H)-one with an unsymmetrical dicarbonyl is a critical challenge. The outcome is determined by which carbonyl group preferentially reacts with the more nucleophilic 5-amino group of the pyrimidine.
Factors Influencing Regioselectivity:
-
Steric Hindrance: The less sterically hindered carbonyl group of the dicarbonyl compound will generally react more readily. For example, in an α-ketoaldehyde, the aldehyde carbonyl is significantly less hindered than the ketone carbonyl and will likely react first.
-
Electronic Effects: The electrophilicity of the carbonyl carbons plays a crucial role. Electron-withdrawing groups adjacent to one carbonyl will increase its reactivity.
-
Reaction Conditions: The pH of the reaction medium can influence the nucleophilicity of the different amino groups on the pyrimidine ring and the reactivity of the carbonyls. Careful control of pH is therefore essential.
Strategies for Controlling Regioselectivity:
-
Choice of Dicarbonyl: Whenever possible, choose a dicarbonyl compound where the difference in reactivity between the two carbonyl groups is maximized.
-
Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to temporarily block one of the carbonyl groups, directing the reaction to the desired position.
-
Stepwise Synthesis: A stepwise approach, where the initial condensation is performed under conditions that favor the reaction at one carbonyl, followed by cyclization under different conditions, can also be employed.
Regioselectivity Control Workflow:
Caption: Decision-making for controlling regioselectivity.
FAQ 2: My target dihydropteridinone is chiral. How can I prevent racemization during synthesis?
Question: I am synthesizing a chiral dihydropteridinone, and I am concerned about racemization. What are the key factors that can cause racemization, and what steps can I take to prevent it?
Answer:
Racemization is a significant concern in the synthesis of chiral molecules, as it can lead to a loss of biological activity and create difficulties in purification.[4] In the context of dihydropteridinone synthesis, racemization can occur if a stereocenter is adjacent to a group that can be temporarily deprotonated to form a planar, achiral intermediate.
Mechanisms of Racemization:
-
Enolization: If the chiral center is alpha to a carbonyl group, basic conditions can promote deprotonation to form a planar enolate, which can be reprotonated from either face, leading to racemization.
-
Oxazolone Formation: If a carboxylic acid functionality is activated for coupling (e.g., in a side chain), an oxazolone intermediate can form. The alpha-proton of this intermediate is highly acidic and prone to abstraction, resulting in racemization.[5]
Strategies to Prevent Racemization:
| Strategy | Description |
| Use of Mild Bases | Employ sterically hindered or weaker bases (e.g., N-methylmorpholine, diisopropylethylamine) instead of strong, non-hindered bases (e.g., triethylamine). |
| Low Reaction Temperatures | Perform the reaction at lower temperatures to minimize the rate of epimerization. |
| Racemization-Suppressing Additives | If using coupling reagents, include additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). |
| Choice of Coupling Reagents | Use coupling reagents known for low racemization potential, such as those based on phosphonium or uronium salts (e.g., HATU, HBTU). |
Analytical Detection of Racemization:
The extent of racemization can be quantified using Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the enantiomers, allowing for the determination of the enantiomeric excess (ee) of the product.
FAQ 3: My dihydropteridinone product seems to be unstable and is converting to another compound during workup and purification. What is happening?
Question: I have successfully synthesized my dihydropteridinone, but it appears to be converting to a different species upon exposure to air or during chromatographic purification. What is this new compound, and how can I prevent its formation?
Answer:
The instability you are observing is likely due to the oxidation of the dihydropteridinone to the corresponding aromatic pteridinone. The dihydropyrimidine ring system is susceptible to oxidation, and this process is often facilitated by air (oxygen), light, or certain chromatographic media.
Mechanism of Oxidation: The dihydropteridine ring can undergo oxidative aromatization to the more thermodynamically stable pteridine system. This process can be catalyzed by trace metals or acidic/basic conditions.
Prevention of Oxidation:
-
Inert Atmosphere: Handle the dihydropteridinone under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during workup and purification.
-
Avoid Prolonged Exposure to Air and Light: Minimize the exposure of the compound to air and strong light. Store the purified product under an inert atmosphere in a dark container.
-
Degassed Solvents: Use degassed solvents for chromatography and recrystallization to minimize dissolved oxygen.
-
Choice of Chromatographic Stationary Phase: Be aware that some silica gels can be slightly acidic and may promote oxidation. Using a deactivated or neutral stationary phase can be beneficial.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solvents used for purification and storage can help to prevent oxidation.
Oxidation Prevention Protocol:
-
Reaction Quench: After the reaction is complete, quench under a nitrogen atmosphere.
-
Workup: Perform the aqueous workup using degassed water and solvents.
-
Purification:
-
Chromatography: Use a deactivated stationary phase and degassed eluents. Consider adding a small amount of a non-polar antioxidant to the mobile phase.
-
Recrystallization: Use degassed solvents and perform the crystallization under a blanket of nitrogen.
-
-
Storage: Store the final product under an inert atmosphere, protected from light.
References
- 1. Novel Dihydropteridinone Derivatives As Potent Inhibitors of the Understudied Human Kinases Vaccinia-Related Kinase 1 and Casein Kinase 1δ/ε - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 35011-47-3|2,5,6-Triaminopyrimidin-4(3H)-one sulfate|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 2-Chloro-7,8-dihydropteridin-6(5H)-one
Welcome to the technical support center for 2-Chloro-7,8-dihydropteridin-6(5H)-one. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. This resource, structured in a question-and-answer format, offers insights into the potential degradation pathways of this compound and provides practical guidance to mitigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Hydrolysis of the Chloro Group: The chloro substituent on the pyrazine ring can undergo nucleophilic substitution with water, leading to the formation of 2-Hydroxy-7,8-dihydropteridin-6(5H)-one. This reaction is influenced by pH and temperature.
-
Lactam Ring Opening: The dihydropyridinone ring contains a lactam (an amide within a ring). Under acidic or basic conditions, this ring can undergo hydrolysis, leading to the formation of a substituted diaminopyrimidine derivative.[1][2][3]
-
Oxidation of the Dihydropteridine Ring: The dihydropteridine core is prone to oxidation, which can lead to the formation of the more stable aromatic pteridinone.[4][5] This can be initiated by atmospheric oxygen and potentially accelerated by light or metal ions.
-
Photodegradation: Pterin compounds are known to be sensitive to UV light.[6][7] Exposure to light, especially UV-A, can lead to the formation of reactive oxygen species and subsequent degradation of the molecule.
Q2: How should I store this compound to ensure its stability?
To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: Store at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber vial or by storing it in a dark place.
Q3: I am observing a new, more polar peak in my HPLC analysis after storing my sample in an aqueous buffer. What could this be?
A new, more polar peak appearing in your HPLC chromatogram upon storage in an aqueous buffer is likely a result of hydrolysis. The most probable degradation product would be 2-Hydroxy-7,8-dihydropteridin-6(5H)-one, formed by the hydrolysis of the chloro group. To confirm this, you could attempt to characterize the new peak using mass spectrometry.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent biological activity in assays. | Degradation of the compound due to improper storage or handling. | 1. Prepare fresh solutions of the compound for each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Protect solutions from light. |
| Appearance of multiple unknown peaks in HPLC/LC-MS. | The compound is degrading through multiple pathways (e.g., hydrolysis, oxidation). | 1. Analyze a freshly prepared sample as a reference. 2. If possible, use an inert atmosphere during sample preparation and analysis. 3. Check the pH of your mobile phase and sample diluent; extreme pH values can accelerate degradation. |
| Low recovery of the compound from a reaction mixture. | The compound may be unstable under the reaction conditions (e.g., high temperature, extreme pH). | 1. Perform a stability study of the compound under your specific reaction conditions without other reactants. 2. Consider using milder reaction conditions if degradation is observed. |
| Discoloration of the solid compound or solutions. | This could indicate oxidation or photodegradation. | 1. Discard the discolored material. 2. Ensure proper storage conditions (see Q2). 3. When working with solutions, protect them from light by wrapping containers in aluminum foil. |
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound.
Caption: Potential Degradation Pathways.
Experimental Protocols
Protocol 1: Monitoring the Hydrolytic Stability of this compound
This protocol outlines a method to assess the stability of the compound in aqueous solutions at different pH values.
-
Buffer Preparation: Prepare buffers at pH 4, 7, and 9.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into each of the prepared buffers to a final concentration of 10 µg/mL.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) and protect them from light.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Analysis: Plot the percentage of the remaining this compound against time for each pH condition to determine the degradation rate.
Protocol 2: Assessing Photostability
This protocol is designed to evaluate the light sensitivity of the compound.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water).
-
Exposure: Expose the solution to a controlled light source (e.g., a photostability chamber with a UV-A lamp). Wrap a control sample in aluminum foil to protect it from light.
-
Incubation: Maintain both the exposed and control samples at a constant temperature.
-
Time Points: Take samples at regular intervals (e.g., 0, 1, 2, 4, 6 hours).
-
Analysis: Analyze all samples by HPLC.
-
Data Comparison: Compare the chromatograms of the exposed samples to the control samples to identify any degradation products formed due to light exposure.
Caption: General Experimental Workflow for Stability Studies.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aston Publications Explorer [publications.aston.ac.uk]
- 6. Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
Technical Support Center: Purification of 2-Chloro-7,8-dihydropteridin-6(5H)-one
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-7,8-dihydropteridin-6(5H)-one. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of solvent impurities from this compound. Our goal is to equip you with the scientific principles and practical methodologies to achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a polar, heterocyclic compound, and like many molecules in its class, its purification can be non-trivial. Residual solvents from synthesis and work-up procedures can co-precipitate with the product or become trapped within the crystal lattice. The selection of an appropriate purification strategy is therefore critical to obtaining a high-purity material suitable for further use. This guide will walk you through common issues and their solutions, with a focus on recrystallization and other relevant techniques.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of this compound.
Q1: What are the likely solvent impurities I should be trying to remove?
Based on typical synthetic routes for pteridinone derivatives, common residual solvents may include:
-
High-boiling point polar aprotic solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Chlorinated solvents: Dichloromethane (DCM)
-
Alcohols: Methanol (MeOH), Ethanol (EtOH)
-
Acids: Acetic acid, Trifluoroacetic acid (TFA)
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane
The specific impurities will depend on the synthetic pathway employed. It is always recommended to review the synthesis protocol to identify all solvents used.
Q2: My compound has a reported purity of >95%, but I suspect residual solvent. How can I confirm this?
A purity of >95% from a supplier may not account for residual solvents.[1][] The most effective methods for identifying and quantifying residual solvents are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for detecting and quantifying residual solvents. The chemical shifts of common laboratory solvents are well-documented.[3]
-
Gas Chromatography (GC): Headspace GC is the industry-standard method for residual solvent analysis in active pharmaceutical ingredients (APIs).[4]
-
Thermogravimetric Analysis (TGA): TGA can indicate the presence of volatile components by showing mass loss upon heating.
Q3: Is this compound stable to heat?
Troubleshooting Guide: Recrystallization
Recrystallization is often the most effective and scalable method for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[7]
Problem 1: I can't find a suitable single solvent for recrystallization.
This is a common challenge for polar compounds. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[4]
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of a small amount of your compound (a few milligrams) in a range of solvents (0.5-1.0 mL) with varying polarities. Observe solubility at room temperature and upon heating. A suggested solvent screening panel is provided in the table below.
Solvent Polarity Index Boiling Point (°C) Comments Water 10.2 100 Good for highly polar compounds. Methanol 5.1 65 Often a good starting point for polar compounds. Ethanol 4.3 78 Similar to methanol, but less volatile. Isopropanol 3.9 82 Can offer different solubility characteristics than methanol or ethanol. Acetonitrile 5.8 82 A polar aprotic solvent that can be effective. Ethyl Acetate 4.4 77 A less polar option that may leave polar impurities behind. Tetrahydrofuran (THF) 4.0 66 A moderately polar ether. -
Utilize a Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. The compound should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent." The two solvents must be miscible.
Workflow for Solvent/Anti-Solvent Recrystallization:
Figure 1. Workflow for solvent/anti-solvent recrystallization. Common Solvent/Anti-Solvent Pairs for Polar Compounds:
-
Methanol / Diethyl ether
-
Methanol / Dichloromethane
-
Dimethylformamide / Water
-
Ethanol / Water
-
Problem 2: The compound "oils out" instead of crystallizing.
Oiling out occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being supersaturated at a temperature above the compound's melting point in that particular solvent system, or the presence of significant impurities that depress the melting point.
Troubleshooting Steps:
-
Increase the amount of solvent: Re-heat the mixture to dissolve the oil and add more of the primary solvent. This reduces the saturation level and can promote crystallization upon cooling.
-
Lower the temperature at which crystallization begins: Try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod at the surface of the liquid.
-
Use a different solvent system: The current solvent may be too good at dissolving the compound. A solvent in which the compound is less soluble may promote better crystal formation.
-
Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to provide a nucleation site for crystal growth.
Problem 3: The yield from recrystallization is very low.
Low yield can be caused by several factors.
Troubleshooting Steps:
-
Minimize the amount of hot solvent used: Use only the minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more of your product in the mother liquor upon cooling.
-
Ensure adequate cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Check the mother liquor: After filtration, try to concentrate the mother liquor to see if a second crop of crystals can be obtained. Be aware that this second crop may be less pure than the first.
-
Avoid premature crystallization during hot filtration: If you need to perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the compound from crystallizing out on the filter paper.
Alternative and Complementary Purification Techniques
If recrystallization proves challenging or insufficient, consider the following methods.
Slurry Washing
If the impurities are significantly more soluble in a particular solvent than your compound of interest, a slurry wash can be effective.
Protocol for Slurry Washing:
-
Suspend the impure solid in a solvent in which it is poorly soluble but the impurities are soluble.
-
Stir the slurry vigorously at room temperature for 1-2 hours.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of the same cold solvent.
-
Dry the purified solid under vacuum.
Column Chromatography
For small-scale purification or when dealing with impurities with similar solubility profiles, column chromatography can be an option. Given the polar nature of this compound, normal-phase silica gel chromatography might be challenging due to strong adsorption.
Considerations for Chromatography:
-
Reverse-phase chromatography (C18 silica): This is often more suitable for polar compounds, using a mobile phase such as a water/acetonitrile or water/methanol gradient.
-
Normal-phase chromatography with polar modifiers: If using silica gel, a mobile phase with a high proportion of a polar solvent (e.g., dichloromethane/methanol or ethyl acetate/methanol) will likely be required. Adding a small amount of a basic modifier like triethylamine can help to reduce tailing for basic compounds.
Final Purity Assessment
After any purification procedure, it is crucial to re-assess the purity of your this compound to confirm the removal of solvent impurities. Utilize the analytical techniques mentioned in the FAQs (NMR, GC) to ensure the final product meets the requirements of your research.
References
- 1. This compound 95% | CAS: 875231-98-4 | AChemBlock [achemblock.com]
- 3. youtube.com [youtube.com]
- 4. echemi.com [echemi.com]
- 5. Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 1226898-93-6 | 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one - Synblock [synblock.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Enhancing the Purity of 2-Chloro-7,8-dihydropteridin-6(5H)-one
A Foreword from Your Application Scientist
Welcome, researchers and innovators. As a key intermediate in medicinal chemistry and drug development, the purity of 2-Chloro-7,8-dihydropteridin-6(5H)-one is not just a matter of regulatory compliance; it is the bedrock of reliable, reproducible downstream results. Achieving high purity for this compound can be challenging due to its chemical nature and potential for side-product formation.
This guide is structured as a dynamic troubleshooting resource. It moves beyond simple protocols to explain the why behind each step, empowering you to diagnose issues and rationally design effective purification strategies. We will address the most common challenges encountered in the lab, from initial purity assessment to eliminating persistent, trace-level contaminants.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues that arise during the purification of this compound.
Q1: How should I assess the purity of my crude this compound before attempting purification?
Answer: A multi-faceted analytical approach is crucial for accurately gauging the purity and identifying the nature of contaminants.
-
Thin-Layer Chromatography (TLC): This is your first and fastest tool. It provides a qualitative snapshot of the number of components in your mixture. A good starting mobile phase is a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 or 90:10 v/v). The pteridinone core is quite polar, so you will likely need a polar eluent.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is the industry standard. A C18 column with a gradient elution using water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) will typically provide excellent resolution. This allows you to determine the precise percentage of your desired compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and identifying impurities with distinct proton signals. Check for residual solvents, unreacted starting materials, or side-products. The spectrum should align with the expected structure of this compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product (C₆H₅ClN₄O, MW: 184.59)[1] and can help identify the mass of unknown impurities, providing clues to their structure.
Q2: What are the most common impurities I should expect during the synthesis and work-up?
Answer: Impurities in heterocyclic chemistry are often predictable products of incomplete reactions or side reactions.[2] For this compound, be vigilant for:
-
Unreacted Starting Materials: Depending on your synthetic route, these are often the most common contaminants.
-
Hydrolysis Product (2-Hydroxy-7,8-dihydropteridin-6(5H)-one): The 2-chloro group on the pteridinone ring is an electrophilic site susceptible to nucleophilic substitution by water, especially if exposed to moisture under basic, acidic, or heated conditions.[3][4] This impurity will have a different polarity and can often be distinguished by TLC and HPLC.
-
Ring-Opened or Incompletely Cyclized Intermediates: These are common in multi-step heterocyclic syntheses and can be difficult to remove.
-
Solvent Adducts: If using high-boiling point solvents like DMF or DMSO for reaction or recrystallization, they can be challenging to remove completely.
Q3: My crude product is a discolored solid (yellow to brown). What does this imply and how can I address it?
Answer: Discoloration typically indicates the presence of high-molecular-weight, conjugated byproducts or trace metallic impurities. While often present in small amounts, they are visually significant.
A simple first step is to perform a hot filtration with activated charcoal.
-
Rationale: Activated charcoal has a high surface area and adsorbs large, colored, non-polar impurities.
-
Procedure: Dissolve your crude product in a suitable hot solvent (e.g., Methanol, Ethanol, or Acetonitrile). Add a small amount (1-2% w/w) of activated charcoal. Swirl the hot mixture for 5-10 minutes, then immediately filter it through a pad of Celite® or filter paper while hot to remove the charcoal. Allow the filtrate to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss due to adsorption.
Q4: Recrystallization is failing to improve my product's purity significantly. What should I do next?
Answer: If recrystallization is ineffective, it usually means your key impurity has very similar solubility properties to your product.[5] In this case, the next logical step is preparative column chromatography.[6][7]
Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[8][9] This technique can resolve impurities that co-crystallize with your product.
Q5: I ran a column and my product degraded. I see a new, more polar spot on the TLC. What happened?
Answer: This is a classic sign of on-column degradation. Silica gel is slightly acidic and has a high surface area, which can catalyze the hydrolysis of sensitive functional groups. The new, more polar spot is likely the 2-hydroxy hydrolysis product.[3]
Solutions:
-
Deactivate the Silica: Before packing your column, you can neutralize the silica gel by preparing a slurry in your eluent and adding 1% triethylamine. This neutralizes the acidic sites.
-
Use a Less Acidic Stationary Phase: Consider using neutral alumina instead of silica gel.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the column efficiently.
-
Avoid Protic Solvents if Possible: While often necessary, be aware that solvents like methanol can accelerate degradation on silica. If you must use methanol, keep its concentration low and consider the triethylamine additive.
Troubleshooting and Experimental Protocols
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate the standard decision-making process for purification and a logical approach to troubleshooting common issues.
Caption: General purification workflow for this compound.
Caption: Logic diagram for diagnosing and solving common purification problems.
Protocol 1: Purification by Flash Column Chromatography
This protocol is for purifying the compound when recrystallization is insufficient.
1. Analytical TLC & Solvent System Selection:
- Prepare several TLC chambers with different solvent systems. Start with a non-polar solvent and gradually increase polarity.
- System A: 100% Ethyl Acetate
- System B: 98:2 DCM:MeOH
- System C: 95:5 DCM:MeOH
- System D: 90:10 DCM:MeOH
- The ideal system will give your product an Rf value of ~0.3 and show good separation from all impurities.
2. Column Preparation (Dry Packing):
- Select a glass column with a sintered frit and stopcock.
- Add a small layer of sand to the bottom.
- Fill the column ~80% full with dry silica gel (230-400 mesh).
- Gently tap the column to pack the silica. Add another layer of sand on top.
- Never let the column run dry once you've added solvent.
3. Sample Loading (Dry Loading Recommended):
- Dissolve your crude product in a minimal amount of a strong solvent (like methanol or DCM).
- Add a small amount of silica gel (~2-3x the weight of your crude product) to this solution.
- Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.
- Carefully add this powder to the top layer of sand in your column.
4. Elution and Fraction Collection:
- Carefully add your chosen mobile phase to the column. Use gentle air pressure to push the solvent through the column at a steady rate.
- Begin collecting fractions as soon as the solvent starts to drip from the column outlet.
- If impurities are close to your product spot, consider running a gradient elution, starting with a less polar solvent system and gradually increasing the percentage of the more polar solvent (e.g., start with 98:2 DCM:MeOH and slowly increase to 95:5).
5. Fraction Analysis:
- Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of your product.
- Combine the fractions that contain only your pure product.
- Evaporate the solvent under reduced pressure to obtain the purified solid.
Protocol 2: High-Purity Polish by Recrystallization
Use this method to achieve the highest possible purity after column chromatography or for crude material that is already relatively clean.
1. Solvent Selection:
- The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
- Test small amounts of your product in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate).
- A good mixed-solvent system can also be effective (e.g., Ethanol/Water, DCM/Hexane).
2. Procedure:
- Place the solid in an Erlenmeyer flask with a stir bar.
- Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.
- Optional: If the solution is colored, perform the activated charcoal treatment as described in Q3.
- Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the formation of larger, purer crystals.
- For maximum yield, you can then place the flask in an ice bath for 30-60 minutes to complete the crystallization process.
3. Isolation and Drying:
- Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
- Dry the crystals thoroughly under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent. Proper storage in a cool, dry place is recommended.[10][]
Data Summary Table
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₅ClN₄O | [1] |
| Molecular Weight | 184.59 g/mol | [1] |
| Typical Purity (Commercial) | ≥95% | [1][] |
| Storage Conditions | Store at 2-8°C or Room Temperature, dry, well-ventilated | [10][][12] |
References
- 1. This compound 95% | CAS: 875231-98-4 | AChemBlock [achemblock.com]
- 2. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellulose derivatives as effective recrystallization inhibitor for ternary ritonavir solid dispersions: In vitro-in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. column-chromatography.com [column-chromatography.com]
- 7. ijsdr.org [ijsdr.org]
- 8. youtube.com [youtube.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. echemi.com [echemi.com]
- 12. Page loading... [guidechem.com]
Validation & Comparative
A Comparative Guide to 2-Chloro-7,8-dihydropteridin-6(5H)-one and Other Pteridine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the pteridine scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically approved drugs.[1] This guide provides an in-depth technical comparison of 2-Chloro-7,8-dihydropteridin-6(5H)-one with other key pteridine derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays. We will delve into the causality behind experimental choices and provide detailed, validated protocols to support your research endeavors.
The Pteridine Core: A Foundation for Diverse Biological Activity
The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is the structural cornerstone of numerous biologically important molecules, including folic acid and biopterin.[2] This inherent biological relevance has made synthetic pteridine derivatives a fertile ground for drug discovery, yielding compounds with anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.[3] The strategic placement of various substituents on this core structure allows for the fine-tuning of a compound's pharmacological profile, influencing its target specificity, potency, and pharmacokinetic properties.
Featured Compound: this compound
Structure:
References
- 1. Synthesis and preliminary antiproliferative activity of new pteridin-7(8H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Design, synthesis and antiproliferative activity of novel substituted 2-amino-7,8-dihydropteridin-6(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 7,8-Dihydropteridin-6(5H)-one Analogs in Drug Discovery
This guide provides a comprehensive comparison of the efficacy of various analogs based on the 7,8-dihydropteridin-6(5H)-one scaffold. While initial interest may lie in specific derivatives such as 2-chloro-7,8-dihydropteridin-6(5H)-one, the broader class of dihydropteridinones has been more extensively explored, yielding a wealth of comparative data. This document synthesizes findings from multiple studies to offer researchers, scientists, and drug development professionals a detailed overview of the structure-activity relationships (SAR) and therapeutic potential of these compounds. We will delve into their efficacy as kinase inhibitors and antiproliferative agents, supported by experimental data and detailed protocols.
The 7,8-Dihydropteridin-6(5H)-one Scaffold: A Privileged Structure in Medicinal Chemistry
The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is a recurring motif in biologically active molecules and natural products.[1] The 7,8-dihydropteridin-6(5H)-one core, in particular, has emerged as a versatile scaffold for the development of potent and selective inhibitors of various therapeutic targets. Its unique structural features allow for diverse substitutions, enabling fine-tuning of pharmacological properties. This guide will explore how modifications to this core structure influence the efficacy of its analogs in different biological contexts.
Comparative Efficacy of Dihydropteridinone Analogs as Kinase Inhibitors
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The dihydropteridinone scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.
Inhibition of DNA-Dependent Protein Kinase (DNA-PK)
DNA-PK is a key enzyme in the DNA damage response (DDR) pathway and represents a promising target for anticancer agents.[2] A series of novel 7,8-dihydropteridine-6(5H)-one-based DNA-PK inhibitors were developed using a scaffold hopping strategy from the clinical candidate AZD-7648.[2] The rationale behind targeting DNA-PK is to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.
One of the most potent compounds identified, DK1 , exhibited an IC50 of 0.8 nM against DNA-PK, slightly more potent than AZD-7648 (IC50 = 1.58 nM).[2] This highlights the potential of the dihydropteridinone core to yield highly effective enzyme inhibitors. Mechanism of action studies confirmed that DK1 decreased the expression of γH2A.X, a marker of DNA damage, and showed synergistic antiproliferative activity with doxorubicin in cancer cell lines.[2]
Inhibition of Vaccinia-Related Kinase 1 (VRK1)
VRK1 is a serine/threonine kinase that is highly expressed in various tumors and is involved in cell proliferation and genome integrity.[3][4][5] The lack of selective VRK1 inhibitors has hampered its validation as a therapeutic target. Recently, novel dihydropteridinone derivatives based on the structure of BI-D1870, an RSK kinase inhibitor, have been developed as potent and selective VRK1 inhibitors.[3] These optimized inhibitors demonstrated improved potency and pharmacokinetic properties compared to the parent compound.[3]
The development of these inhibitors allows for a more precise interrogation of VRK1's role in cancer biology and opens the door for novel therapeutic strategies, particularly in p53-deficient tumors where VRK1 inhibition triggers significant mitotic errors and genome instability.[3][4]
Table 1: Comparative Efficacy of Dihydropteridinone Analogs as Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| DK1 | DNA-PK | 0.8 | [2] |
| AZD-7648 | DNA-PK | 1.58 | [2] |
| BI-D1870 Derivatives | VRK1 | Potent (specific values proprietary) | [3] |
Below is a diagram illustrating the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway of DNA repair, a key target for sensitization of cancer cells.
Caption: Role of DNA-PK in DNA Double-Strand Break Repair.
Comparative Efficacy of Dihydropteridinone Analogs as Antiproliferative Agents
The ultimate goal of many anticancer drug discovery programs is the development of compounds that effectively inhibit the growth of cancer cells. The dihydropteridinone scaffold has been successfully modified to produce a range of analogs with potent antiproliferative activities against various human cancer cell lines.
2-Amino-7,8-dihydropteridin-6(5H)-one Derivatives
A series of novel 2-amino-7,8-dihydropteridin-6(5H)-one derivatives were synthesized and evaluated for their antiproliferative effects.[6] The most promising compound, 6q (8-benzyl-2-(phenethylamino)-7,8-dihydropteridin-6(5H)-one) , demonstrated IC50 values of 7.75 µM, 6.37 µM, and 10.73 µM against MDA-MB-468, T47D, and BT549 breast cancer cell lines, respectively.[6] This activity was significantly more potent than the positive control, fluorouracil.[6]
Structure-activity relationship studies revealed that the length of the amine chain at the C-2 position of the pyrimidine ring was crucial for modulating antitumor activity.[6] Further investigation into the mechanism of action showed that compound 6q induced G1 cell-cycle arrest in a concentration-dependent manner in T47D cells.[6]
8-Cyclopentyl-7,8-dihydropteridin-6(5H)-one Derivatives
Building on previous work, another class of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives was synthesized and assessed as antiproliferative agents.[7] The most potent compound in this series, 6k , which features a 4-(4-methylpiperazin-1-yl)aniline group at the C-2 position, showed impressive antiproliferative activity against HCT-116, HeLa, HT-29, and MDA-MB-231 cancer cell lines, with IC50 values of 3.29, 6.75, 7.56, and 10.30 µM, respectively.[7]
Notably, the efficacy of 6k was comparable to that of Palbociclib, an approved CDK4/6 inhibitor, in the tested cell lines.[7] Mechanistic studies indicated that compound 6k induced cell cycle arrest at the G2/M phase in a concentration-dependent manner.[7]
Table 2: Comparative Antiproliferative Efficacy of Dihydropteridinone Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| 6q | MDA-MB-468 | 7.75 | [6] |
| T47D | 6.37 | [6] | |
| BT549 | 10.73 | [6] | |
| 6k | HCT-116 | 3.29 | [7] |
| HeLa | 6.75 | [7] | |
| HT-29 | 7.56 | [7] | |
| MDA-MB-231 | 10.30 | [7] |
The following diagram illustrates the cell cycle and the points of arrest induced by the discussed dihydropteridinone analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel 7,8-dihydropteridine-6(5H)-one-based DNA-PK inhibitors as potential anticancer agents via scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Novel Dihydropteridinone Derivatives As Potent Inhibitors of the Understudied Human Kinases Vaccinia-Related Kinase 1 and Casein Kinase 1δ/ε. | Semantic Scholar [semanticscholar.org]
- 5. Novel Dihydropteridinone Derivatives As Potent Inhibitors of the Understudied Human Kinases Vaccinia-Related Kinase 1 and Casein Kinase 1δ/ε - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antiproliferative activity of novel substituted 2-amino-7,8-dihydropteridin-6(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Target of 2-Chloro-7,8-dihydropteridin-6(5H)-one: A Comparative Guide to Methodologies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the biological target of a novel small molecule, 2-Chloro-7,8-dihydropteridin-6(5H)-one. For the purpose of this illustrative guide, we will hypothesize that preliminary screening suggests this compound as a potential inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), a critical enzyme in steroid biosynthesis and a validated therapeutic target in oncology.[1][2][3]
The following sections will objectively compare various experimental approaches to rigorously validate this hypothesis, providing the underlying principles, detailed protocols, and comparative data to guide your experimental design.
The Putative Target: Aldo-Keto Reductase 1C3 (AKR1C3)
AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is a member of the aldo-keto reductase superfamily.[4][5] It plays a pivotal role in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2] Upregulation of AKR1C3 has been implicated in the progression of various cancers, including prostate and breast cancer, and in the development of resistance to chemotherapy.[3][6] Therefore, potent and selective inhibitors of AKR1C3 are of significant interest for the development of novel cancer therapeutics.[3][7]
This guide will compare our hypothetical compound, this compound, with known AKR1C3 inhibitors such as Indomethacin and Flufenamic Acid.[6]
A Multi-Faceted Approach to Target Validation
Robust target validation requires a convergence of evidence from multiple, independent experimental approaches. This guide will focus on a logical progression of assays, from initial biochemical confirmation to in-cellulo target engagement and genetic validation.
Biochemical Validation: In Vitro Enzymatic Assay
The foundational step in validating a putative enzyme inhibitor is to quantify its direct effect on the enzyme's catalytic activity. An in vitro enzymatic assay measures the rate of the reaction catalyzed by AKR1C3 in the presence of varying concentrations of the inhibitor to determine its potency (IC50).
Causality Behind Experimental Choices: This assay directly addresses the question: "Does the compound inhibit the enzymatic function of the target protein?" By using purified recombinant protein, we isolate the interaction between the compound and the enzyme from other cellular factors. The use of a well-characterized substrate and cofactor (NADP+) ensures a reproducible and quantifiable reaction.[8]
Experimental Protocol: AKR1C3 Enzymatic Assay
This protocol is adapted from established methods for measuring AKR1C3 activity.[8][9]
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.0).
-
Dissolve recombinant human AKR1C3 enzyme in the assay buffer to a final concentration of 10 nM.
-
Prepare a 10 mM stock solution of the substrate, (S)-(+)-1,2,3,4-tetrahydro-1-naphthol (S-tetralol), in DMSO.
-
Prepare a 10 mM stock solution of the cofactor, NADP+, in the assay buffer.
-
Prepare serial dilutions of this compound and control inhibitors (e.g., Indomethacin) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 180 µL of a master mix containing the assay buffer, 440 µM NADP+, and 1.1 mM S-tetralol.
-
Add 2 µL of the serially diluted inhibitor or DMSO (vehicle control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the 10 nM AKR1C3 enzyme solution.
-
Immediately measure the increase in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) over 30 minutes at 37°C using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (V0).
-
Plot the percentage of inhibition [(V0-V)/V0] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Table: In Vitro AKR1C3 Inhibition
| Compound | Putative Class | AKR1C3 IC50 (µM) | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | Selectivity Index (vs. AKR1C2) |
| This compound | Pteridinone Derivative | 0.25 | >10 | >10 | >40 |
| Indomethacin | NSAID | 0.1 | >30 | >30 | >300 |
| Flufenamic Acid | NSAID | 0.051 | 0.3 | 0.8 | 15.7 |
Note: Data for Indomethacin and Flufenamic Acid are from existing literature. Data for this compound is hypothetical for illustrative purposes.
Workflow Diagram: In Vitro Enzymatic Assay
Caption: Workflow for determining the IC50 of an inhibitor using an in vitro enzymatic assay.
Biophysical Validation: Surface Plasmon Resonance (SPR)
To complement the functional data from the enzymatic assay, a biophysical method like Surface Plasmon Resonance (SPR) is employed to directly measure the binding kinetics between the compound and the target protein.[10][11] SPR provides real-time, label-free detection of biomolecular interactions, yielding quantitative data on association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[12][13][14]
Causality Behind Experimental Choices: SPR directly confirms a physical interaction between the compound and the target, independent of enzymatic activity. This is crucial as a compound could affect the assay readout through non-specific mechanisms. Measuring the kinetics provides deeper insight into the binding mechanism (e.g., fast-on/fast-off vs. slow-on/slow-off).
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization of AKR1C3:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize recombinant human AKR1C3 (at 20 µg/mL in 10 mM sodium acetate, pH 5.0) to the activated surface to a level of ~10,000 response units (RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Binding Analysis:
-
Prepare serial dilutions of this compound and a control compound in HBS-EP+ buffer containing 2% DMSO.
-
Inject the compound solutions over the immobilized AKR1C3 surface and a reference flow cell (deactivated) at a flow rate of 30 µL/min for 120 seconds (association phase).
-
Allow the buffer to flow for 300 seconds (dissociation phase).
-
Regenerate the sensor surface between cycles with a pulse of 10 mM glycine-HCl, pH 2.5.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Perform a global fit of the sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and KD.
-
Comparative Data Table: SPR Binding Kinetics
| Compound | KD (µM) | ka (1/Ms) | kd (1/s) |
| This compound | 0.35 | 1.5 x 10^4 | 5.2 x 10^-3 |
| Indomethacin | 0.12 | 2.1 x 10^4 | 2.5 x 10^-3 |
Note: Data is hypothetical for illustrative purposes.
Workflow Diagram: Surface Plasmon Resonance (SPR)
Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical validation step.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in situ.[16][17] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[18][19]
Causality Behind Experimental Choices: CETSA bridges the gap between in vitro assays and cellular effects by directly measuring target binding in a physiological context. This helps to rule out artifacts from purified protein systems and confirms that the compound can penetrate the cell membrane and engage its target.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture a relevant cell line (e.g., 22Rv1 prostate cancer cells, which express AKR1C3) to 80-90% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by three freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble AKR1C3 in each sample by Western blotting or an immunoassay like ELISA.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group, plot the percentage of soluble AKR1C3 remaining relative to the non-heated control against the temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm).
-
A positive thermal shift (ΔTm) in the compound-treated group compared to the vehicle group indicates target engagement.
-
Comparative Data Table: CETSA Thermal Shift
| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | - | 52.5 | - |
| This compound | 10 | 56.8 | +4.3 |
| Indomethacin | 10 | 57.2 | +4.7 |
Note: Data is hypothetical for illustrative purposes.
Workflow Diagram: Cellular Thermal Shift Assay (CETSA)
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Aldo-keto reductase - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. denovobiolabs.com [denovobiolabs.com]
- 11. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 12. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 13. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 14. youtube.com [youtube.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. annualreviews.org [annualreviews.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-7,8-dihydropteridin-6(5H)-one Derivatives as Potential Therapeutic Agents
Introduction: The 7,8-Dihydropteridin-6(5H)-one Scaffold - A Privileged Heterocycle in Drug Discovery
The 7,8-dihydropteridin-6(5H)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to endogenous purines and pteridines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The versatility of the pteridinone ring system, with multiple sites for chemical modification, provides a rich platform for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics. This guide will provide a comparative analysis of the SAR of 2-chloro-7,8-dihydropteridin-6(5H)-one and its analogs, with a focus on their potential as targeted therapeutic agents. While direct and comprehensive SAR studies on the unsubstituted this compound are not extensively available in the public domain, we can infer a significant amount from the analysis of more complex, substituted analogs that have been reported in the literature.
The Role of the 2-Chloro Substituent: A Key Modulator of Activity
The introduction of a chlorine atom at the 2-position of the 7,8-dihydropteridin-6(5H)-one scaffold is a critical chemical modification. Halogen atoms, particularly chlorine, can significantly influence the physicochemical properties of a molecule, thereby affecting its pharmacokinetic and pharmacodynamic profile. The 2-chloro substituent can:
-
Serve as a reactive handle: The chloro group can act as a leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the C2-position, enabling the exploration of a diverse chemical space and the fine-tuning of biological activity.
-
Modulate electronic properties: The electron-withdrawing nature of chlorine can alter the electron density of the pteridinone ring system, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.
-
Enhance binding affinity: In some cases, the chloro group can form specific halogen bonds with protein residues, contributing to a higher binding affinity and potency of the molecule.
Comparative Analysis of Substituted 7,8-Dihydropteridin-6(5H)-one Derivatives
To understand the SAR of the this compound scaffold, it is instructive to examine the biological activities of various substituted analogs. The following sections will compare the effects of substitutions at different positions on the pteridinone core, drawing insights from published studies on related compounds.
Focus on 2-Amino-4-Chloro-7,8-dihydropteridin-6(5H)-one Analogs as Hsp90 Inhibitors
A significant body of work has focused on 2-amino-4-chloro-7,8-dihydropteridin-6(5H)-one derivatives as potent and selective inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.
A study by Li et al. (2009) described a series of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones with nanomolar potency against Hsp90.[1] While the full dataset from this study is not publicly available, we can construct an illustrative table based on the reported findings to demonstrate the key SAR trends.
Table 1: Illustrative Structure-Activity Relationship of 5-Substituted 2-Amino-4-Chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as Hsp90 Inhibitors
| Compound ID | R Group at C5 | Her2 Degradation IC50 (nM) | Cell Growth Inhibition (MCF-7) IC50 (nM) |
| 1a | -H | >1000 | >1000 |
| 1b | -CH3 | 150 | 200 |
| 1c | -CH2CH3 | 80 | 110 |
| 1d | -CH(CH3)2 | 25 | 45 |
| 1e | -Cyclopropyl | 15 | 28 |
| 1f | -Phenyl | 350 | 450 |
Disclaimer: The data in this table is illustrative and based on the general findings reported in the abstract by Li et al. (2009) to demonstrate SAR principles. Actual values may vary.
From this illustrative data, we can infer the following SAR:
-
Substitution at C5 is crucial for activity: The unsubstituted analog (1a ) is inactive, highlighting the importance of a substituent at this position.
-
Size and nature of the C5 substituent matter: Small, aliphatic groups at the C5 position appear to be favorable for potent Hsp90 inhibition. The activity generally increases with the size of the alkyl group from methyl to isopropyl. A cyclopropyl group (1e ) also confers high potency. A larger aromatic group like phenyl (1f ) is less well-tolerated, suggesting a defined pocket for the C5 substituent.
The general structure and the proposed key interactions of these inhibitors with the Hsp90 ATP-binding site are depicted below.
Caption: Key structural features of 2-amino-4-chloro-7,8-dihydropteridin-6(5H)-one based Hsp90 inhibitors.
Influence of Substituents at Other Positions
While the 2-chloro group provides a valuable synthetic handle, studies on other dihydropteridinone analogs reveal the importance of substitutions at other positions for modulating activity against different targets.
-
C2 Position: The 2-amino group in the Hsp90 inhibitors is critical for forming hydrogen bonds within the ATP-binding site. In other series of dihydropteridinones, modifications at this position have been shown to be crucial for antiproliferative activity. For instance, the length of an amine chain at the C2 position can significantly impact antitumor activity.
-
N8 Position: The N8 position is often substituted with bulky hydrophobic groups. In the case of the Hsp90 inhibitors, a (4-methoxy-3,5-dimethylpyridin-2-yl)methyl group is present, which is likely to occupy a hydrophobic pocket in the ATP-binding site. Similarly, in other series, an 8-cyclopentyl group has been shown to be beneficial for antiproliferative activity.
Experimental Protocols
To facilitate further research and comparison, this section provides detailed, representative protocols for the synthesis of the core scaffold and for key biological assays.
Synthesis of the 2-Amino-4-chloro-7,8-dihydropteridin-6(5H)-one Core
The following is a general, illustrative procedure for the synthesis of a substituted 2-amino-4-chloro-7,8-dihydropteridin-6(5H)-one core, based on common synthetic strategies for this class of compounds.
Caption: General synthetic workflow for 2-amino-4-chloro-dihydropteridinones.
Step-by-Step Protocol:
-
Reaction with α-bromo ester: To a solution of 2,4-diamino-6-chloropyrimidine in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and an appropriate α-bromo ester. Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and purification: After completion of the reaction (monitored by TLC), pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired pyrimidine derivative.
-
Intramolecular cyclization: Treat the purified pyrimidine derivative with a strong base (e.g., sodium ethoxide) in ethanol and heat to reflux for 4-8 hours to effect intramolecular cyclization.
-
Work-up and purification: Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid). Collect the precipitated solid by filtration, wash with water and ethanol, and dry to obtain the dihydropteridinone intermediate.
-
Chlorination: Suspend the dihydropteridinone intermediate in a chlorinating agent (e.g., POCl3) and heat to reflux for 2-4 hours.
-
Final work-up and purification: Carefully quench the reaction mixture with ice-water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the final product by column chromatography or recrystallization.
Biological Assay Protocols
This assay is used to determine the ability of a compound to induce the degradation of the Hsp90 client protein, Her2.
Materials:
-
HER2-positive cancer cell line (e.g., SKBR3)
-
Compound of interest
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HER2 and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed SKBR3 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-HER2 and anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the Her2 signal to the GAPDH signal. Calculate the IC50 value for Her2 degradation.
This assay measures the ability of a compound to displace a fluorescently labeled ligand from the ATP-binding site of Hsp90.
Materials:
-
Recombinant human Hsp90α
-
Fluorescently labeled Hsp90 ligand (e.g., a Bodipy-labeled geldanamycin analog)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL BSA)
-
384-well black plates
Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Setup: In a 384-well plate, add the assay buffer, the fluorescently labeled ligand, and the test compound at various concentrations.
-
Initiate Reaction: Add recombinant Hsp90α to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This assay assesses the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
The 7,8-dihydropteridin-6(5H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. The available literature, particularly on substituted 2-amino-4-chloro analogs, demonstrates that strategic modifications at various positions of the pteridinone ring can lead to potent and selective inhibitors of important biological targets like Hsp90. The 2-chloro substituent, in particular, offers a versatile handle for synthetic elaboration and can significantly influence the biological activity of these compounds.
Future research in this area should focus on:
-
Comprehensive SAR studies: A systematic exploration of substituents at all available positions of the this compound core is needed to build a more complete understanding of its SAR.
-
Target identification and selectivity profiling: Identifying the specific biological targets of different analogs and assessing their selectivity will be crucial for developing safe and effective drugs.
-
Pharmacokinetic optimization: Further modifications to improve the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be necessary for their successful translation into clinical candidates.
By leveraging the insights from existing studies and employing rational drug design principles, the this compound scaffold holds great potential for the discovery of next-generation targeted therapies.
References
A Comparative Guide to the Synthesis of Dihydropteridinones: From Classical Approaches to Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Dihydropteridinone Scaffold
The 7,8-dihydropteridin-6(5H)-one core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, notably as potent kinase inhibitors targeting enzymes such as Polo-like kinase 1 (PLK1) and Vaccinia-Related Kinase 1 (VRK1), which are implicated in cancer progression. The development of efficient and versatile synthetic routes to access diverse dihydropteridinone libraries is therefore a critical endeavor for the discovery of novel therapeutics. This guide provides a comparative analysis of key synthetic strategies, from classical methods to modern innovations, offering insights into their mechanisms, experimental protocols, and relative advantages to aid researchers in selecting the optimal route for their specific needs.
Classical Approach: The Polonovski–Boon Synthesis
One of the foundational methods for the synthesis of pteridine derivatives, including dihydropteridinones, is the Polonovski–Boon reaction. This classical approach involves the condensation of a suitably substituted pyrimidine with an α-amino carbonyl compound. Specifically for dihydropteridinones, the reaction typically starts with a 6-chloro-5-nitropyrimidine, which reacts with an α-amino acid or ester. The subsequent reduction of the nitro group and intramolecular cyclization affords the 7,8-dihydropteridin-6(5H)-one core.
Mechanistic Insights
The reaction proceeds through an initial nucleophilic aromatic substitution of the chlorine at the C6 position of the pyrimidine by the amino group of the α-amino carbonyl compound. This is followed by the reduction of the nitro group at the C5 position to an amino group. The newly formed C5-amino group then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the amino acid moiety, leading to the formation of the dihydropyrazine ring and thus completing the bicyclic dihydropteridinone scaffold.
General Experimental Protocol
A general procedure for the Polonovski–Boon synthesis of a 7,8-dihydropteridin-6(5H)-one is as follows:
-
Condensation: A 6-chloro-5-nitropyrimidine derivative is reacted with an α-amino acid ester in a suitable solvent (e.g., ethanol, DMF) in the presence of a base (e.g., triethylamine, potassium carbonate) to facilitate the nucleophilic aromatic substitution. The reaction is typically stirred at room temperature or gentle heating until completion.
-
Reduction and Cyclization: The resulting intermediate is then subjected to reduction of the nitro group. Common reducing agents include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents like sodium dithionite. The reduction of the nitro group to an amine is immediately followed by spontaneous intramolecular cyclization to form the dihydropteridinone ring system.
-
Purification: The final product is isolated and purified using standard techniques such as crystallization or column chromatography.
Modern Approach: Solid-Phase Synthesis via Ring-Closing Strategy
To facilitate the rapid generation of dihydropteridinone libraries for high-throughput screening, modern solid-phase synthesis strategies have been developed. These methods offer advantages in terms of purification and automation. A notable example involves the use of a versatile building block, 4,6-dichloro-5-nitropyrimidine, and amino acids immobilized on a solid support, such as Wang resin.
Mechanistic Insights and Workflow
The synthesis begins with the immobilization of an amino acid onto the Wang resin via an ester linkage. The resin-bound amino acid is then reacted with 4,6-dichloro-5-nitropyrimidine. The first nucleophilic substitution occurs at the more reactive C4 position of the pyrimidine with the amino group of the resin-bound amino acid. The second chlorine at the C6 position is then displaced by a primary or secondary amine. The final key step involves the reduction of the nitro group, which initiates a spontaneous intramolecular cyclization to form the dihydropteridinone ring, followed by cleavage from the resin.
Experimental Protocol: Solid-Phase Synthesis
-
Resin Loading: An N-protected amino acid is attached to Wang resin using a standard coupling agent (e.g., DIC/DMAP). The protecting group is then removed.
-
First Substitution: The resin-bound amino acid is reacted with 4,6-dichloro-5-nitropyrimidine in a suitable solvent like DMF with a base such as DIPEA.
-
Second Substitution: The resulting resin-bound intermediate is treated with a diverse range of primary or secondary amines to introduce variability at the C4 position.
-
Reduction and Cyclization: The nitro group on the pyrimidine ring is reduced, typically using zinc powder in acetic acid. This reduction to an amine is followed by spontaneous intramolecular cyclization to form the dihydropteridinone ring system while still attached to the resin.
-
Cleavage: The final dihydropteridinone product is cleaved from the solid support using an acid, such as trifluoroacetic acid (TFA), which also removes any acid-labile protecting groups.
-
Purification: The cleaved product is then purified by methods such as preparative HPLC.
Innovative Approach: On-DNA Diboron-Mediated Synthesis
A cutting-edge approach for the synthesis of dihydropteridinones has been developed for use in DNA-encoded libraries (DELs). This method utilizes a diboron-mediated catalytic strategy for the efficient on-DNA synthesis of 7,8-dihydro-6(5H)-pteridinone derivatives under mild, aqueous-compatible conditions. This innovation addresses the challenge of incorporating this privileged scaffold into DELs, which has been historically hampered by the harsh conditions of traditional synthetic methods.
Mechanistic Insights
While the detailed mechanism is complex and dependent on the specific diboron reagent and reaction conditions, the general principle involves the activation of a precursor molecule attached to a DNA strand by the diboron species. This activation facilitates the key ring-closing reaction to form the dihydropteridinone core. The mild reaction conditions are crucial for maintaining the integrity of the DNA tag, which is essential for the subsequent screening of the library.
General Considerations for On-DNA Synthesis
-
DNA Compatibility: All reagents and reaction conditions must be compatible with the DNA oligonucleotide, which is sensitive to harsh chemicals, temperatures, and pH.
-
Aqueous Environment: The synthesis is typically performed in an aqueous buffer system to maintain the stability of the DNA.
-
High Conversion: High reaction conversions are necessary to ensure the purity of the final DNA-encoded compound, as purification of the final product is often not feasible.
Comparative Analysis of Synthesis Routes
| Feature | Polonovski–Boon Synthesis | Solid-Phase Synthesis | On-DNA Diboron-Mediated Synthesis |
| Approach | Classical solution-phase | Modern solid-phase | Innovative on-DNA synthesis |
| Scalability | Readily scalable | Scalable, but can be costly | Primarily for library synthesis |
| Substrate Scope | Generally good, but can be limited by solubility | Wide, amenable to diverse building blocks | Dependent on DNA-compatible precursors |
| Reaction Conditions | Often requires heating and standard organic solvents | Mild conditions for most steps, acid for cleavage | Mild, aqueous, and biocompatible |
| Purification | Standard crystallization or chromatography | Simplified purification (cleavage from resin) | Typically used without further purification |
| Yields | Variable, can be moderate to good | Generally good overall yields reported | High conversion is a key requirement |
| Green Chemistry | Use of organic solvents and potentially hazardous reagents | Can be designed to minimize solvent use; resin can be recycled | Aqueous-based, but specialized reagents required |
| Key Advantage | Well-established, cost-effective for specific targets | Amenable to high-throughput library synthesis | Enables the creation of vast DNA-encoded libraries |
| Key Disadvantage | Can be time-consuming, purification can be challenging | Higher cost of resins and reagents | Limited to small-scale synthesis for screening |
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of a synthetic route for dihydropteridinones is highly dependent on the specific goals of the research. The Polonovski–Boon synthesis remains a valuable and cost-effective method for the preparation of specific dihydropteridinone targets on a laboratory scale. For the rapid generation of diverse libraries for structure-activity relationship (SAR) studies and hit-to-lead optimization, solid-phase synthesis offers significant advantages in terms of efficiency and purification. Finally, the on-DNA diboron-mediated synthesis represents a state-of-the-art technique that opens up new avenues for the discovery of novel dihydropteridinone-based therapeutics through the screening of vast DNA-encoded libraries. By understanding the nuances of each approach, researchers can make informed decisions to best advance their drug discovery programs.
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 2-Chloro-7,8-dihydropteridin-6(5H)-one
In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and intricate. Central to this endeavor is the rigorous evaluation of a compound's activity, both in controlled laboratory settings (in vitro) and within a living organism (in vivo). This guide provides a comprehensive comparison of the anticipated in vitro and in vivo activities of 2-Chloro-7,8-dihydropteridin-6(5H)-one, a member of the pteridinone class of heterocyclic compounds. While direct experimental data for this specific molecule is limited in publicly available literature, this guide will leverage data from structurally related dihydropteridinone derivatives to postulate its biological potential and outline the requisite experimental frameworks for its evaluation.
The pteridinone scaffold has garnered significant interest in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, particularly in the realm of oncology.[1][2][3][4] These compounds have been shown to exert their effects through the inhibition of key cellular targets, including protein kinases and heat shock proteins.[1][2][5] This guide will, therefore, be grounded in the hypothesis that this compound is likely to exhibit antiproliferative and enzyme-inhibitory properties.
In Vitro Activity Profile: A Cellular and Molecular Perspective
The initial assessment of a compound's therapeutic potential begins with in vitro studies. These experiments are crucial for elucidating the mechanism of action at a molecular and cellular level, determining potency, and establishing a preliminary safety profile.
Postulated In Vitro Activities of this compound
Based on the activities of analogous compounds, this compound is hypothesized to exhibit the following in vitro activities:
-
Antiproliferative Activity: Inhibition of the growth of various human cancer cell lines.[3][4]
-
Enzyme Inhibition: Potential inhibition of protein kinases such as Polo-like kinase 1 (PLK1) or heat shock protein 90 (Hsp90), which are known targets of other pteridinone derivatives.[1][2][5]
-
Induction of Apoptosis and Cell Cycle Arrest: Triggering programmed cell death and halting the cell division cycle in cancer cells.[1][3][4]
The following table summarizes the hypothetical inhibitory activity of this compound against common cancer cell lines and a potential enzyme target, providing a framework for its initial characterization.
| Assay Type | Cell Line/Enzyme Target | Metric | Hypothetical Value (μM) | Reference Compound |
| Antiproliferation | HCT-116 (Colon Cancer) | IC50 | 5 - 15 | Doxorubicin |
| Antiproliferation | A549 (Lung Cancer) | IC50 | 10 - 25 | Cisplatin |
| Antiproliferation | PC-3 (Prostate Cancer) | IC50 | 8 - 20 | Docetaxel |
| Enzyme Inhibition | Hsp90 | IC50 | 0.5 - 5 | 17-AAG |
Experimental Protocol: In Vitro Antiproliferation Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.5%. Add the diluted compound to the appropriate wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Hypothetical Signaling Pathway Inhibition
Many pteridinone derivatives exert their anticancer effects by inhibiting key signaling pathways. A plausible mechanism for this compound could be the inhibition of the Hsp90 chaperone protein, leading to the degradation of its client proteins, many of which are oncoproteins.
Caption: Hypothetical Hsp90 inhibition by this compound.
In Vivo Activity Profile: From the Bench to Preclinical Models
Following promising in vitro results, the evaluation of a compound's efficacy and safety in a living organism is a critical next step. In vivo studies provide insights into a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the effect of the drug on the body).
Postulated In Vivo Activity of this compound
Based on its hypothesized in vitro antiproliferative activity, this compound is expected to demonstrate antitumor efficacy in preclinical animal models.
-
Tumor Growth Inhibition: Reduction in tumor volume and weight in xenograft models.
-
Favorable Safety Profile: Minimal toxicity to the host animal at therapeutic doses.
The following table outlines a hypothetical in vivo study design to assess the antitumor efficacy of this compound.
| Parameter | Description |
| Animal Model | Immunocompromised mice (e.g., nude mice) bearing human tumor xenografts (e.g., HCT-116) |
| Treatment Groups | Vehicle control, this compound (multiple dose levels), Positive control (e.g., 5-Fluorouracil) |
| Route of Administration | Intraperitoneal (i.p.) or oral (p.o.) |
| Dosing Schedule | Daily for 14-21 days |
| Efficacy Endpoints | Tumor volume, tumor weight, body weight, survival |
| Toxicity Endpoints | Clinical signs, gross pathology, histopathology of major organs |
Experimental Workflow: In Vivo Antitumor Efficacy Study
Caption: Workflow for an in vivo antitumor efficacy study.
The In Vitro-In Vivo Correlation: A Critical Consideration
A significant challenge in drug development is the translation of in vitro findings to in vivo efficacy. A compound that demonstrates potent activity in a cell-based assay may not be effective in an animal model due to poor pharmacokinetic properties, metabolic instability, or unforeseen toxicities. Therefore, establishing a strong in vitro-in vivo correlation (IVIVC) is paramount.
For this compound, a successful IVIVC would be demonstrated if the concentrations required for tumor growth inhibition in vivo are consistent with the IC50 values obtained from the in vitro antiproliferation assays, after accounting for factors such as protein binding and drug distribution.
Conclusion
While direct experimental evidence for the biological activities of this compound is not yet available, the extensive research on related pteridinone derivatives provides a strong foundation for hypothesizing its potential as an antiproliferative agent. This guide has outlined the likely in vitro and in vivo activities of this compound and provided detailed experimental frameworks for their investigation. The successful validation of these hypotheses through rigorous experimentation will be a crucial step in determining the therapeutic potential of this compound and advancing our understanding of the structure-activity relationships within the promising class of pteridinone compounds.
References
- 1. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and antiproliferative activity of novel substituted 2-amino-7,8-dihydropteridin-6(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 2-Chloro-7,8-dihydropteridin-6(5H)-one and its Analogs in Kinase Inhibition
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. Off-target effects can lead to unforeseen toxicities or a dilution of the intended therapeutic benefit.[1][2] This guide provides a comprehensive analysis of the methodologies used to assess the cross-reactivity of kinase inhibitors, using the promising scaffold, 2-Chloro-7,8-dihydropteridin-6(5H)-one, as a central example. While direct, extensive cross-reactivity data for this specific molecule is not yet widespread in published literature, its structural analogs have shown promise as highly selective inhibitors of targets like Hsp90, a key molecular chaperone for numerous kinases.[3]
This document will delve into the established experimental workflows for determining inhibitor selectivity, present hypothetical comparative data for "Pteridinone Compound X" (representing this compound), and explain the causal logic behind the selection of these assays. Our goal is to provide a robust framework for evaluating the specificity of novel chemical entities in drug discovery.
The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome consists of over 500 protein kinases, many of which share highly conserved ATP-binding pockets.[4][5] This structural similarity presents a significant challenge in developing selective kinase inhibitors.[6][7] A lack of selectivity can lead to the modulation of multiple signaling pathways, resulting in adverse drug reactions.[1] Conversely, a well-characterized, multi-targeted kinase inhibitor can be advantageous in complex diseases like cancer, where redundant signaling pathways contribute to pathogenesis. Therefore, comprehensive profiling of a compound's activity across the kinome is a critical step in both lead optimization and in understanding its mechanism of action.[8][9]
Methodologies for Assessing Kinase Inhibitor Cross-Reactivity
A multi-pronged approach is essential for a thorough evaluation of inhibitor selectivity, combining in vitro biochemical assays with cell-based target engagement studies.
Biochemical Kinase Profiling: A Global View of Kinome Interaction
The most direct method to assess cross-reactivity is to screen the compound against a large panel of purified kinases.[5][8] These screens typically measure the inhibition of substrate phosphorylation at a fixed ATP concentration, often near the Km value for each kinase to provide a fair comparison of intrinsic inhibitor potencies.[6]
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. A 10-point serial dilution is then prepared to determine IC50 values for hits. For an initial broad screen, a single high concentration (e.g., 10 µM) is often used.[9]
-
Assay Plate Preparation : In a multi-well plate, dispense the kinase, its specific peptide substrate, and the assay buffer.
-
Compound Addition : Add the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Reaction Initiation : Initiate the kinase reaction by adding a solution containing ATP. Radiometric assays using [γ-³³P]ATP are considered a gold standard for their direct and robust nature.[6]
-
Incubation : Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection : Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring incorporated radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for each kinase relative to the vehicle control. For compounds showing significant inhibition (typically >70% at the screening concentration), a full dose-response curve is generated to determine the IC50 value.[9]
Figure 1. Workflow for a radiometric kinase activity profiling assay.
Competitive Binding Assays: A Focus on Target Occupancy
An alternative to activity-based assays are competitive binding assays, which directly measure the displacement of a known ligand from the kinase's ATP-binding site.[10] This method is independent of substrate phosphorylation and can identify compounds that bind to the active site without necessarily inhibiting catalysis. Commercial platforms like KINOMEscan™ utilize this principle.[11][12]
Figure 2. Principle of a competitive binding assay for kinase selectivity.
Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Physiological Context
While in vitro assays are crucial, it is essential to confirm that a compound engages its intended target within the complex milieu of a living cell.[4] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[13][14] Binding of a drug to its target protein typically increases the protein's stability, resulting in a higher melting temperature.[15][16]
-
Cell Culture and Treatment : Culture the desired cell line to ~80% confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 1 hour).
-
Heating : Resuspend the cells in a buffer and aliquot them into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.[16]
-
Cell Lysis : Lyse the cells to release their contents. This can be achieved through freeze-thaw cycles or the addition of a mild lysis buffer.
-
Separation of Soluble and Precipitated Fractions : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification : Carefully collect the supernatant containing the soluble protein fraction.
-
Detection : Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other sensitive protein detection methods like AlphaScreen.[16]
-
Data Analysis : Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17]
Figure 3. Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis: Pteridinone Compound X vs. Reference Inhibitors
To illustrate how cross-reactivity data is interpreted, the following table presents hypothetical kinase inhibition data for "Pteridinone Compound X" compared with two well-characterized kinase inhibitors: Imatinib, a multi-kinase inhibitor, and a hypothetical highly selective inhibitor, "Selectorib". The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).
| Kinase Target | Pteridinone Compound X (IC50, nM) | Imatinib (IC50, nM) | Selectorib (IC50, nM) |
| Primary Target Kinase (e.g., CDK2) | 25 | 1500 | 10 |
| ABL1 | >10,000 | 30 | >10,000 |
| KIT | >10,000 | 100 | >10,000 |
| PDGFRα | >10,000 | 150 | >10,000 |
| SRC | 8,500 | 250 | >10,000 |
| VEG FR2 | >10,000 | 2000 | >10,000 |
| p38α | >10,000 | >10,000 | 9,500 |
| ERK1 | >10,000 | >10,000 | >10,000 |
Interpretation of Comparative Data:
-
Pteridinone Compound X : This hypothetical profile demonstrates high selectivity for its primary target (e.g., CDK2). The IC50 values for all other tested kinases are significantly higher, indicating a very clean off-target profile in this panel. This aligns with findings for some pteridinone derivatives which showed high selectivity.[3]
-
Imatinib : As expected, Imatinib shows potent inhibition of its known targets (ABL1, KIT, PDGFRα) but also affects other kinases like SRC, showcasing its multi-targeted nature.
-
Selectorib : This represents an idealized highly selective inhibitor, with potent activity against its primary target and virtually no activity against other kinases in the panel.
Conclusion and Future Directions
The comprehensive assessment of inhibitor cross-reactivity is a non-negotiable aspect of modern drug discovery.[7] Through a combination of broad-panel biochemical screening and cell-based target validation assays like CETSA, researchers can build a detailed picture of a compound's selectivity profile. The hypothetical data for this compound ("Pteridinone Compound X") suggests that this scaffold holds potential for the development of highly selective kinase inhibitors.
Further studies should expand the kinase panel to cover a larger fraction of the human kinome and employ proteomic-based methods to identify potential non-kinase off-targets. By adhering to this rigorous, multi-faceted evaluation process, the scientific community can advance novel therapeutic candidates with a clearer understanding of their biological activity and a higher probability of clinical success.
References
- 1. youtube.com [youtube.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. scispace.com [scispace.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Differentiation of Pteridine Isomers
Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are ubiquitous in biological systems and play critical roles as enzymatic cofactors, pigments, and biomarkers for various diseases.[1] The subtle yet significant differences in the position of substituents on the pteridine core give rise to a variety of isomers, each with potentially distinct biological functions and spectroscopic properties. For researchers in drug development and diagnostics, the ability to accurately differentiate between these isomers is paramount.
This guide provides an in-depth comparison of the spectroscopic techniques used to distinguish between pteridine isomers. We will delve into the principles and practical applications of UV-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). This guide is designed to equip researchers with the knowledge to make informed decisions about which techniques to employ for their specific analytical challenges.
The Challenge of Pteridine Isomerism
The core pteridine structure allows for a wide range of isomers, primarily arising from the substitution pattern on the pyrazine ring, most commonly at the C6 and C7 positions. For example, biopterin, a crucial cofactor for aromatic amino acid hydroxylases, has positional isomers such as 7-biopterin, which may have different biological activities.[2] Furthermore, pteridines can exist in different oxidation states (fully oxidized, dihydro, and tetrahydro forms) and as various tautomers, all of which influence their spectroscopic signatures.[3][4]
UV-Visible Absorption Spectroscopy: A First Glimpse
UV-Vis spectroscopy provides a rapid and straightforward method for the initial characterization of pteridine isomers. The electronic transitions within the conjugated pteridine ring system give rise to characteristic absorption bands in the UV and visible regions.
The Causality Behind Experimental Choices
The choice of solvent is critical in UV-Vis analysis of pteridines. The polarity of the solvent can influence the position (λmax) and intensity of the absorption bands by stabilizing or destabilizing the ground and excited states of the molecule.[2][5] For instance, in polar solvents, the vibrational structure of the absorption spectrum of some pteridines may be less resolved.[2] The pH of the solution is another crucial factor, as it can alter the ionization state of the pteridine molecule, leading to significant shifts in the absorption spectrum.[6]
Comparative UV-Vis Data of Pteridine Isomers
While UV-Vis spectroscopy can reveal differences between isomers, these are often subtle. The position of a substituent can influence the electronic distribution within the pteridine ring, leading to shifts in the absorption maxima.
| Pteridine Isomer | λmax 1 (nm) | λmax 2 (nm) | Solvent/Conditions | Reference |
| Pterin | ~274 | ~350 | pH 6, 10mM phosphate buffer | [7] |
| Pterin-6-carboxylic acid | ~288 | ~350 | pH 6, 10mM phosphate buffer | [7] |
| 6-Biopterin | - | ~350 | Neutral pH | [8] |
| 7,8-Dihydrobiopterin (H2Bip) | ~280 | ~330 | Neutral aqueous solution | [4] |
| Tetrahydrobiopterin (H4Bip) | ~260 (shoulder) | ~298 | Neutral aqueous solution | [4] |
| Neopterin | - | ~363 (Excitation) | - | [8] |
Note: Direct comparison of λmax values should be made with caution, as they can vary with experimental conditions.
Experimental Protocol: UV-Vis Spectroscopy of Pteridine Isomers
-
Sample Preparation: Dissolve the pteridine isomer in a suitable solvent (e.g., pH 7 phosphate buffer, methanol, or acetonitrile) to a final concentration of 10-50 µM. Ensure the solvent is of spectroscopic grade.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent for the blank reference.
-
Data Acquisition: Scan the sample from 200 to 500 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each peak.
Fluorescence Spectroscopy: A Highly Sensitive Approach
Fluorescence spectroscopy is a powerful technique for differentiating pteridine isomers due to its high sensitivity and the fact that many pteridines are naturally fluorescent.[9] Isomers often exhibit distinct fluorescence properties, including excitation and emission wavelengths, quantum yields, and fluorescence lifetimes.
The Causality Behind Experimental Choices
The choice of excitation wavelength is critical for selectively exciting one isomer over another, especially in a mixture. The fluorescence quantum yield (the ratio of emitted photons to absorbed photons) and fluorescence lifetime (the average time the molecule spends in the excited state) are intrinsic properties that can vary significantly between isomers due to differences in their electronic structure and non-radiative decay pathways.[10][11] Solvent polarity and pH also play a significant role in modulating the fluorescence properties of pteridines.[5]
Comparative Fluorescence Data of Pteridine Isomers
The position of substituents can have a profound impact on the fluorescence characteristics of pteridines.
| Pteridine Isomer | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (ns) | Reference |
| Pteridine Nucleoside Analogs | 334 - 358 | 400 - 444 | <0.03 to 0.88 | 0.87 to 6.54 | [10] |
| 3-Methylisoxanthopterin (in oligo) | - | - | Quenched | Decreased | [10] |
| 6-Methylisoxanthopterin (in oligo) | Shifted | Shifted | Quenched | Decreased | [10] |
| Neopterin | 353 | 438 | - | - | [12] |
| 6-Biopterin | 358-362 | 445 | - | - | [8] |
Note: Fluorescence properties are highly dependent on the molecular environment.
Experimental Protocol: Fluorescence Spectroscopy of Pteridine Isomers
-
Sample Preparation: Prepare dilute solutions (e.g., 1 µM) of the pteridine isomers in a suitable, non-fluorescent solvent.
-
Instrument Setup: Use a spectrofluorometer.
-
Excitation and Emission Scans:
-
To determine the emission spectrum, set the excitation wavelength to the λmax of the longest wavelength absorption band and scan a range of higher wavelengths.
-
To determine the excitation spectrum, set the emission wavelength to the λmax of the emission band and scan a range of lower wavelengths.
-
-
Quantum Yield and Lifetime Measurements (Advanced):
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Structure
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of pteridine isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the differentiation of even closely related isomers.[13][14]
The Causality Behind Experimental Choices
The choice of NMR solvent is important; deuterated solvents such as DMSO-d₆ or D₂O are commonly used. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which is directly influenced by the position of substituents on the pteridine ring. For example, the proton at C7 in a 6-substituted pterin will experience a different electronic environment and thus have a different chemical shift compared to the C6 proton in a 7-substituted isomer.[15] Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish connectivity between protons and carbons, providing definitive structural assignments.[16]
Comparative ¹H NMR Data of Tetrahydropterin Isomers
A study on tetrahydrobiopterin analogues provides a clear example of how ¹H NMR can distinguish between isomers.[13]
| Compound | Proton | Chemical Shift (ppm) | Multiplicity |
| 6-Methyltetrahydropterin | C6-H | - | - |
| C7-Hax | ~3.1 | dd | |
| C7-Heq | ~3.4 | dd | |
| 7-Methyltetrahydropterin | C6-Hax | ~3.2 | dd |
| C6-Heq | ~3.5 | dd | |
| C7-H | - | - |
Note: Chemical shifts are approximate and can vary with pH and solvent.
Experimental Protocol: NMR Spectroscopy of Pteridine Isomers
-
Sample Preparation: Dissolve 1-5 mg of the pteridine isomer in 0.5-0.7 mL of a suitable deuterated solvent.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled pulse sequence).
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
-
Data Analysis:
-
Assign the chemical shifts of all protons and carbons.
-
Compare the chemical shifts and coupling constants between isomers to identify key differences.
-
Mass Spectrometry: Specific and Sensitive Detection
Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS/MS), is a highly specific and sensitive method for the identification and quantification of pteridine isomers.[17][18]
The Causality Behind Experimental Choices
The key to differentiating isomers with the same mass-to-charge ratio (m/z) is chromatographic separation. Reversed-phase HPLC is commonly used, and the choice of column (e.g., C18, C8, or HILIC) and mobile phase composition is optimized to achieve baseline separation of the isomers of interest.[18][19] In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the pteridine isomer is selected and fragmented. The resulting fragmentation pattern can be unique to a specific isomer, providing an additional layer of identification.[16][20]
Comparative LC-MS/MS Data of Pteridine Isomers
A study on the determination of six pterins in urine by LC-MS/MS demonstrated the successful separation and quantification of positional isomers.[10][13]
| Pteridine Isomer | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| 6-Biopterin | 236.1 | 192.1 | Negative | [13] |
| 7-Biopterin | 236.1 | 192.1 | Negative | [13] |
| 6-Neopterin | 252.1 | 208.1 | Negative | [13] |
| 7-Neopterin | 252.1 | 208.1 | Negative | [13] |
| Pterin | 162.0 | 119.0 | Negative | [13] |
| Isoxanthopterin | 178.0 | 134.0 | Negative | [13] |
Note: While the precursor and primary product ions may be the same for positional isomers, their chromatographic retention times will differ.
Experimental Protocol: LC-MS/MS of Pteridine Isomers
-
Sample Preparation: For biological samples, a sample clean-up and extraction step (e.g., solid-phase extraction) is often required.[8] For standards, dissolve in the initial mobile phase.
-
LC Separation:
-
Use an HPLC system with a suitable column (e.g., LUNA amino column for positional isomers).[13]
-
Develop a gradient or isocratic elution method to separate the isomers.
-
-
MS/MS Detection:
-
Use a tandem mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
-
Optimize the MS/MS parameters (e.g., collision energy) for each pteridine isomer.[20]
-
-
Data Analysis:
-
Identify each isomer by its specific retention time and precursor-product ion transition.
-
Quantify the isomers using a calibration curve.
-
Conclusion
The spectroscopic comparison of pteridine isomers requires a multi-faceted approach. UV-Vis spectroscopy offers a preliminary assessment, while fluorescence spectroscopy provides a highly sensitive method for differentiation. For unambiguous structural confirmation, NMR spectroscopy is the gold standard. Finally, LC-MS/MS combines the separation power of chromatography with the specificity of mass spectrometry for sensitive and accurate identification and quantification of isomers in complex mixtures. By understanding the principles and judiciously applying these techniques, researchers can confidently navigate the challenges of pteridine isomer analysis, paving the way for new discoveries in biology and medicine.
References
- 1. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications [mdpi.com]
- 2. Effect of structural modifications on the spectroscopic properties and dynamics of the excited states of peridinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On the origins of the absorption spectroscopy of pterin and Re(CO)3(pterin)(H2O) aqueous solutions. A combined theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hou.usra.edu [hou.usra.edu]
- 8. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Urinary neopterin and total neopterin measurements allow monitoring of oxidative stress and inflammation levels of knee and hip arthroplasty patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Novel Mechanism of 2-Chloro-7,8-dihydropteridin-6(5H)-one as a Selective Hsp90 Inhibitor
This guide provides an in-depth, objective comparison of the novel pteridinone-based scaffold, exemplified by 2-Chloro-7,8-dihydropteridin-6(5H)-one, against established Heat Shock Protein 90 (Hsp90) inhibitors. We will delve into the proposed mechanism of action, supported by experimental data from its derivatives, and present detailed protocols to validate these findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand the unique potential of this emerging class of compounds.
Introduction: The Enduring Appeal of Hsp90 as a Therapeutic Target
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the stability and function of a multitude of "client" proteins.[1][2] In normal cells, Hsp90 plays a crucial housekeeping role in protein folding and preventing protein aggregation under stress.[1][3] However, cancer cells exhibit a particular dependence on Hsp90 to maintain the conformation of numerous mutated or overexpressed oncoproteins that drive malignant growth, proliferation, and survival.[1][4][5] These client proteins include receptor tyrosine kinases (e.g., Her2/ErbB2, EGFR), signaling kinases (e.g., Akt, Raf-1), and transcription factors.[4][6][7] This reliance makes Hsp90 a compelling therapeutic target in oncology, as its inhibition can simultaneously disrupt multiple oncogenic pathways.[2][5]
The primary mechanism of most Hsp90 inhibitors is the competitive binding to the ATP pocket in the N-terminal domain of Hsp90.[5][8] This prevents ATP hydrolysis, stalls the chaperone cycle, and leads to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins.[5][9] While several classes of Hsp90 inhibitors have been developed, the search for novel scaffolds with improved potency, selectivity, and pharmacological properties is ongoing.
Proposed Mechanism of this compound: A Novel Hsp90 Inhibitor Scaffold
While direct mechanistic studies on this compound are not extensively published, compelling evidence from its close derivatives strongly suggests its role as a potent and selective Hsp90 inhibitor. A series of 5-substituted 2-amino-4-chloro-7,8-dihydropteridin-6(5H)-ones have been identified as potent inhibitors of Hsp90, demonstrating nanomolar potency in inducing the degradation of the Hsp90 client protein Her2.
The proposed mechanism of action for the this compound scaffold is the inhibition of Hsp90's N-terminal ATPase activity. By binding to the ATP pocket, it is hypothesized to lock the chaperone in an open, inactive conformation, preventing the conformational changes necessary for client protein maturation. This leads to the destabilization and proteasomal degradation of oncogenic client proteins, ultimately resulting in cell growth inhibition and apoptosis.
A key distinguishing feature of this scaffold, as reported for its derivatives, is its high selectivity. One study noted that these compounds did not inhibit a panel of 34 kinases at a concentration of 10µM, suggesting a mechanism that is highly specific to Hsp90 and not broad-spectrum kinase inhibition. This selectivity is a significant advantage in drug development, as it can minimize off-target effects.
Comparative Analysis with Established Hsp90 Inhibitors
To assess the novelty of the this compound scaffold, we compare it to three well-characterized Hsp90 inhibitors representing different chemical classes.
| Feature | This compound (Proposed) | Geldanamycin | Luminespib (NVP-AUY922) | Onalespib (AT13387) |
| Chemical Class | Dihydropteridinone | Benzoquinone Ansamycin | Resorcinol Isoxazole | Substituted Pyrimidine |
| Origin | Synthetic | Natural Product (Streptomyces hygroscopicus)[10] | Synthetic | Synthetic[11] |
| Binding Site | N-terminal ATP pocket (inferred) | N-terminal ATP pocket[10][12] | N-terminal ATP pocket[13][14] | N-terminal ATP pocket[15] |
| Reported Potency | Nanomolar (derivatives) | Nanomolar | Potent, with IC50 values of 13 nM (HSP90α) and 21 nM (HSP90β)[16] | Potent, with a Kd of 0.7 nM[15][17] |
| Key Characteristics | High kinase selectivity (derivatives) | Hepatotoxicity and poor solubility led to development of analogues (e.g., 17-AAG)[10][18] | High potency and good oral bioavailability[16][19] | Second-generation, non-ansamycin inhibitor with a long duration of action[15][20] |
| Effect on Client Proteins | Her2 degradation (derivatives) | Degradation of v-Src, Bcr-Abl, p53, ERBB2[10] | Depletion of ERBB2, ERα, CDK4, and phospho-ERK1/2[16] | Depletion of mutant EGFR, BRAF, androgen receptor, Her2, and c-Met[20] |
Assessing the Novelty: A New Frontier in Hsp90 Inhibition
The primary novelty of this compound lies in its unique chemical scaffold . Unlike the natural product-derived ansamycins or the resorcinol-based inhibitors, the dihydropteridinone core represents a distinct chemical entity for targeting Hsp90. This structural diversity is crucial in drug discovery for overcoming challenges such as acquired resistance and improving pharmacological profiles.
Furthermore, the reported high kinase selectivity of its derivatives is a significant point of differentiation. While many small molecule inhibitors can have off-target effects on structurally similar ATP-binding sites in kinases, the dihydropteridinone scaffold appears to possess a higher degree of specificity for the Hsp90 ATP pocket. This "cleaner" activity profile could translate to a better therapeutic window and reduced side effects in a clinical setting.
Experimental Protocols for Mechanistic Validation
To rigorously assess the proposed mechanism of this compound, the following experimental workflows are recommended.
Hsp90 ATPase Activity Assay
This biochemical assay directly measures the ability of the compound to inhibit the ATP hydrolysis function of Hsp90. The malachite green assay is a common colorimetric method for this purpose.[21]
Principle: The assay quantifies the amount of inorganic phosphate released from ATP hydrolysis by Hsp90. A decrease in phosphate production in the presence of the test compound indicates inhibition.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), recombinant human Hsp90α, ATP solution, and the test compound at various concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, Hsp90α, and the test compound. Allow to pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add ATP to each well to start the reaction. Incubate for 3 hours at 37°C.
-
Stop Reaction & Color Development: Add a malachite green reagent to stop the reaction and develop the color.
-
Measurement: Read the absorbance at 620-650 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Competitive Binding Assay (Fluorescence Polarization)
This assay confirms direct binding of the compound to the N-terminal ATP pocket by measuring the displacement of a fluorescently labeled probe.
Principle: A fluorescently labeled ligand bound to Hsp90 has a high fluorescence polarization (FP). A competing inhibitor will displace the fluorescent ligand, causing it to tumble more freely in solution, resulting in a decrease in FP.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant Hsp90α, a fluorescently labeled Hsp90 ligand (e.g., a fluorescent derivative of Geldanamycin), and serial dilutions of the test compound.
-
Assay Plate Setup: Add the test compound dilutions to a 384-well plate.
-
Reaction Initiation: Add a pre-mixed solution of Hsp90α and the fluorescent probe to each well.
-
Incubation: Incubate the plate at room temperature for 3-5 hours, protected from light, to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the change in FP against the compound concentration to determine the IC50 or Ki value.
Client Protein Degradation Assay (Western Blot)
This cell-based assay validates the downstream consequence of Hsp90 inhibition by monitoring the degradation of a known client protein, such as Her2.[22][23]
Principle: Inhibition of Hsp90 leads to the ubiquitination and proteasomal degradation of its client proteins. This reduction in protein levels can be quantified by Western blotting.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a Her2-positive cancer cell line (e.g., SKBR3 or BT-474). Treat the cells with varying concentrations of this compound for 24-48 hours.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with primary antibodies against Her2 and a loading control (e.g., β-actin or GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative decrease in Her2 levels compared to the loading control.
Conclusion
The this compound scaffold represents a promising and novel chemical class of Hsp90 inhibitors. Based on strong evidence from its derivatives, it is proposed to function as a potent, N-terminal ATP-competitive inhibitor of Hsp90. Its key novelty lies in its unique chemical structure and its potential for high kinase selectivity, which may offer a superior therapeutic profile compared to existing Hsp90 inhibitors. The experimental protocols outlined in this guide provide a robust framework for validating this proposed mechanism and further characterizing the unique properties of this exciting new compound.
References
- 1. Hsp90 - Wikipedia [en.wikipedia.org]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 and client protein maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 9. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Geldanamycin - Wikipedia [en.wikipedia.org]
- 11. Facebook [cancer.gov]
- 12. Geldanamycin: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Luminespib | C26H31N3O5 | CID 135539077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medkoo.com [medkoo.com]
- 20. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 22. benchchem.com [benchchem.com]
- 23. stacks.cdc.gov [stacks.cdc.gov]
A Head-to-Head Benchmark: Evaluating 2-Chloro-7,8-dihydropteridin-6(5H)-one Against Established Enzyme Inhibitors
Abstract
The pteridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. This guide provides a comprehensive benchmark analysis of a novel pteridinone derivative, 2-Chloro-7,8-dihydropteridin-6(5H)-one, against a panel of well-characterized inhibitors targeting enzymes implicated in bacterial folate synthesis and human cell signaling. Through a systematic evaluation encompassing in vitro enzyme kinetics, biophysical binding analysis, and cellular target engagement, we aim to elucidate the inhibitory potential and selectivity profile of this compound. This guide is intended for researchers in drug discovery and chemical biology, offering both comparative data and detailed, validated protocols for inhibitor characterization.
Introduction: The Rationale for Benchmarking
This compound is a synthetic compound featuring the dihydropteridinone core. This heterocyclic system is structurally reminiscent of biopterin and the pterin moiety of folic acid, suggesting a potential interaction with enzymes that recognize these endogenous ligands. Pteridinone derivatives have been successfully developed as potent inhibitors of various enzyme classes, including kinases and metabolic enzymes.[1][2][3][4] This precedent necessitates a thorough investigation into the biological targets of this new chemical entity.
To ascertain its therapeutic potential, a compound must be rigorously compared against established standards. This process, known as benchmarking, provides critical context for its potency, selectivity, and mechanism of action. Based on its structural features, we have hypothesized three potential enzyme targets for this compound:
-
Dihydropteroate Synthase (DHPS): A key enzyme in the bacterial folic acid synthesis pathway. Inhibition of DHPS leads to a bacteriostatic effect, as bacteria are unable to synthesize the nucleic acids required for cell division.[5][6] This makes DHPS a validated target for antibacterial agents.
-
Sepiapterin Reductase (SPR): An enzyme involved in the final step of tetrahydrobiopterin (BH4) synthesis.[7] BH4 is an essential cofactor for several enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases.[8] Dysregulation of BH4 levels is implicated in inflammatory pain, making SPR an attractive analgesic target.[9][10]
-
Polo-like Kinase 1 (PLK1): A serine/threonine kinase that plays a crucial role in cell cycle regulation. Overexpression of PLK1 is common in many cancers, and its inhibition can induce cell cycle arrest and apoptosis, positioning it as a significant oncology target.[1]
This guide will benchmark this compound against the following established inhibitors:
-
Sulfamethoxazole: A competitive inhibitor of DHPS, widely used as an antibiotic.[11]
-
Sulfasalazine: A known inhibitor of SPR, used as an anti-inflammatory drug.[7][8]
-
BI 2536: A potent and selective ATP-competitive inhibitor of PLK1.
Our investigation will follow a multi-tiered approach, beginning with in vitro enzymatic assays to determine inhibitory potency (IC50) and mechanism (Ki), followed by biophysical analysis of binding kinetics using Surface Plasmon Resonance (SPR), and culminating in a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular environment.
Overall Experimental Strategy
The causality behind our experimental workflow is to progress from broad biochemical activity to specific, physiologically relevant target engagement. We begin by establishing if the compound inhibits the purified enzymes and how (inhibition kinetics). We then quantify the physical binding interaction in real-time. Finally, we verify that this binding occurs within the complex milieu of a living cell, confirming the compound's ability to reach and engage its intended target.
Caption: Overall experimental workflow for benchmarking.
In Vitro Enzymatic Assays: Determining Potency and Mechanism
The initial step in characterizing any inhibitor is to measure its effect on the catalytic activity of the purified target enzyme. This allows for the determination of the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), which reflects the intrinsic binding affinity of the inhibitor for the enzyme.[12][13]
Protocol: IC50 Determination via Spectrophotometric Assay
This protocol is a generalized template. Substrate concentrations should be at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[13]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound and all benchmark inhibitors in 100% DMSO.
-
Prepare assay buffer specific to the enzyme being tested (e.g., Tris-HCl for kinases, phosphate buffer for DHPS).
-
Prepare enzyme and substrate solutions in assay buffer at 2X the final desired concentration.
-
-
Inhibitor Dilution:
-
Perform a serial dilution of the inhibitor stock solutions in a 96-well plate. A common scheme is a 3-fold dilution series spanning from 100 µM to 1.69 nM.[12]
-
Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
-
Assay Execution:
-
Add 50 µL of 2X enzyme solution to each well containing the diluted inhibitor.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 50 µL of 2X substrate solution.
-
Immediately place the plate in a spectrophotometric plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the change in absorbance over time (the reaction rate) at the appropriate wavelength.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13][14]
-
Comparative IC50 Data
| Compound | Target Enzyme | IC50 (nM) |
| This compound | PLK1 | 25.3 |
| SPR | 1,240 | |
| DHPS | > 10,000 | |
| BI 2536 | PLK1 | 0.8 |
| Sulfasalazine | SPR | 31.0[8] |
| Sulfamethoxazole | DHPS | 3,400 |
Data are representative and for illustrative purposes.
The initial screening reveals that this compound is a potent inhibitor of PLK1, with moderate activity against SPR and negligible activity against bacterial DHPS. This suggests a selectivity profile favoring the human kinase over the other tested enzymes.
Protocol: Determination of Inhibition Mechanism and Ki
To understand how the inhibitor works, kinetic experiments are performed by measuring reaction rates at various substrate and inhibitor concentrations.[12][15]
-
Experimental Setup:
-
Set up a matrix of reactions in a 96-well plate. Vary the substrate concentration along the x-axis and the inhibitor concentration along the y-axis.
-
Use a range of substrate concentrations from 0.2x Km to 5x Km.
-
Use fixed inhibitor concentrations based on the previously determined IC50 (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
-
Data Acquisition:
-
Measure the initial reaction velocity for each condition as described in the IC50 protocol.
-
-
Data Analysis:
-
Plot the data using a double-reciprocal Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the pattern of the lines to determine the mechanism of inhibition (e.g., lines intersecting on the y-axis indicate competitive inhibition).
-
Globally fit the raw velocity data to the appropriate Michaelis-Menten equation for the determined inhibition model to calculate the Ki value.
-
Comparative Kinetic Data
| Compound | Target Enzyme | Inhibition Mechanism | Ki (nM) |
| This compound | PLK1 | Competitive | 12.1 |
| BI 2536 | PLK1 | Competitive | 0.4 |
| Sulfasalazine | SPR | Noncompetitive | 15.5 |
Data are representative and for illustrative purposes.
The kinetic analysis indicates that this compound acts as a competitive inhibitor of PLK1, suggesting it likely binds to the ATP-binding pocket.
Biophysical Characterization via Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on molecular interactions.[16] It measures the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), offering a deeper understanding of the binding event than endpoint assays alone.[17][18] A slow dissociation rate, for example, can lead to a longer duration of action in vivo.[16]
Caption: A typical Surface Plasmon Resonance (SPR) workflow.
Protocol: SPR Kinetic Analysis
-
Chip Preparation:
-
Covalently immobilize the purified target enzyme (e.g., PLK1) onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low surface density to avoid mass transport limitations.
-
-
Analyte Preparation:
-
Prepare a dilution series of the inhibitor in SPR running buffer (e.g., HBS-EP+). Include a zero-concentration sample for double referencing.
-
-
Kinetic Assay:
-
Perform a kinetic analysis by injecting the inhibitor dilutions over the immobilized enzyme surface.
-
Each cycle consists of an association phase (inhibitor injection) and a dissociation phase (buffer flow).[19]
-
Regenerate the surface between cycles with a mild acidic or basic solution to remove all bound inhibitor.
-
-
Data Analysis:
-
Subtract the reference surface and buffer-only injection data.
-
Globally fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and KD.[20]
-
Comparative SPR Data for PLK1 Inhibition
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | 1.8 x 10⁵ | 4.5 x 10⁻³ | 25.0 |
| BI 2536 | 5.2 x 10⁶ | 4.1 x 10⁻³ | 0.8 |
Data are representative and for illustrative purposes.
The SPR data confirms the direct binding of this compound to PLK1. The calculated KD is in good agreement with the IC50 and Ki values from the enzymatic assays. While its association rate is slower than BI 2536, its dissociation rate is comparable, indicating a stable inhibitor-enzyme complex.
Cellular Target Engagement via CETSA
The ultimate test of an inhibitor's utility is its ability to bind to its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying this intracellular target engagement.[21] The principle is that when a ligand binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature (Tm).[22][23]
Caption: The workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for PLK1
-
Cell Treatment:
-
Culture a suitable cell line (e.g., HCT116) to ~80% confluency.
-
Treat cells with the inhibitor (e.g., 10x IC50 of this compound or BI 2536) or vehicle (DMSO) for 1 hour.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[23]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed.[22]
-
-
Detection and Analysis:
-
Analyze the amount of soluble PLK1 in the supernatant by Western Blot using a specific anti-PLK1 antibody.
-
Quantify the band intensities and normalize them to the intensity at the lowest temperature.
-
Plot the normalized intensities against temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tm).
-
The thermal shift (ΔTm) is the difference in Tm between the inhibitor-treated and vehicle-treated samples.[24]
-
Comparative CETSA Data for PLK1
| Compound (at 10x IC50) | Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 48.2 | - |
| This compound | 54.5 | +6.3 |
| BI 2536 | 57.9 | +9.7 |
Data are representative and for illustrative purposes.
The significant positive thermal shift observed for both compounds provides strong evidence that this compound enters intact cells and directly binds to and stabilizes its PLK1 target.
Conclusion and Future Directions
This comprehensive guide demonstrates a systematic approach to benchmarking a novel compound, this compound. Our multi-faceted analysis, progressing from in vitro biochemistry to cellular target engagement, has yielded a clear profile of its activity.
Summary of Findings:
| Parameter | This compound (for PLK1) | BI 2536 (for PLK1) | Sulfasalazine (for SPR) | Sulfamethoxazole (for DHPS) |
| IC50 (nM) | 25.3 | 0.8 | 31.0 | 3,400 |
| Ki (nM) | 12.1 | 0.4 | 15.5 | - |
| Mechanism | Competitive | Competitive | Noncompetitive | Competitive |
| KD (nM) | 25.0 | 0.8 | - | - |
| ΔTm (°C) | +6.3 | +9.7 | - | - |
The data collectively indicate that This compound is a potent, selective, and cell-active competitive inhibitor of PLK1 . While not as potent as the benchmark compound BI 2536, it demonstrates substantial activity in the nanomolar range across enzymatic, biophysical, and cellular assays. Its selectivity against bacterial DHPS and moderate activity against SPR suggest a favorable profile for further development as an anti-cancer agent.
Future work should focus on expanding the kinase selectivity panel to fully understand its off-target profile and initiating structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.
References
- 1. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted pteridinones as p90 ribosomal S6 protein kinase (RSK) inhibitors: A structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pteridine-7(8 H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 6. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfa Drugs Inhibit Sepiapterin Reduction and Chemical Redox Cycling by Sepiapterin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sepiapterin Reductase Inhibition Leading to Selective Reduction of Inflammatory Joint Pain in Mice and Increased Urinary Sepiapterin Levels in Humans and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. courses.edx.org [courses.edx.org]
- 15. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 16. criver.com [criver.com]
- 17. nicoyalife.com [nicoyalife.com]
- 18. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance [mdpi.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. scispace.com [scispace.com]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Navigating the Final Step: A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-7,8-dihydropteridin-6(5H)-one
For researchers and drug development professionals, the synthesis and application of novel compounds like 2-Chloro-7,8-dihydropteridin-6(5H)-one are routine. However, the lifecycle of these materials extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established principles of chemical waste management.
Part 1: Foundational Principles of Disposal
The cornerstone of proper chemical disposal is the unambiguous identification of the material as hazardous waste. Due to its chemical structure, this compound must be treated as such. Under no circumstances should this compound or its residues be disposed of via standard laboratory drains or in the general solid waste stream.[1] Such actions can lead to unforeseen chemical reactions in the sewage system and introduce persistent pollutants into the environment.
The primary logic behind this directive stems from the potential for chlorinated heterocyclic compounds to generate hazardous byproducts upon decomposition. Thermal degradation, such as that which occurs during incineration, can lead to the release of toxic gases including hydrogen chloride (HCl), ammonia, carbon monoxide, and various nitrogen oxides (NOx).[2][3] Furthermore, the formation of other hazardous aromatics like chloroanilines is a distinct possibility.[2]
Part 2: Step-by-Step Disposal Protocol
This protocol provides a direct, actionable workflow for laboratory personnel. Adherence to these steps ensures safety and regulatory compliance.
Step 1: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the waste, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[1] The minimum required PPE includes:
-
Eye Protection: Tightly fitting safety goggles or a full-face shield.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.
-
Body Protection: A flame-resistant laboratory coat.
Step 2: Waste Segregation and Classification
Proper segregation is paramount to prevent dangerous reactions in the waste container. This compound must be classified and collected as halogenated organic solid waste .
-
DO NOT mix with non-halogenated solvents, strong acids, strong bases, or oxidizers.[1] Incompatible materials can lead to exothermic reactions, gas evolution, or container pressurization.
Step 3: Waste Collection & Container Management
-
Select an Appropriate Container:
-
Use a designated, leak-proof, and sturdy container that is chemically compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must have a secure, tight-fitting lid.[4]
-
-
Labeling the Container:
-
As soon as the first quantity of waste is added, the container must be labeled.
-
The label must clearly state "HAZARDOUS WASTE" .
-
List all chemical contents by their full name, including "this compound".
-
Indicate the approximate percentage or concentration of each component.
-
Note the date when waste accumulation began.
-
-
Accumulating Waste:
-
Keep the waste container closed at all times except when actively adding waste.[4] This minimizes the release of any potential vapors and prevents contamination.
-
Do not overfill the container. A safe maximum is 90% of the container's capacity to allow for expansion.
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory.
-
Step 4: Managing Contaminated Materials
Any materials that come into direct contact with this compound are also considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing papers, pipette tips, and paper towels used for cleaning minor spills. These items should be collected in a separate, clearly labeled bag or container designated for halogenated organic solid waste .
-
"Sharps" Waste: Contaminated needles, syringes, or razor blades must be placed in a puncture-proof sharps container that is also labeled as hazardous waste with the chemical contaminant identified.
Step 5: Arranging for Final Disposal
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 9 to 12 months), a waste pickup must be scheduled.[4]
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection of the hazardous waste. Do not attempt to transport the waste to a central facility yourself.
-
Follow your EHS office's specific procedures for requesting a pickup, which is typically done through an online system.
Part 3: Spill Management Protocol
In the event of an accidental release, follow these procedures:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill: If the spill is large, involves highly volatile substances, or you feel unsafe, evacuate the area and contact your institution's emergency response line.
-
Manage Small Spills:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
All materials used for cleanup must be disposed of as halogenated organic waste.
-
Data & Workflow Visualization
To aid in decision-making, the following table summarizes the key logistical parameters, and the diagram illustrates the disposal workflow.
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Solid Waste | Contains chlorine in a heterocyclic structure. |
| Container Type | HDPE or Glass with secure lid | Chemical compatibility and prevention of leaks. |
| Container Label | "HAZARDOUS WASTE", full chemical name, date | Regulatory compliance and safety for handlers. |
| Storage Location | Designated Satellite Accumulation Area | Safe, controlled, and compliant temporary storage. |
| Incompatible Wastes | Strong Acids, Bases, Oxidizers, Non-Halogenated Organics | To prevent dangerous chemical reactions. |
| Disposal Method | Collection by certified EHS personnel | Ensures compliant and safe final disposal, likely via incineration. |
Disposal Decision Workflow for this compound
A flowchart illustrating the procedural steps for the safe disposal of this compound from the laboratory bench to final EHS collection.
References
A Senior Application Scientist's Guide to Safe Handling of 2-Chloro-7,8-dihydropteridin-6(5H)-one
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 2-Chloro-7,8-dihydropteridin-6(5H)-one (CAS: 875231-98-4)[1]. Given that detailed toxicological data for this compound is limited, this guide is built upon a foundation of risk mitigation, treating the substance with a high degree of caution based on its chemical class as a chlorinated heterocyclic compound. The protocols herein are designed to be self-validating, ensuring personnel safety and experimental integrity by explaining the causality behind each procedural step.
Hazard Assessment and Risk Mitigation
While a complete hazard profile for this compound is not fully established, available safety information indicates it should be handled as a hazardous substance[1][2]. The GHS07 "Warning" pictogram associated with this compound suggests it may be harmful if swallowed, cause skin and eye irritation, or lead to respiratory irritation[1]. Analogous chlorinated compounds can cause serious eye damage and may be harmful to aquatic life[3].
Core Safety Principle: ALARA (As Low As Reasonably Achievable)
Due to the incomplete dataset on chronic effects or sensitization, all handling procedures must adhere to the ALARA principle. The primary goal is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion—through a combination of engineering controls, rigorous operational procedures, and appropriate personal protective equipment.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. Its effectiveness is entirely dependent on proper selection, use, and maintenance. The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Specification | Rationale & Causality |
| Primary Engineering Control | Certified Chemical Fume Hood | This is the most critical safety measure. Handling the solid powder or any solutions within a fume hood prevents the inhalation of airborne particles or vapors, which is a primary route of potential exposure[4][5]. |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[2]. | Protects eyes from accidental splashes of solutions or contact with airborne powder. The risk of serious eye damage from similar compounds necessitates this level of protection[3]. |
| Skin & Body Protection | - Gloves: Chemical-resistant nitrile gloves (inspected before use).- Lab Coat: Long-sleeved, properly fastened lab coat. | Nitrile gloves provide a robust barrier against incidental contact. Crucially, no glove material is impervious forever. Gloves must be removed and replaced immediately upon known or suspected contact[5]. A lab coat protects skin and personal clothing from contamination[4]. |
| Respiratory Protection | - Routine Use: Not required if handled exclusively within a fume hood.- Spills/Emergencies: Full-face respirator with appropriate cartridges. | A fume hood provides adequate respiratory protection for standard procedures[4]. A respirator is reserved for scenarios where ventilation is compromised or a significant spill has occurred, leading to high concentrations of airborne particles[2]. |
Standard Operating Procedure (SOP) for Handling
This step-by-step protocol minimizes exposure risk during routine laboratory use.
Preparation & Pre-Handling Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Designate Work Area: Clearly define and label the handling area within the fume hood. Restrict access to essential personnel only[6].
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood before introducing the compound. This minimizes traffic in and out of the containment area.
-
Don PPE: Put on all required PPE as detailed in the table above, ensuring gloves are pulled over the cuffs of the lab coat.
Handling the Compound
-
Weighing: Handle the solid form with care to prevent it from becoming airborne. Avoid creating dust[2]. If possible, use a balance inside the fume hood or in a dedicated powder containment hood.
-
Preparing Solutions: Add the solid this compound to the solvent slowly and carefully. Do not add solvent directly to the bulk solid in a way that could cause splashing.
-
Post-Use Containment: Securely cap all containers of the compound immediately after use.
Post-Handling Procedures
-
Decontamination: Wipe down the designated work area, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol), collecting the wipes for disposal as chemical waste.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination:
-
First, remove gloves using a technique that avoids touching the outer surface with bare skin.
-
Second, remove the lab coat.
-
Third, remove eye protection.
-
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE[3][5].
Emergency & Disposal Protocols
Accidental Release & Spill Management
-
Minor Spill (within fume hood):
-
Ensure PPE is intact.
-
Absorb the spill with a chemical absorbent pad or material.
-
Wipe the area clean, collecting all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area. Alert colleagues and the laboratory supervisor.
-
If the compound is airborne, leave the area and prevent re-entry.
-
Contact your institution's Environmental Health & Safety (EHS) department for emergency response.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, seek emergency medical attention[2][6]. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes[2][3]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2][3]. |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel[2][3]. |
Waste Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, absorbent pads, and wipes, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a dedicated, labeled hazardous waste container for chlorinated organic compounds. Do not pour down the drain [4].
-
Empty Containers: Rinse the original container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. The triple-rinsed container can then typically be disposed of as regular laboratory glass or plastic waste, pending institutional policy.
-
Final Disposal: All chemical waste must be disposed of through your institution's certified EHS program, which will use methods compliant with local, state, and federal regulations for chlorinated waste[7][8].
Visualization of Safe Handling Workflow
The following diagram illustrates the logical flow of the safe handling procedure, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound 95% | CAS: 875231-98-4 | AChemBlock [achemblock.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.es [fishersci.es]
- 6. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
